Product packaging for Matridine(Cat. No.:)

Matridine

Cat. No.: B1240161
M. Wt: 234.38 g/mol
InChI Key: UENROKUHQFYYJA-YJNKXOJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Matridine is a lupin alkaloid naturally found in plants such as Sophora flavescens (Ku Shen) . It serves as a versatile scaffold in scientific research due to its diverse biological activities. In oncology research , this compound has demonstrated significant potential, with studies showing it can inhibit the proliferation of various human cancer cell lines, including the human erythroleukemia cell line K562 and the human hepatic cancer line SMMC-7721 . Its mechanism of action is an active area of investigation, with preliminary studies on related alkaloids suggesting potential interactions with cellular membranes or ion channels. In infectious disease research , this compound exhibits broad-spectrum antimicrobial and antibacterial properties, making it a compound of interest for exploring new anti-infective agents . Furthermore, its biological activity extends to agricultural research , where it is investigated for its potential as an anti-pest agent . This product is labeled " For Research Use Only " (RUO) . RUO products are exclusively tailored for laboratory research and are not intended for use in diagnostic procedures or for the treatment of human or animal patients . They are not subject to the regulatory evaluation required for in vitro diagnostic medical devices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2 B1240161 Matridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecane

InChI

InChI=1S/C15H26N2/c1-2-8-17-11-12-5-3-9-16-10-4-6-13(15(12)16)14(17)7-1/h12-15H,1-11H2/t12-,13+,14+,15-/m0/s1

InChI Key

UENROKUHQFYYJA-YJNKXOJESA-N

Isomeric SMILES

C1CCN2C[C@@H]3CCCN4[C@@H]3[C@@H]([C@H]2C1)CCC4

Canonical SMILES

C1CCN2CC3CCCN4C3C(C2C1)CCC4

Origin of Product

United States

Foundational & Exploratory

Matrine: A Technical Guide to its Quinolizidine Alkaloid Structure and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrine (B1676216), a tetracyclic quinolizidine (B1214090) alkaloid predominantly isolated from plants of the Sophora genus, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] With a rich history in traditional Chinese medicine, modern research has begun to elucidate the molecular mechanisms underpinning its therapeutic potential, including anti-cancer, anti-inflammatory, and antiviral effects.[1][3] This technical guide provides an in-depth overview of the core chemical structure of matrine, its biosynthesis, and a summary of its biological activities supported by quantitative data. Furthermore, it details key experimental protocols for its extraction, analysis, and biological evaluation, and visualizes its modulation of critical cellular signaling pathways.

Core Chemical Structure and Properties

Matrine is a naturally occurring alkaloid characterized by a rigid, tetracyclic quinolizidine framework.[1] This structure is composed of two fused quinolizidine moieties, creating a complex three-dimensional conformation that is crucial for its biological activity.[4]

Table 1: Chemical and Physical Properties of Matrine

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄N₂O[1]
Molecular Weight 248.36 g/mol [1]
IUPAC Name (1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one[1]
CAS Number 519-02-8[1]
Appearance White crystalline powder[5]
Solubility Soluble in water, methanol, ethanol, chloroform; slightly soluble in petroleum ether[2][5]
Stereochemistry Contains four chiral centers: 5S, 6S, 7R, and 11R[2]

Biosynthesis of Matrine

The biosynthesis of matrine is a complex enzymatic process that originates from the amino acid L-lysine.[3] While the complete pathway has not been fully elucidated, it is proposed to begin with the conversion of L-lysine into Δ¹-piperidine via the intermediate cadaverine.[3][6] Subsequent dimerization and enzymatic reactions are thought to form the quinolizidine rings that constitute the core structure of matrine.[3]

Matrine Biosynthesis Pathway Proposed Biosynthesis Pathway of Matrine Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylation Piperideine Δ¹-Piperideine Cadaverine->Piperideine Oxidative Deamination Quinolizidine_Intermediate Quinolizidine Intermediate Piperideine->Quinolizidine_Intermediate Dimerization & Further reactions Matrine Matrine Quinolizidine_Intermediate->Matrine Cyclization & Enzymatic steps Matrine_PI3K_Akt_Pathway Inhibitory Effect of Matrine on the PI3K/Akt/mTOR Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 p Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Matrine Matrine Matrine->PI3K Matrine->Akt Matrine_NFkB_Pathway Inhibitory Effect of Matrine on the NF-κB Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_IkBa IκBα-NF-κB (Inactive) IkBa->NFkB_IkBa Nucleus Nucleus IkBa->Nucleus Degradation NFkB->NFkB_IkBa NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (IL-6, TNF-α, etc.) Matrine Matrine Matrine->IKK

References

Matridine: A Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matridine, a tetracyclic quinolizidine (B1214090) alkaloid, and its derivative oxymatrine (B1678083), have garnered significant attention within the scientific community for their broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the primary natural sources of this compound, focusing on plants of the Sophora genus. It offers an in-depth exploration of various extraction methodologies, presenting quantitative data to compare their efficiencies. Detailed experimental protocols for key extraction and purification techniques are provided to facilitate replication and further research. Additionally, this guide elucidates the molecular mechanisms of matrine's action by visualizing its interaction with critical cellular signaling pathways, offering a foundation for future drug discovery and development endeavors.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Sophora genus of the Fabaceae family.[3] These plants have a long history of use in traditional Chinese medicine. The primary species recognized for their significant this compound and oxymatrine content are:

  • Sophora flavescens (Ku Shen): The roots of Sophora flavescens are the most common and widely studied source of this compound.[4] This perennial herbaceous plant is native to East Asia and is cultivated in various regions of China.[4] The roots are rich in a variety of alkaloids, with matrine (B1676216) and oxymatrine being the most abundant.

  • Sophora alopecuroides (Ku Dou Zi): This wild plant, found in arid and semi-arid regions of China, is another significant source of this compound.[4][5] Both the seeds and roots of Sophora alopecuroides contain substantial amounts of matrine and related alkaloids.[4]

  • Sophora tonkinensis (Shan Dou Gen): Native to Southwest China, the roots and rhizomes of Sophora tonkinensis are also utilized for the extraction of matrine and oxymatrine.[6][7][8]

Other species, such as Sophora japonica and Sophora subprostrata, have also been identified as containing this compound, albeit often in lower concentrations.[1] The concentration of these alkaloids can vary depending on the plant part, geographical location, and harvesting time.

Extraction Methodologies

The extraction of this compound from its natural plant sources is a critical step in its purification and subsequent pharmacological application. Various methods have been developed and optimized, each with its own advantages and limitations. This section details the most common extraction techniques and presents a comparative analysis of their efficiencies.

Overview of Extraction Techniques

The choice of extraction method depends on several factors, including the desired yield, purity, cost-effectiveness, and environmental impact. Common methods include:

  • Solvent Extraction: This traditional and widely used method involves the use of solvents to dissolve and extract this compound from the plant matrix. It is a simple, low-cost, and effective method suitable for large-scale industrial production.[5]

  • Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which disrupt the plant cell walls and enhance the release of intracellular components.[9][10] UAE is known for its higher efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods.

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to the rapid rupture of cell walls and the release of target compounds.[11][12][13] This method is characterized by its high extraction speed and efficiency.

  • Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method offers high selectivity and yields a pure extract free of solvent residues.

  • Laser Extraction (LE): A more recent and highly efficient method that uses laser-induced cavitation to accelerate the release of alkaloids from plant cells.[14][15]

Quantitative Comparison of Extraction Methods

The efficiency of different extraction methods can be compared based on the yield of this compound obtained under optimized conditions. The following tables summarize quantitative data from various studies.

Table 1: Comparison of this compound Extraction Yields from Sophora flavescens

Extraction MethodSolventSolid-to-Liquid Ratio (g/mL)Temperature (°C)TimeMatrine Yield (mg/100g)Reference
Water DecoctionWater1:8Not Specified3 x 2h0.21[16]
Acid Water Reflux0.3% HCl1:12Not Specified3 cycles0.31[16]
Percolation65% Ethanol (B145695)1:6Not Specified24h soak0.15[16]
Ultrasonic-Assisted60% Ethanol1:405032 min0.34[16]
Ultrasonic-AssistedPure Water1:108045 min0.46[16]
Microwave-Assisted80% Ethanol1:407520 min0.48[16]

Table 2: Comparison of Oxymatrine Extraction Yield from Sophora flavescens

Extraction MethodSolventSolid-to-Liquid Ratio (v/v)Temperature (°C)TimeMicrowave Power (W)Oxymatrine Yield (mg/g)Reference
Microwave-Assisted60% Ethanol20:15010 min50014.37[12][13]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the extraction and purification of this compound.

Extraction Protocols
  • Material Preparation: Grind dried roots of Sophora flavescens to a coarse powder (approximately 60 mesh).

  • Extraction:

    • Place 100 g of the powdered plant material in a round-bottom flask.

    • Add 1200 mL of 0.3% hydrochloric acid (HCl) solution (solid-to-liquid ratio of 1:12 g/mL).

    • Set up a reflux apparatus and heat the mixture to boiling.

    • Maintain the reflux for 2 hours.

    • Allow the mixture to cool and then filter to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Post-Extraction Processing:

    • Combine the filtrates from the three extraction cycles.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator.

    • Adjust the pH of the concentrated extract to 9-11 using a suitable base (e.g., ammonia (B1221849) water).

    • Perform liquid-liquid extraction with chloroform (B151607) (or another suitable organic solvent) three times to transfer the alkaloids to the organic phase.

    • Combine the organic phases and evaporate the solvent to obtain the crude this compound extract.

  • Material Preparation: Prepare finely powdered Sophora flavescens root material.

  • Extraction:

    • Place 50 g of the powdered plant material in a beaker.

    • Add 500 mL of pure water (solid-to-liquid ratio of 1:10 g/mL).

    • Place the beaker in an ultrasonic bath.

    • Set the ultrasonic frequency (e.g., 35 kHz) and power (e.g., 1500 W).

    • Set the extraction temperature to 80°C.

    • Perform ultrasonic treatment for 45 minutes.

    • After extraction, filter the mixture to separate the extract.

  • Post-Extraction Processing:

    • The filtrate can be used for further purification or analysis. For higher purity, follow the post-extraction processing steps outlined in the solvent extraction protocol (alkalization and liquid-liquid extraction).

  • Material Preparation: Prepare finely powdered Sophora flavescens root material.

  • Extraction:

    • Place 10 g of the powdered plant material in a microwave-safe extraction vessel.

    • Add 400 mL of 80% ethanol (solid-to-liquid ratio of 1:40 g/mL).

    • Place the vessel in a microwave extractor.

    • Set the microwave power to 500 W.

    • Set the extraction temperature to 75°C.

    • Set the extraction time to 20 minutes.

    • After extraction, allow the vessel to cool and then filter the contents.

  • Post-Extraction Processing:

    • The filtrate can be concentrated and then subjected to further purification steps.

Purification Protocols
  • Preparation of Crude Extract: Dissolve the crude this compound extract obtained from one of the extraction methods in a 0.5% hydrochloric acid solution. Filter the solution to remove any insoluble impurities.

  • Alkalization: Adjust the pH of the filtered solution to approximately 12 with ammonia water to precipitate the alkaloids.

  • Column Preparation:

    • Select a suitable ion exchange resin (e.g., cation exchange resin).

    • Pack a chromatography column with the resin according to the manufacturer's instructions.

    • Equilibrate the column by washing it with deionized water.

  • Sample Loading: Load the dissolved and pH-adjusted crude extract onto the column at a controlled flow rate (e.g., 6 mL/min).

  • Elution:

    • First, wash the column with deionized water to remove impurities.

    • Then, elute the bound this compound using a solution of 80% ethanol.

  • Collection and Concentration: Collect the fractions containing this compound. Concentrate the collected fractions under reduced pressure to obtain purified matrine.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel.

    • Equilibrate the column by running the starting eluent through it.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of hexane (B92381) and ethyl acetate).

    • The choice of solvent system will depend on the specific alkaloids being separated. A common system for alkaloids is a mixture of chloroform and methanol.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Signaling Pathways and Experimental Workflows

Matrine exerts its diverse pharmacological effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for the targeted development of matrine-based therapeutics.

This compound Extraction and Purification Workflow

The general workflow for obtaining purified this compound from its natural source involves several key stages, from material preparation to final purification.

Matrine_Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification plant Sophora sp. (Roots) drying Drying plant->drying grinding Grinding drying->grinding extraction Solvent / UAE / MAE grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration purification Column Chromatography concentration->purification pure_matrine Pure Matrine purification->pure_matrine

Caption: General workflow for the extraction and purification of matrine.

Key Signaling Pathways Modulated by Matrine

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, cell proliferation, and apoptosis. Matrine has been shown to inhibit this pathway, contributing to its anti-inflammatory and anti-cancer effects.[5][17][18]

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_inhibition Matrine Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, LPS, etc. IKK IKK Complex stimuli->IKK matrine Matrine matrine->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation & Degradation of IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) IkB_NFkB->NFkB_nuc Translocation genes Target Gene Expression (Inflammation, Proliferation) NFkB_nuc->genes

Caption: Matrine's inhibition of the NF-κB signaling pathway.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its dysregulation is often implicated in cancer. Matrine has been demonstrated to suppress this pathway, leading to apoptosis and inhibition of tumor growth.[6][8][19][20][21]

PI3K_Akt_Pathway cluster_receptor Cell Surface cluster_inhibition Matrine Inhibition cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K matrine Matrine matrine->PI3K Akt Akt matrine->Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation proliferation Cell Proliferation & Survival mTOR->proliferation

Caption: Matrine's inhibitory effect on the PI3K/Akt signaling pathway.

The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Matrine has been shown to downregulate this pathway, thereby inhibiting cancer cell proliferation and inducing apoptosis.[4][20][22][23]

Wnt_Pathway cluster_ligand Extracellular cluster_inhibition Matrine's Effect cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Inhibition matrine Matrine beta_catenin β-catenin matrine->beta_catenin Promotes Degradation Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Frizzled->Destruction_Complex Inhibition Destruction_Complex->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes

Caption: Matrine's modulation of the Wnt/β-catenin signaling pathway.

Conclusion

This compound, sourced primarily from Sophora species, presents a compelling profile as a natural compound with significant therapeutic potential. The selection of an appropriate extraction method is paramount and should be guided by considerations of yield, efficiency, and scalability. This guide has provided a comparative analysis of various techniques and detailed protocols to aid researchers in this process. Furthermore, the elucidation of this compound's inhibitory effects on key signaling pathways such as NF-κB, PI3K/Akt, and Wnt/β-catenin offers a molecular basis for its observed pharmacological activities and paves the way for the rational design of novel therapeutics. Further research is warranted to fully explore the clinical applications of this promising alkaloid.

References

An In-depth Technical Guide to the Pharmacological Properties of Matrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrine (B1676216), a tetracyclo-quinolizidine alkaloid extracted from the roots of the Sophora plant species, has been a subject of extensive pharmacological research. Possessing a broad spectrum of biological activities, matrine has demonstrated significant potential in the treatment of various diseases, including cancer, inflammation, viral infections, and neurological disorders. Its multifaceted mechanism of action involves the modulation of key cellular signaling pathways, such as NF-κB, PI3K/Akt, and JAK/STAT, which are critical in the pathogenesis of these conditions. This technical guide provides a comprehensive overview of the pharmacological properties of matrine, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of its molecular mechanisms. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of matrine as a potential therapeutic agent.

Introduction

Matrine (C₁₅H₂₄N₂O) is a natural alkaloid that has been utilized in traditional Chinese medicine for centuries.[1] Modern pharmacological studies have begun to elucidate the scientific basis for its therapeutic effects, revealing its potent anti-tumor, anti-inflammatory, anti-viral, and neuroprotective properties.[2][3] This guide will delve into the core pharmacological characteristics of matrine, providing a detailed examination of its mechanisms of action and a summary of key quantitative data from preclinical studies.

Pharmacological Properties and Mechanisms of Action

Matrine exerts its diverse pharmacological effects by interacting with a multitude of cellular targets and signaling pathways.

Anti-Cancer Activity

Matrine has been shown to inhibit the proliferation and induce apoptosis in a wide range of cancer cell lines.[2] Its anti-tumor mechanisms include:

  • Induction of Apoptosis: Matrine can trigger programmed cell death through both intrinsic and extrinsic pathways by modulating the expression of Bcl-2 family proteins and activating caspases.[2]

  • Cell Cycle Arrest: It can arrest the cell cycle at different phases, preventing cancer cell proliferation.[2]

  • Inhibition of Angiogenesis: Matrine can suppress the formation of new blood vessels that are essential for tumor growth and metastasis.

  • Modulation of Signaling Pathways: Matrine has been shown to inhibit key signaling pathways involved in cancer progression, including PI3K/Akt and NF-κB.[2]

Anti-Inflammatory Effects

Matrine exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. Its mechanisms include:

  • Inhibition of NF-κB Pathway: Matrine can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4]

  • Reduction of Inflammatory Mediators: It has been shown to decrease the production of nitric oxide (NO) and other inflammatory molecules in activated macrophages.[5]

Neuroprotective Effects

Emerging evidence suggests that matrine has neuroprotective potential in various models of neurological disorders.[2] Its mechanisms of action in the central nervous system include:

  • Anti-inflammatory and Antioxidant Effects: By reducing inflammation and oxidative stress in the brain, matrine can protect neurons from damage.

  • Modulation of Neurotransmitter Systems: Matrine may influence the levels and activities of various neurotransmitters.

Antiviral Activity

Matrine has demonstrated antiviral activity against a range of viruses, including hepatitis B virus (HBV).[6] Its antiviral mechanisms are thought to involve the inhibition of viral replication and the modulation of the host immune response.

Data Presentation

Table 1: In Vitro Efficacy of Matrine
Cell LineAssayEndpointIC₅₀/EC₅₀Reference
HepG2 (Hepatocellular Carcinoma)ApoptosisCell Viability0.2 - 3.2 mg/mL (Dose- and time-dependent)[2]
K562 (Chronic Myeloid Leukemia)ProliferationCell Viability0.5 mg/mL (48h)[7]
RAW264.7 (Macrophage)Nitric Oxide ProductionNO InhibitionNot explicitly found as EC₅₀
PC12 (Pheochromocytoma)LPS-induced InflammationCell ViabilityProtective at 200 μM[3]
Candida albicansAntifungal ActivityBiofilm InhibitionEC₅₀: 2 mg/mL[2]
Table 2: Pharmacokinetic Parameters of Matrine
SpeciesAdministration RouteDoseCₘₐₓTₘₐₓT₁/₂AUCOral Bioavailability (%)Reference
RatIntravenous2 mg/kg2412 ± 362 ng/mL----[2]
RatOral2 mg/kg92.4 ± 77.7 ng/mL~105 min1.53 ± 0.53 h-17.1 ± 5.4[2][8]
HumanOral---10.0 ± 2.8 h--
Table 3: Toxicological Data of Matrine
SpeciesAdministration RouteLD₅₀Reference
Kunming MiceIntraperitoneal157.13 mg/kg

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of matrine on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of matrine and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of NF-κB Pathway

This protocol describes the investigation of matrine's effect on the NF-κB signaling pathway.

  • Cell Treatment and Lysis: Treat cells with matrine and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Xenograft Tumor Model

This protocol details the evaluation of matrine's anti-tumor activity in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100 mm³). Randomize the mice into treatment and control groups. Administer matrine (e.g., 50 mg/kg, intraperitoneally) and a vehicle control daily or as determined.

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histology, Western blot).

Carrageenan-Induced Paw Edema in Rats

This protocol is for assessing the in vivo anti-inflammatory activity of matrine.

  • Animal Acclimatization and Grouping: Acclimatize male Wistar rats for one week. Divide the rats into control and treatment groups.

  • Drug Administration: Administer matrine orally or intraperitoneally at various doses one hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Signaling Pathway Visualizations

Matrine's Inhibition of the NF-κB Signaling Pathway

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 p_Akt p-Akt PIP3->p_Akt activates Akt Akt Akt->p_Akt mTOR mTOR p_Akt->mTOR activates Apoptosis Apoptosis p_Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Matrine Matrine Matrine->PI3K inhibits Matrine->p_Akt inhibits JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor p_JAK p-JAK Receptor->p_JAK activates JAK JAK JAK->p_JAK p_STAT p-STAT p_JAK->p_STAT phosphorylates STAT STAT STAT->p_STAT p_STAT_dimer p-STAT Dimer p_STAT->p_STAT_dimer dimerizes Matrine Matrine Matrine->p_JAK inhibits Matrine->p_STAT DNA DNA p_STAT_dimer->DNA translocates to nucleus and binds to DNA Gene_Expression Target Gene Expression DNA->Gene_Expression transcription

References

Matrine's Anti-inflammatory Mechanisms: A Technical Guide to Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrine (B1676216), a quinolizidine (B1214090) alkaloid derived from the traditional Chinese medical herb Sophora flavescens, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the core signaling pathways modulated by matrine to exert its anti-inflammatory effects. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of matrine's mechanisms of action. This document summarizes key quantitative data, presents detailed experimental protocols for pivotal assays, and utilizes visualizations to elucidate complex biological processes.

Core Anti-inflammatory Signaling Pathways Modulated by Matrine

Matrine's anti-inflammatory activity is multifaceted, involving the modulation of several key intracellular signaling cascades that are crucial in the inflammatory response. The primary pathways influenced by matrine include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathway, the NOD-like Receptor Python-domain-containing 3 (NLRP3) inflammasome pathway, and the Toll-like Receptor 4 (TLR4) signaling pathway.[1][2][3]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4]

Matrine has been demonstrated to potently inhibit the NF-κB pathway.[1][5] It exerts its effect by reducing the expression and phosphorylation of key components of the pathway, including IKKα/β, IκBα, and the p65 subunit of NF-κB.[1] This inhibition leads to a decrease in the nuclear translocation of p65 and, consequently, a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB Complex (Inactive) p65 p50 IκBα p65 p65 p50 p50 NF-κB Complex (Active) p65 p50 NF-κB Complex (Inactive)->NF-κB Complex (Active) IκBα degradation DNA DNA NF-κB Complex (Active)->DNA Translocates & Binds Matrine_Cytoplasm Matrine Matrine_Cytoplasm->IKK Inhibits Matrine_Cytoplasm->IκBα Inhibits Phosphorylation Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Target ProteinCell TypeMatrine ConcentrationObserved EffectReference
IKKβMCF7, BT-474, MDA-MB-2311, 2, 3 mMDose-dependent decrease in expression (up to 95%)[4]
p-P65DU145, PC-30.5, 1, 2 mg/mLSignificant dose-dependent reduction[1]
p-IκBαDU145, PC-30.5, 1, 2 mg/mLSignificant dose-dependent reduction[1]
NF-κB (p65)oxLDL-induced VSMCsNot specifiedRelative protein expression reduced from 0.71 to 0.40[6]
IL-1β, IL-6, TNF-α mRNAoxLDL-induced VSMCsNot specifiedSignificant reduction in relative mRNA levels[6]
  • Cell Culture and Treatment: Culture cells (e.g., DU145, PC-3) to 70-80% confluency. Treat with varying concentrations of matrine for the desired time (e.g., 48 hours).

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensities using image analysis software and normalize to the loading control.[7][8][9][10]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[11] Matrine has been shown to inhibit the phosphorylation of MKK3, MKK6, p38, ERK, and JNK in various inflammatory models.[12][13][14] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-18.[12]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MKKs (MKK3/6) MKKs (MKK3/6) Receptor->MKKs (MKK3/6) MEK MEK Receptor->MEK MKK4/7 MKK4/7 Receptor->MKK4/7 p38 p38 MKKs (MKK3/6)->p38 Phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) p38->Transcription Factors (e.g., AP-1) Activate ERK ERK MEK->ERK Phosphorylates ERK->Transcription Factors (e.g., AP-1) JNK JNK MKK4/7->JNK Phosphorylates JNK->Transcription Factors (e.g., AP-1) Matrine_Cytoplasm Matrine Matrine_Cytoplasm->p38 Inhibits Phosphorylation Matrine_Cytoplasm->ERK Inhibits Phosphorylation Matrine_Cytoplasm->JNK Inhibits Phosphorylation Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Inflammatory Gene Expression

Target ProteinCell/Animal ModelMatrine ConcentrationObserved EffectReference
p-MKK3, p-MKK6, p-p38ox-LDL-stimulated THP-1 macrophagesSerially diluted concentrationsConcentration-dependent reduction in phosphorylation[12]
p-ERK/ERK, p-JNK/JNKCAOV-3 ovarian cancer cellsNot specifiedSignificant increase in expression (Note: This study has been retracted)[14][15][16]
p-JNK, p-ERKCT26 colon cancer cellsNot specifiedSignificant inhibition of phosphorylation[13]
  • Kinase Reaction: In a microcentrifuge tube, combine active MAPK enzyme (e.g., recombinant p38), a substrate (e.g., Myelin Basic Protein, MBP), and kinase assay buffer.

  • Matrine Treatment: Add varying concentrations of matrine to the reaction tubes.

  • Initiate Reaction: Start the kinase reaction by adding ATP (can be radiolabeled [γ-³²P]ATP).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection (Radioactive): Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure radioactivity using a scintillation counter.

  • Detection (Non-Radioactive): Separate the reaction products by SDS-PAGE, transfer to a membrane, and perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-MBP).[17][18][19]

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide range of cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[4][6] Matrine has been shown to inhibit the abnormal activation of the JAK2/STAT3 signaling pathway, leading to a decrease in the phosphorylation of both JAK2 and STAT3.[4][6] This inhibition contributes to its neuroprotective and cardioprotective effects.[6][14]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->STAT Phosphorylates p-STAT Dimer p-STAT p-STAT STAT->p-STAT Dimer Dimerizes DNA DNA p-STAT Dimer->DNA Translocates & Binds Matrine_Cytoplasm Matrine Matrine_Cytoplasm->JAK Inhibits Phosphorylation Target Gene Expression Target Gene Expression DNA->Target Gene Expression

Target ProteinAnimal ModelMatrine DosageObserved EffectReference
p-JAK2, p-STAT3Rats with cerebral ischemia-reperfusion5, 10, 20 mg/kgDose-dependent decrease in protein expression[4][6]
  • Cell/Tissue Lysis: Lyse cells or tissue samples in a buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysate with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the target protein (e.g., JAK2) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the phosphorylated form of the target protein (e.g., anti-p-JAK2) and the protein of interest that binds to it (e.g., anti-p-STAT3).[8][20][21][22]

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Matrine has been shown to inhibit this pathway by decreasing the phosphorylation of PI3K and Akt.[3][12][13] This inhibition contributes to matrine's anti-cancer and anti-inflammatory effects by promoting apoptosis and inhibiting cell proliferation.[12][13]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell Survival/Proliferation Cell Survival/Proliferation mTOR->Cell Survival/Proliferation Matrine_Cytoplasm Matrine Matrine_Cytoplasm->PI3K Inhibits Matrine_Cytoplasm->Akt Inhibits Phosphorylation

Target ProteinCell TypeMatrine ConcentrationObserved EffectReference
p-PI3K, p-AktT24 bladder cancer cells0.25, 0.5, 1.0 mg/mLDose-dependent decrease in expression[13]
PI3KPC-3, DU145 cellsNot specifiedDecreased mRNA and protein expression[3]
  • Cell Treatment and Lysis: Treat cells with matrine and lyse them to obtain protein extracts.

  • Immunoprecipitation of PI3K: Immunoprecipitate PI3K from the cell lysates using a specific antibody.

  • Kinase Reaction: Resuspend the immunoprecipitated PI3K in a kinase buffer containing phosphatidylinositol as a substrate and ATP.

  • Lipid Extraction: Extract the phosphorylated lipid products.

  • Detection: Separate the lipids by thin-layer chromatography (TLC) and visualize by autoradiography if using radiolabeled ATP. Alternatively, use ELISA-based assays that measure the amount of PIP3 produced.

  • Akt Activation: For Akt activity, perform a Western blot on the cell lysates to detect the phosphorylation of Akt at Thr308 and Ser473 using phospho-specific antibodies.[17][23][24]

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. Matrine has been shown to inhibit the activation of the NLRP3 inflammasome, leading to reduced secretion of IL-1β and IL-18. The precise mechanism of how matrine inhibits the NLRP3 inflammasome is still under investigation but may involve the regulation of upstream signaling events.

NLRP3_Inflammasome_Pathway cluster_cytoplasm Cytoplasm PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β IL-18 IL-18 Pro-IL-18->IL-18 Matrine_Cytoplasm Matrine Matrine_Cytoplasm->NLRP3 Inhibits Activation

CytokineAnimal ModelConditionMatrine EffectReference
IL-18CpG-induced MAS miceHyperinflammationReduced plasma levels[16][18]
  • Cell Priming: Prime macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) with a TLR agonist like LPS to induce the expression of pro-IL-1β and NLRP3.

  • Matrine Treatment: Pre-treat the primed cells with different concentrations of matrine.

  • Inflammasome Activation: Activate the NLRP3 inflammasome with a second signal such as ATP or nigericin.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentrations of secreted IL-1β and IL-18 in the supernatant using specific ELISA kits.

  • Western Blot: Analyze the cell lysates by Western blotting to detect the cleavage of caspase-1.[2][5][15][25]

Toll-like Receptor 4 (TLR4) Signaling Pathway

TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines. Matrine has been suggested to interfere with TLR4 signaling, potentially by affecting the interaction of TLR4 with its co-receptors or downstream adaptors like MyD88.[26]

TLR4_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4/MD-2/CD14 TLR4/MD-2/CD14 LPS->TLR4/MD-2/CD14 MyD88 MyD88 TLR4/MD-2/CD14->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-κB Pathway NF-κB Pathway TRAF6->NF-κB Pathway Activates MAPK Pathway MAPK Pathway TRAF6->MAPK Pathway Activates Matrine_Cytoplasm Matrine Matrine_Cytoplasm->TLR4/MD-2/CD14 Interferes with Signaling

Currently, direct quantitative data on the binding affinity of matrine to TLR4 or its impact on MyD88 recruitment is limited in the reviewed literature. Further research is needed to quantify these interactions.

  • Cell Stimulation: Treat cells expressing TLR4 (e.g., macrophages) with LPS in the presence or absence of matrine.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Immunoprecipitate TLR4 from the cell lysates using a TLR4-specific antibody.

  • Immune Complex Capture: Capture the antibody-protein complexes with protein A/G-agarose beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against MyD88 to determine if matrine affects the association between TLR4 and MyD88.[7][10][22][27]

Conclusion

Matrine exerts its significant anti-inflammatory effects through the complex modulation of multiple key signaling pathways. Its ability to inhibit the NF-κB and MAPK pathways, suppress the JAK/STAT and PI3K/Akt cascades, and potentially interfere with the NLRP3 inflammasome and TLR4 signaling highlights its potential as a multi-target therapeutic agent for inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug developers working to further elucidate the therapeutic potential of matrine and its derivatives. Future research should focus on obtaining more precise quantitative data, such as IC50 values for specific enzyme inhibition, and on conducting clinical trials to validate these preclinical findings in human subjects.

References

The Anti-Proliferative Effects of Matrine on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrine (B1676216), a natural alkaloid extracted from the root of Sophora flavescens, has garnered significant attention for its multifaceted pharmacological activities, including potent anti-cancer effects. This technical guide provides an in-depth analysis of the mechanisms by which matrine inhibits cancer cell proliferation. It summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and matrine has emerged as a promising candidate.[1][2] Extensive preclinical research has demonstrated that matrine exerts inhibitory effects on a wide array of cancer cell types through the modulation of critical cellular processes, including cell cycle progression, apoptosis, and the reversal of multidrug resistance.[2][3] This guide synthesizes the current understanding of matrine's anti-proliferative actions, with a focus on the underlying molecular mechanisms.

Quantitative Analysis of Matrine's Anti-Proliferative Activity

The efficacy of matrine in inhibiting cancer cell proliferation is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and experimental conditions. A summary of reported IC50 values is presented in Table 1. Furthermore, matrine's impact on key apoptotic and cell cycle markers is quantified in Tables 2 and 3, respectively.

Table 1: IC50 Values of Matrine in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (mg/mL)Incubation Time (hours)Citation(s)
Breast CancerMCF-72.548[4]
MDA-MB-2313.048[4]
BT-4743.048[4]
Cervical CancerHeLa2.181 (mM)24[5]
SiHa2.178 (mM)24[5]
LeukemiaCCRF-CEM2.898, 2.400, 2.39024, 48, 72[6]
Lung CancerA5491.0 (significant inhibition at this concentration)48[7]
RhabdomyosarcomaRD cellsDose-dependent inhibition observed at 0.5, 1.0, and 1.5Not Specified[8]

Table 2: Effect of Matrine on Apoptosis-Related Protein Expression

Cancer Cell LineTreatment Concentration (mg/mL)Change in Bcl-2 ExpressionChange in Bax ExpressionBcl-2/Bax RatioCitation(s)
Acute Myeloid Leukemia (AML) cells0.75, 1.5, 2.0 (g/L)DecreasedIncreasedMarkedly down-regulated[9]
Breast Cancer (MCF-7)0.25-2.0DecreasedIncreasedNot Specified[10]
Cisplatin-resistant NSCLC (A549/DDP)Not SpecifiedSignificant decreaseElevatedNot Specified[11]

Table 3: Effect of Matrine on Cell Cycle Distribution

Cancer Cell LineTreatment Concentration (mg/mL)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseCitation(s)
T-cell ALL (CCRF-CEM)2.485.5%6.6%8.3%[6]
NSCLC (A549)Not Specified (48h treatment)Significantly increasedSignificantly decreasedSignificantly decreased[7]
Rhabdomyosarcoma (RD cells)0.5, 1.0, 1.564.79%, 69.97%, 75.03%Not SpecifiedNot Specified[8]

Core Signaling Pathways Modulated by Matrine

Matrine exerts its anti-proliferative effects by modulating several key signaling pathways that are often dysregulated in cancer. The most prominent of these are the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a common event in many cancers. Matrine has been shown to inhibit this pathway at multiple levels.[1][12] In various cancer cell lines, matrine treatment leads to a decrease in the phosphorylation of PI3K and Akt, thereby inhibiting their activity.[1][12] This, in turn, affects downstream targets such as mTOR, leading to the suppression of protein synthesis and cell growth.[5] Furthermore, the inhibition of Akt can lead to the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2.[9][10]

PI3K_Akt_Pathway matrine Matrine pi3k PI3K matrine->pi3k akt Akt matrine->akt rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k pip3 PIP3 pi3k->pip3 p pip2 PIP2 pip2->pip3 pip3->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 bax Bax akt->bax proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Matrine's inhibition of the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation, differentiation, and survival. Overactivation of this pathway is frequently observed in cancer. Matrine has been demonstrated to suppress the MAPK/ERK pathway by reducing the phosphorylation of key components like MEK and ERK.[12][13][14] This inhibition leads to decreased transcriptional activity of downstream targets that are essential for cell cycle progression and proliferation.[13]

MAPK_ERK_Pathway matrine Matrine mek MEK matrine->mek erk ERK matrine->erk growth_factor Growth Factor receptor Receptor growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf raf->mek mek->erk p transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors p proliferation Cell Proliferation transcription_factors->proliferation

Matrine's modulation of the MAPK/ERK signaling pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, contributing to resistance to apoptosis and sustained proliferation. Matrine has been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[15] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell survival and proliferation.[15][16]

NFkB_Pathway matrine Matrine ikk IKK Complex matrine->ikk stimuli Pro-inflammatory Stimuli stimuli->ikk ikba IκBα ikk->ikba p nfkb_ikba NF-κB-IκBα (Inactive) ikk->nfkb_ikba nfkb NF-κB (p65/p50) ikba->nfkb nucleus Nucleus nfkb->nucleus nfkb_ikba->ikk nfkb_ikba->nfkb gene_transcription Gene Transcription (Anti-apoptotic, Proliferative) nucleus->gene_transcription

Inhibition of the NF-κB signaling pathway by matrine.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-proliferative effects of matrine.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow start Seed cells in 96-well plate treat Treat with Matrine (various concentrations) start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance (570 nm) solubilize->read

A typical workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of matrine and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with matrine for the desired time.

  • Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This technique is crucial for investigating the effects of matrine on signaling pathway components.

Protocol:

  • Protein Extraction: Treat cells with matrine, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples (typically 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-ERK, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Synergistic Effects and Clinical Perspectives

Matrine has demonstrated synergistic effects when combined with conventional chemotherapeutic agents like cisplatin (B142131), potentially enhancing their efficacy and overcoming drug resistance.[5][17][18] This is often achieved through the downregulation of drug efflux pumps and the modulation of pro-survival signaling pathways.[3][19] While preclinical data are promising, more extensive clinical trials are needed to fully elucidate the therapeutic potential of matrine in cancer treatment. Some clinical studies have suggested that matrine, often as part of a compound injection, can improve the quality of life and treatment response rates in patients with certain cancers, such as non-small cell lung cancer.[20]

Conclusion

Matrine is a promising natural compound with potent anti-proliferative effects against a broad range of cancer cells. Its mechanisms of action are multifaceted, primarily involving the inhibition of key pro-survival signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB. This leads to cell cycle arrest, induction of apoptosis, and a reduction in cancer cell viability. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into the therapeutic applications of matrine. Future studies should focus on optimizing its delivery, evaluating its efficacy in combination therapies, and conducting rigorous clinical trials to translate these promising preclinical findings into effective cancer treatments.

References

Matrine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 519-02-8

Abstract

Matrine, a tetracyclic quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Identified by the Chemical Abstracts Service (CAS) number 519-02-8, this natural compound has demonstrated potent anti-inflammatory, anti-cancer, antiviral, and anti-fibrotic properties.[4][5][6] This technical guide provides a comprehensive overview of the chemical and physical properties of Matrine, detailed experimental protocols for assessing its biological activity, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

Matrine is a crystalline solid, appearing as white to off-white needles or powder, which may yellow upon prolonged exposure to air.[4][6] It is a structurally complex molecule with the chemical formula C₁₅H₂₄N₂O.[1] Below is a summary of its key chemical and physical properties.

PropertyValueReference(s)
CAS Number 519-02-8[1][4]
Molecular Formula C₁₅H₂₄N₂O[1]
Molecular Weight 248.36 g/mol [1]
Appearance White to off-white crystalline solid (needles or powder)[1][4][5]
Melting Point 76 °C (α-matrine), 87 °C (β-matrine), 84 °C (δ-matrine)[2][4]
Boiling Point 223 °C (γ-matrine)[2]
Solubility Soluble in water, ethanol, chloroform, benzene, and methanol.[1][4][7] Slightly soluble in petroleum ether.[4] Specific solubilities include: ~33.3 mg/mL in ethanol, ~10 mg/mL in DMSO and DMF, and ~10 mg/mL in PBS (pH 7.2).[8][1][4][7][8]
Stability Stable for at least 4 years when stored at -20°C as a crystalline solid.[8] Aqueous solutions are not recommended for storage for more than one day.[8][8]
Storage Store at -20°C as a solid.[8][8]
pKa 9.47 ± 0.20 (Predicted)[6]
LogP (Octanol/Water) 1.872 (Calculated)[9]

Spectroscopic Data

The structural elucidation of Matrine is confirmed by various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of Matrine displays characteristic signals corresponding to its complex tetracyclic structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum of Matrine shows characteristic absorption bands for its functional groups. A prominent peak is observed for the C=O (amide) stretching vibration around 1625 cm⁻¹.[9] Asymmetric stretching of -CH₂- is seen around 2918 cm⁻¹, and a peak for N-H stretching is observed at approximately 3407 cm⁻¹.[9]

  • MS (Mass Spectrometry): The mass spectrum of Matrine shows a molecular ion peak [M]⁺ at m/z 248, corresponding to its molecular weight.

Experimental Protocols

This section outlines detailed methodologies for key in vitro assays to evaluate the biological activity of Matrine.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Matrine Treatment: Prepare a stock solution of Matrine in a suitable solvent (e.g., DMSO or PBS). Treat the cells with various concentrations of Matrine (e.g., 0, 2, 4, 8, 16 mg/ml) and incubate for 24, 48, or 72 hours.

  • MTT Incubation: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Matrine for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample. This is crucial for investigating the effect of Matrine on signaling pathway components.

Methodology:

  • Cell Lysis: After treatment with Matrine, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Signaling Pathways Modulated by Matrine

Matrine exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily implicated in cell survival, proliferation, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Matrine has been shown to inhibit this pathway in various cancer cells.[4][7][8] By suppressing the phosphorylation of Akt and mTOR, Matrine can induce apoptosis and autophagy.[7][8]

PI3K_Akt_mTOR_Pathway Matrine Matrine PI3K PI3K Matrine->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Matrine inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in the inflammatory response and cell survival. Matrine has been demonstrated to suppress the activation of NF-κB.[5] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and anti-apoptotic proteins.

NFkB_Pathway cluster_nucleus Nuclear Translocation Matrine Matrine IKK IKK Matrine->IKK inhibits IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm NFkB_n NF-κB NFkB->NFkB_n translocation Nucleus Nucleus Inflammation Inflammatory Genes (e.g., TNF-α, IL-6) Survival Anti-apoptotic Genes (e.g., Bcl-2) NFkB_n->Inflammation NFkB_n->Survival

Caption: Matrine's inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow for Investigating Matrine's Mechanism of Action

The following diagram illustrates a logical workflow for researchers investigating the cellular and molecular mechanisms of Matrine.

Experimental_Workflow Start Hypothesis: Matrine affects cancer cell viability MTT Cell Viability Assay (MTT) Start->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) MTT->ApoptosisAssay If viability decreases WesternBlot Western Blot Analysis (e.g., Akt, NF-κB, Caspases) ApoptosisAssay->WesternBlot If apoptosis is induced PathwayAnalysis Signaling Pathway Elucidation WesternBlot->PathwayAnalysis Conclusion Conclusion: Matrine's mechanism of action PathwayAnalysis->Conclusion

References

The Alkaloids of Sophora flavescens: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sophora flavescens Ait., commonly known as Kushen, is a perennial plant that has been a cornerstone of traditional Chinese medicine for centuries.[1] Its roots are a rich reservoir of bioactive compounds, primarily quinolizidine (B1214090) alkaloids and flavonoids, which have garnered significant scientific interest for their diverse pharmacological properties.[1][2] Among these, the alkaloids—most notably matrine (B1676216), oxymatrine (B1678083), and sophoridine—are the focus of intensive research due to their potent anti-tumor, anti-inflammatory, antiviral, and neuroprotective activities.[3][4][5]

This technical guide provides an in-depth overview of the current state of research into Sophora flavescens alkaloids. It is designed to serve as a comprehensive resource for professionals in drug discovery and development, offering detailed experimental protocols, a quantitative summary of pharmacological activities, and a visualization of the core signaling pathways through which these alkaloids exert their effects. The information compiled herein aims to facilitate further investigation and unlock the full therapeutic potential of these promising natural compounds.

Experimental Protocols: Extraction, Isolation, and Quantification

The effective isolation and analysis of alkaloids from Sophora flavescens are critical preliminary steps for any research initiative. Various methodologies have been established, each with specific advantages.

General Alkaloid Extraction and Isolation

A common workflow for isolating total alkaloids involves solvent extraction, acid-base partitioning, and chromatographic purification.

Protocol 1: Ethanol (B145695) Extraction with Acid-Base Partitioning This method is widely cited for obtaining a crude mixture of total alkaloids.

  • Pulverization: Grind the dried roots of Sophora flavescens into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate or reflux the powdered root material with 95% ethanol. Perform the extraction three times, each lasting 1.5 hours, to ensure maximum yield.[6]

    • Alternatively, percolate the powder with acidic water.[7] Another approach involves refluxing with 70% ethanol twice, for 2 hours each time.[5]

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to yield a concentrated aqueous residue.[6]

  • Acid-Base Partitioning:

    • Adjust the pH of the aqueous residue to approximately 10.0-11.0 using aqueous ammonia (B1221849) or another suitable base. This converts the alkaloid salts into their free-base form.[6][7]

    • Perform a liquid-liquid extraction on the alkalized solution using an organic solvent such as chloroform (B151607) or dichloromethane. Repeat the extraction five times to ensure complete transfer of the alkaloids into the organic phase.[6][7]

  • Crude Alkaloid Preparation: Combine the organic layers and recover the solvent by evaporation to yield the crude total alkaloids.[6]

  • Purification:

    • Subject the crude alkaloid mixture to silica (B1680970) gel column chromatography.

    • Elute the column with a gradient of chloroform-methanol-aqueous solution to separate the individual alkaloid compounds (e.g., matrine, oxymatrine, lupeol).[6]

    • Further purification can be achieved through techniques like recrystallization.[6]

Protocol 2: Ion Exchange Resin Purification This method offers an alternative purification step that can be highly effective.

  • Extraction: Begin by decocting the powdered root with an ethanol-aqueous solution.

  • Purification: Following initial extraction and concentration, purify the extract using ion exchange resin adsorption to isolate the target alkaloids, such as matrine.[8]

Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of individual alkaloids is essential for quality control and pharmacological studies.

Protocol 3: HPLC Analysis of Four Major Alkaloids This protocol enables the simultaneous determination of matrine, sophoridine, sophocarpine, and oxymatrine.

  • Chromatographic System: Utilize a C18 column (e.g., 250 × 4.6 mm, 5 µm).[9]

  • Mobile Phase: An isocratic mobile phase consisting of methanol, water, and diethylamine (B46881) in a ratio of 45:55:0.07 (v/v/v).[9]

  • Flow Rate: Maintain a flow rate of 0.6 mL/min.[9]

  • Detection: Use a suitable UV detector.

  • Validation: This method has shown good linearity for these four alkaloids in the concentration range of 5.0 mg/L to 1000 mg/L, with a detection limit of 1.0 mg/L for each.[9]

Quantitative Pharmacological Data

The therapeutic potential of Sophora flavescens alkaloids is defined by their potent bioactivity. The following tables summarize key quantitative data from various in vitro studies, providing a comparative basis for drug development professionals.

Antiproliferative and Cytotoxic Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation.

AlkaloidCell LineCancer TypeIC₅₀ ValueCitation
Sophoridine SGC7901Gastric Cancer3.52 µM[3]
AGSGastric Cancer3.91 µM[3]
SW480Colorectal Cancer0.78 mg/mL[7]
MCF-7Breast Cancer87.96 µM[10]
MDA-MB-231Breast Cancer81.07 µM[10]
VariousPancreatic, Gastric, Liver, etc.20 µM to 200 µM[6]
Oxymatrine MCF-7Breast Cancer~32 mg/mL (24h)[11]
MCF-7Breast Cancer<16 mg/mL (48h)[11]
Matrine Derivative (WM-127) -Hepatocellular Carcinoma-[12]
Compound 12 MCF-7Breast Cancer31.28% inhibition at 20 µM[13]
Antifungal and Antiviral Activity (EC₅₀/IC₅₀)

The half-maximal effective concentration (EC₅₀) or IC₅₀ is used to quantify the potency against pathogens.

AlkaloidPathogenActivityEC₅₀/IC₅₀ ValueCitation
Matrine Marssonina brunneaConidium Germination Inhibition123 µg/mL[9][14]
Cladosporium oxysporumConidium Germination Inhibition272 µg/mL[9][14]
Sphaeropsis sapineaConidium Germination Inhibition1133 µg/mL[9][14]
Sphaeropsis spaineaHyphal Growth Inhibition428 µg/mL[14]
Valsa piniHyphal Growth Inhibition535 µg/mL[14]
Fusarium oxysporumHyphal Growth Inhibition592 µg/mL[14]
Oxymatrine Fusarium oxysporumConidium Germination Inhibition532 µg/mL[9][14]
Sphaeropsis sapineaConidium Germination Inhibition601 µg/mL[9][14]
Valsa piniHyphal Growth Inhibition323 µg/mL[14]
Fusarium oxysporumHyphal Growth Inhibition618 µg/mL[14]
Alkaloid 2, 6, 11, 13 Coxsackie virus B3 (CVB3)Antiviral Activity26.62-252.18 µM[15]
Alkaloid 7, 8, 17 Influenza A (H3N2)Antiviral Activity63.07-242.46 µM[15]

Core Signaling Pathways and Mechanisms of Action

Sophora flavescens alkaloids modulate a complex network of intracellular signaling pathways to exert their pharmacological effects. Understanding these mechanisms is paramount for targeted drug design and development. The following diagrams, rendered in DOT language, illustrate the key pathways implicated in their anti-cancer and anti-inflammatory activities.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Matrine and oxymatrine have been shown to inhibit this pathway, leading to apoptosis and reduced cell proliferation.[16][17]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits Matrine Matrine / Oxymatrine Matrine->PI3K Inhibits Matrine->Akt Inhibits (dephosphorylation)

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Sophora alkaloids.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is critical in regulating inflammatory responses, cell survival, and proliferation. Its chronic activation is linked to inflammatory diseases and cancer. Matrine has been demonstrated to suppress this pathway by preventing the phosphorylation of key signaling molecules like IKK and IκBα, thereby blocking the nuclear translocation of the p65 subunit.[18][19]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα (Degraded) IkB->IkB_p NFkB_p65 p65 NFkB_p65_nuc p65 NFkB_p65->NFkB_p65_nuc Translocation NFkB_p50 p50 NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc Translocation Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates Matrine Matrine Matrine->IKK Inhibits DNA DNA NFkB_p65_nuc->DNA NFkB_p50_nuc->DNA Genes Pro-inflammatory & Proliferation Genes DNA->Genes Transcription

Caption: Matrine-mediated inhibition of the NF-κB signaling pathway.

Experimental Workflow for Bioactivity Screening

A typical workflow for assessing the pharmacological potential of Sophora flavescens alkaloids involves a series of sequential steps from extraction to in vivo validation.

Experimental_Workflow cluster_Extraction Phase 1: Phytochemistry cluster_InVitro Phase 2: In Vitro Screening cluster_InVivo Phase 3: In Vivo Validation Plant Sophora flavescens Root Material Extract Crude Alkaloid Extraction Plant->Extract Isolate Isolation & Purification (HPLC) Extract->Isolate Identify Structural Identification (MS, NMR) Isolate->Identify CellCulture Cancer/Immune Cell Lines Identify->CellCulture Cytotoxicity Cytotoxicity Assay (e.g., MTT, IC50) CellCulture->Cytotoxicity Mechanism Mechanism of Action (Western Blot, PCR) Cytotoxicity->Mechanism AnimalModel Animal Model (e.g., Xenograft) Mechanism->AnimalModel Toxicity Toxicology & Pharmacokinetics AnimalModel->Toxicity Efficacy Efficacy Studies AnimalModel->Efficacy

Caption: A generalized experimental workflow for alkaloid research.

Conclusion and Future Directions

The alkaloids derived from Sophora flavescens represent a compelling class of natural products with significant therapeutic potential. The quantitative data clearly demonstrate potent antiproliferative, anti-inflammatory, and antimicrobial activities, with sophoridine, matrine, and oxymatrine emerging as lead compounds. Mechanistic studies have revealed that their efficacy is rooted in the modulation of critical cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB cascades, which are fundamental to the pathology of cancer and inflammatory diseases.

For researchers and drug development professionals, this guide provides the foundational protocols, quantitative benchmarks, and mechanistic insights necessary to advance this field of study. Future research should focus on several key areas:

  • Lead Optimization: Chemical modification of the core alkaloid structures could lead to derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • Synergistic Therapies: Investigating the combination of these alkaloids with existing chemotherapeutic agents may reveal synergistic effects, potentially lowering required dosages and reducing side effects.[12]

  • Bioavailability and Delivery: Addressing the challenges of poor bioavailability, particularly for oral administration, through advanced drug delivery systems is crucial for clinical translation.[20]

  • Clinical Trials: Rigorous, well-designed clinical trials are the ultimate step needed to validate the preclinical findings and establish the safety and efficacy of Sophora flavescens alkaloids in human patients.

By building upon the robust foundation of existing research, the scientific community is well-positioned to translate the traditional use of Sophora flavescens into evidence-based, next-generation therapeutics.

References

Matrine's Impact on the PI3K/AKT Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Mechanisms and Methodologies

Introduction

Matrine (B1676216), a natural alkaloid extracted from the root of Sophora flavescens, has garnered significant attention in oncological research for its diverse pharmacological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer properties. A growing body of evidence highlights matrine's ability to modulate critical cellular processes such as proliferation, apoptosis, autophagy, and invasion in various cancer types. A key mechanism underlying these effects is its targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, a central regulator of cell survival and growth that is frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the molecular interactions between matrine and the PI3K/AKT pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Core Mechanism: Matrine's Inhibition of the PI3K/AKT Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation.[1] Matrine exerts its anti-tumor effects by intervening at multiple points within this pathway. The primary mechanism involves the inhibition of PI3K activation, which in turn prevents the phosphorylation and activation of AKT.[2] This disruption of a key survival signal triggers a cascade of downstream events, ultimately leading to cancer cell death and the suppression of metastasis.

Several studies have elucidated specific molecular targets of matrine that contribute to its inhibition of PI3K/AKT signaling. In bladder cancer, matrine has been shown to upregulate the expression of Long Intergenic Non-coding RNA 00472 (LINC00472), which subsequently enhances the expression of the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[3][4] PTEN is a critical negative regulator of the PI3K/AKT pathway, as it dephosphorylates PIP3, the product of PI3K activity.[5] By increasing PTEN levels, matrine effectively dampens PI3K/AKT signaling.[6]

Furthermore, in lung adenocarcinoma cells, matrine's inhibitory action on the PI3K/AKT pathway is associated with the upregulation of Cavin-3.[7][8] While the precise mechanism linking Cavin-3 to PI3K/AKT inhibition by matrine is still under investigation, it represents another avenue through which this natural compound exerts its anti-cancer effects.

The culmination of matrine's inhibitory effects on the PI3K/AKT pathway is a significant reduction in the phosphorylation of key downstream targets of AKT, leading to the induction of apoptosis and a decrease in cell proliferation and invasion.[2][9]

Quantitative Data on Matrine's Efficacy

The effectiveness of matrine in inhibiting cancer cell growth and modulating the PI3K/AKT pathway has been quantified in numerous studies. The following tables summarize key data points, including the half-maximal inhibitory concentration (IC50) values of matrine in various cancer cell lines and its dose-dependent effects on the phosphorylation of PI3K and AKT.

Cell LineCancer TypeIC50 Value (mg/mL)Incubation Time (hours)Citation
LoVoHuman Colon Cancer1.1524[10]
LoVoHuman Colon Cancer0.73848[10]
LoVoHuman Colon Cancer0.41472[10]
Cell LineCancer TypeMatrine Concentration (mg/mL)Effect on p-PI3K/PI3K RatioEffect on p-AKT/AKT RatioCitation
T24Bladder Cancer0.25, 0.5, 1.0Dose-dependent decreaseDose-dependent decrease[9]
5637Bladder CancerNot specifiedDecreaseDecrease[6]
Gallbladder Cancer CellsGallbladder CancerNot specifiedDecreaseDecrease[2]
Human Rhabdomyosarcoma CellsRhabdomyosarcoma0.5, 1, 1.5, 2, 3, 5Not specifiedDose-dependent decrease in p-ERK[11]
Pancreatic Cancer Cells (BxPC-3, PANC-1)Pancreatic CancerVariousNot specifiedNot specified, but induced apoptosis[12]
Human Colon Cancer LoVo CellsColon CancerNot specifiedNot specifiedSignificant reduction in p-AKT[10]

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in elucidating the mechanisms of action of therapeutic compounds. This section provides detailed protocols for key assays used to investigate the effects of matrine on the PI3K/AKT pathway.

Cell Viability Assay (MTT/CCK-8 Assay)

This assay is used to assess the effect of matrine on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Matrine (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO (for MTT assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1x10^6 cells/well and allow them to adhere overnight.[13]

  • Treat the cells with various concentrations of matrine (e.g., 0, 0.25, 0.5, 1.0 mg/mL) for different time points (e.g., 24, 48, 72 hours).[9] Include a vehicle control (solvent only).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) or 10 µL of CCK-8 solution to each well and incubate for an appropriate time (e.g., 30 minutes for MTT, 1-4 hours for CCK-8) at 37°C.[13]

  • If using MTT, remove the medium and add 150-200 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm for MTT, 450 nm for CCK-8) using a microplate reader.[13][14]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for PI3K/AKT Pathway Proteins

This technique is used to determine the expression and phosphorylation status of key proteins in the PI3K/AKT pathway following matrine treatment.

Materials:

  • Cancer cells treated with matrine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-PTEN, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Protocol:

  • After treating cells with matrine for the desired time, wash them with ice-cold PBS and lyse them in lysis buffer.[15]

  • Quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.[15]

  • Block the membranes with blocking buffer for 1-1.5 hours at room temperature.[15]

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membranes again and visualize the protein bands using an ECL substrate and an imaging system.[15]

  • Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay quantifies the percentage of apoptotic and necrotic cells after matrine treatment.

Materials:

  • Cancer cells treated with matrine

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Treat cells with various concentrations of matrine for a specified time.

  • Harvest both adherent and floating cells and wash them with cold PBS.[16]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[16]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[16]

  • Incubate the cells in the dark at room temperature for 15-20 minutes.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Analyze the cells by flow cytometry within 1 hour.[16]

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[17]

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

  • Transwell inserts (with 8 µm pores)

  • Matrigel or other extracellular matrix components

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Protocol:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[18][19]

  • Resuspend matrine-treated and control cells in serum-free medium.

  • Seed the cells into the upper chamber of the Transwell inserts.

  • Fill the lower chamber with medium containing a chemoattractant.[18]

  • Incubate the plate for an appropriate time (e.g., 24 hours) to allow for cell invasion.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[18]

  • Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.[19]

  • Count the number of stained cells in several random fields under a microscope to quantify invasion.

Visualizing the Molecular Interactions

To better understand the complex signaling events modulated by matrine, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

Matrine_PI3K_AKT_Pathway Matrine Matrine LINC00472 LINC00472 Matrine->LINC00472 Upregulates p_PI3K p-PI3K Matrine->p_PI3K Inhibits PTEN PTEN LINC00472->PTEN Upregulates PTEN->p_PI3K Inhibits PI3K PI3K PI3K->p_PI3K AKT AKT p_AKT p-AKT AKT->p_AKT p_PI3K->p_AKT Activates Proliferation Cell Proliferation p_AKT->Proliferation Promotes Apoptosis Apoptosis p_AKT->Apoptosis Inhibits Invasion Cell Invasion p_AKT->Invasion Promotes

Caption: Matrine's inhibitory effect on the PI3K/AKT signaling pathway.

Western_Blot_Workflow start Cell Treatment with Matrine lysis Cell Lysis start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for Western blot analysis.

Apoptosis_Assay_Workflow start Cell Treatment with Matrine harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate in Dark stain->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry analysis Data Analysis flow_cytometry->analysis

References

Matrine's Impact on NF-κB and MAPK Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Matrine (B1676216), a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1] A substantial body of research indicates that matrine exerts these effects by modulating key cellular signaling pathways. This technical guide provides an in-depth analysis of the mechanisms through which matrine impacts two of the most critical of these pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of molecular interactions, quantitative data from key studies, and the experimental protocols used to elucidate these findings.

Matrine's Impact on the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of genes involved in immunity, cell proliferation, and survival.[1][2] In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[3] This frees the NF-κB dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes.[3]

Matrine has been consistently shown to be a potent inhibitor of this pathway. Its mechanism of action involves intervention at several key steps, primarily by suppressing the activity of IKKβ and preventing the nuclear translocation of the p65 subunit.[3][4]

NF_kappa_B_Pathway Matrine's Inhibition of the Canonical NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_complex IKK Complex (IKKα/IKKβ/IKKγ) stimulus->IKK_complex activates IkappaB p65/p50-IκBα (Inactive Cytoplasmic Complex) IKK_complex->IkappaB phosphorylates IκBα matrine Matrine matrine->IKK_complex inhibits expression/activity p65_p50_cyto p65/p50 (Cytoplasm) matrine->p65_p50_cyto blocks translocation p_IkappaB p65/p50-p-IκBα IkappaB->p_IkappaB IkappaB->p65_p50_cyto releases proteasome Proteasomal Degradation p_IkappaB->proteasome ubiquitination p65_p50_nuc p65/p50 (Nucleus) p65_p50_cyto->p65_p50_nuc Nuclear Translocation gene_expression Target Gene Expression (Cytokines, etc.) p65_p50_nuc->gene_expression activates transcription

Matrine inhibits NF-κB by targeting IKK and p65 translocation.
Quantitative Data on NF-κB Pathway Inhibition

The inhibitory effects of matrine on key components of the NF-κB pathway have been quantified in various cell models.

Cell Line / ModelTarget ProteinMatrine ConcentrationObserved EffectReference
Breast Cancer Cells (MCF7, BT-474, MDA-MB-231)IKKβ1, 2, or 3 mM (48h)Decreased IKKβ protein expression by up to 95%.[5]
Vascular Smooth Muscle Cells (oxLDL-induced)NF-κB (p65)Not specifiedRelative protein expression reduced from 0.71±0.05 (model) to 0.40±0.03.[2]
Breast Cancer Cells (MDA-MB-231)NF-κB p65 (Phosphorylation)25–100 µg/mLSignificantly suppressed the phosphorylation of NF-κB p65.[6]
Porcine Alveolar Macrophagesp65 Nuclear TranslocationNot specifiedInhibited the translocation of p65 to the nucleus.[7]
Breast Cancer Cells (MDA-MB-231)NF-κB DNA Binding ActivityNot specifiedSignificantly reduced NF-κB p65 DNA binding activity.[6][8]

Matrine's Impact on the MAPK Signaling Pathway

The MAPK signaling network is a crucial regulator of cellular processes including proliferation, differentiation, stress response, and apoptosis.[9] It is composed of three primary cascades: ERK1/2, JNK, and p38 MAPK. Each cascade consists of a three-tiered kinase module: a MAPKKK (MAP3K), a MAPKK (MAP2K), and the MAPK itself. The activation of these pathways is highly dependent on the specific upstream stimulus and cellular context.

Matrine's effect on the MAPK pathways is notably complex and context-dependent. In many cancer types, such as leukemia and osteosarcoma, matrine acts as an inhibitor, particularly of the ERK1/2 pathway, leading to reduced cell proliferation and survival.[10][11] Conversely, in other contexts like ovarian cancer, matrine has been shown to activate the p38 MAPK pathway, which in turn upregulates the pro-apoptotic ERK/JNK signaling, suppressing cancer cell viability.[12][13]

MAPK_Pathway Context-Dependent Regulation of MAPK Pathways by Matrine stimuli Extracellular Stimuli (Growth Factors, Stress, Cytokines) map3k MAP3K (e.g., Raf, MEKK, ASK1) stimuli->map3k mek12 MEK1/2 (MAP2K) map3k->mek12 mkk47 MKK4/7 (MAP2K) map3k->mkk47 mkk36 MKK3/6 (MAP2K) map3k->mkk36 erk12 ERK1/2 (MAPK) mek12->erk12 erk_out Cell Proliferation, Survival erk12->erk_out jnk JNK (MAPK) mkk47->jnk jnk_out Apoptosis, Inflammation jnk->jnk_out p38 p38 (MAPK) mkk36->p38 p38->erk12 upregulates p38->jnk upregulates p38_out Apoptosis, Inflammation p38->p38_out matrine_inhibit Matrine (e.g., Leukemia, Osteosarcoma) matrine_inhibit->erk12 inhibits phosphorylation matrine_inhibit->jnk inhibits phosphorylation matrine_activate Matrine (e.g., Ovarian Cancer) matrine_activate->p38 activates

Matrine's dual inhibitory and activatory roles on MAPK pathways.
Quantitative Data on MAPK Pathway Modulation

The divergent effects of matrine on MAPK signaling are highlighted by quantitative analysis across different studies.

Cell Line / ModelPathway ComponentMatrine TreatmentObserved EffectReference
Leukemia Cells (K562, HL-60)p-MEK1, p-ERK1/2Not specifiedSignificant downregulation of phosphorylation.[10]
Osteosarcoma Cells (HOS)p-Bcl-2 (downstream of ERK)Dose-dependentDecreased expression and phosphorylation.[11]
Colon Cancer Cells (CT26)p-JNK, p-ERKNot specifiedSignificantly inhibited phosphorylation levels.[14]
Ovarian Cancer Cellsp38MAPK, p-ERK/ERK, p-JNK/JNKNot specifiedSignificantly increased expression/phosphorylation levels.[12][13]
ox-LDL-stimulated Macrophagesp-MKK3, p-MKK6, p-p38Concentration-dependentDramatically suppressed phosphorylation levels.[15]

Key Experimental Methodologies

The elucidation of matrine's effects on the NF-κB and MAPK pathways relies on a set of core molecular biology techniques. Detailed below are generalized protocols for the key assays cited in the literature.

Western Blotting (Immunoblotting)

Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., IKKβ, p-ERK, p65) in cell or tissue lysates.[16]

Western_Blot_Workflow General Workflow for Western Blotting step1 1. Sample Preparation (Cell Lysis & Protein Quantification) step2 2. SDS-PAGE (Protein Separation by Size) step1->step2 step3 3. Electrotransfer (Transfer to PVDF/NC Membrane) step2->step3 step4 4. Blocking (Prevent Non-specific Binding) step3->step4 step5 5. Primary Antibody Incubation (Binds to Target Protein) step4->step5 step6 6. Secondary Antibody Incubation (HRP-conjugated, Binds to Primary Ab) step5->step6 step7 7. Detection (Chemiluminescence, Imaging) step6->step7 step8 8. Data Analysis (Band Densitometry) step7->step8

Standard experimental workflow for Western Blot analysis.

Protocol:

  • Sample Preparation : Cells treated with or without matrine are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay to ensure equal loading.[17]

  • Gel Electrophoresis : Equal amounts of protein (e.g., 10-30 µg) are separated on an 8-15% SDS-polyacrylamide gel.[18]

  • Protein Transfer : Proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[16]

  • Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-IKKβ, anti-p-ERK) overnight at 4°C.[18] After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[17] Band intensities are quantified using software like ImageJ.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of a pathway, such as NF-κB or MAPK activation, by linking it to the expression of a luciferase reporter gene.[20]

Luciferase_Assay_Workflow Workflow for a Dual-Luciferase Reporter Assay step1 1. Cell Transfection (Co-transfect with reporter plasmid (e.g., NF-κB-Luc) and control (e.g., Renilla)) step2 2. Treatment (Stimulate cells with agonist +/- Matrine) step1->step2 step3 3. Cell Lysis (Release cellular contents) step2->step3 step4 4. Luciferase Reaction (Add Firefly luciferase substrate, measure luminescence) step3->step4 step5 5. Quench & Renilla Reaction (Add stop reagent and Renilla luciferase substrate, measure) step4->step5 step6 6. Data Analysis (Normalize Firefly to Renilla activity) step5->step6

Workflow for measuring transcription factor activity.

Protocol:

  • Transfection : Cells (e.g., HEK293) are co-transfected with a reporter plasmid containing response elements for a specific transcription factor (e.g., NF-κB or Serum Response Element for MAPK) upstream of a firefly luciferase gene, and a control plasmid expressing Renilla luciferase.[20][21]

  • Treatment : After 24-48 hours, cells are treated with an appropriate stimulus (e.g., TNF-α) with or without various concentrations of matrine.

  • Lysis and Measurement : Cells are lysed, and luciferase activity is measured using a dual-luciferase assay system. The firefly luciferase signal (indicating pathway activation) is normalized to the Renilla luciferase signal (controlling for transfection efficiency and cell viability).[22]

IKK In Vitro Kinase Assay

This assay directly measures the enzymatic activity of the IKK complex.[23]

Protocol:

  • Immunoprecipitation : The IKK complex is immunoprecipitated from lysates of cells (treated with or without matrine) using an antibody against one of its subunits (e.g., IKKγ).[23][24]

  • Kinase Reaction : The immunoprecipitated complex is incubated with a purified substrate (e.g., GST-IκBα) and [γ-³²P]ATP in a kinase buffer.[25]

  • Analysis : The reaction is stopped, and the products are resolved by SDS-PAGE. The phosphorylation of the substrate is detected by autoradiography and quantified.[23]

Analysis of p65 Nuclear Translocation

This method visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Protocol:

  • Cell Culture and Treatment : Cells are grown on coverslips and treated with a stimulus (e.g., TNF-α) in the presence or absence of matrine for a defined period (e.g., 30 minutes).[26]

  • Immunofluorescence : Cells are fixed, permeabilized, and incubated with a primary antibody against p65, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Microscopy and Analysis : The subcellular localization of p65 is observed using a fluorescence or confocal microscope. The ratio of nuclear to cytoplasmic fluorescence intensity is quantified across multiple cells to determine the extent of translocation.[27] Alternatively, nuclear and cytoplasmic protein fractions can be isolated and analyzed by Western blotting.[7]

Conclusion and Implications for Drug Development

Matrine demonstrates clear and potent modulatory effects on both the NF-κB and MAPK signaling pathways. Its consistent inhibition of the pro-inflammatory and pro-survival NF-κB pathway provides a strong mechanistic basis for its observed anti-inflammatory and anti-cancer properties.[1][2] The impact of matrine on the MAPK cascades is more nuanced, exhibiting context-dependent inhibition or activation. This dual functionality suggests that matrine's therapeutic application may be highly specific to the disease and the underlying dysregulation of these pathways. For drug development professionals, these findings highlight matrine as a promising lead compound. Future research should focus on developing derivatives that offer enhanced specificity for particular MAPK branches or that optimize the inhibition of the NF-κB pathway to improve therapeutic outcomes in inflammatory diseases and oncology.

References

Methodological & Application

Matrine Stock Solution Preparation for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrine (B1676216), a natural alkaloid extracted from the root of Sophora flavescens, has garnered significant interest in biomedical research for its diverse pharmacological activities. These include anti-tumor, anti-inflammatory, and anti-viral properties.[1] In cell culture-based research, the accurate and consistent preparation of matrine stock solutions is fundamental to obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and use of matrine stock solutions in cell culture applications.

Matrine exerts its biological effects by modulating various signaling pathways, making it a valuable tool for studying cellular processes.[2] Its anti-cancer effects, for example, have been linked to the regulation of pathways such as PI3K/AKT/mTOR and NF-κB, which are crucial for cell proliferation, survival, and inflammation.[2]

Data Presentation

Physicochemical Properties of Matrine
PropertyValueReference(s)
Molecular FormulaC₁₅H₂₄N₂O[2]
Molecular Weight248.36 g/mol [2]
AppearanceWhite crystalline solid[2]
Storage (Solid)-20°C[2]
Stability (Solid)≥ 4 years[2]
Solubility of Matrine
SolventSolubilityReference(s)
Dimethyl Sulfoxide (B87167) (DMSO)≥12.42 mg/mL (~50 mM)[3]
Ethanol (EtOH)≥47.2 mg/mL (~190 mM)[3]
Water (with gentle warming)≥50.3 mg/mL (~202 mM)[3]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL (~40 mM)[2]
Recommended Working Concentrations in Cell Culture

The effective concentration of matrine can vary significantly depending on the cell line and the experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Cell LineApplicationEffective Concentration RangeReference(s)
MKN45 (Gastric Cancer)Inhibition of cell growth0.05 - 0.50 mg/mL (0.2 - 2.0 mM)[3]
DU145 and PC-3 (Prostate Cancer)Inhibition of proliferation, migration, and invasionDose-dependent effects observed up to 6.0 g/L (~24 mM)[4]
HeLa and SiHa (Cervical Cancer)Inhibition of proliferationIC₅₀ ≈ 2.18 mM[5]
Breast Cancer Cell Lines (e.g., MCF-7)Inhibition of proliferationIC₅₀ values ranging from 0.29 to 1.38 mg/mL (1.17 to 5.56 mM)[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Matrine Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of matrine in dimethyl sulfoxide (DMSO), a common solvent for dissolving compounds for use in cell culture.

Materials:

  • Matrine powder (MW: 248.36 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass of matrine:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 248.36 g/mol = 2.48 mg

  • Weighing and Dissolving:

    • Carefully weigh out 2.48 mg of matrine powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile, anhydrous DMSO to the tube.

    • Vortex the tube thoroughly until the matrine is completely dissolved. Gentle warming at 37°C for a few minutes can aid dissolution.[3]

  • Sterile Filtration:

    • To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step is crucial for preventing microbial contamination of your cell cultures.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

    • Label the aliquots clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C. Under these conditions, the stock solution can be stable for several months.[3]

Note on DMSO Concentration: When treating cells, ensure the final concentration of DMSO in the cell culture medium is non-toxic. Typically, this is kept below 0.5%, and ideally at or below 0.1%.[7][8]

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol outlines the dilution of the matrine stock solution to the desired working concentration for treating cells in culture.

Materials:

  • 10 mM Matrine stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw the Stock Solution:

    • Thaw an aliquot of the 10 mM matrine stock solution at room temperature.

  • Calculate the Dilution:

    • Determine the final concentration of matrine you want to test in your experiment.

    • Use the formula M₁V₁ = M₂V₂ to calculate the volume of stock solution needed.

      • M₁ = Concentration of the stock solution (e.g., 10 mM)

      • V₁ = Volume of the stock solution to add (unknown)

      • M₂ = Desired final concentration in the well (e.g., 100 µM)

      • V₂ = Final volume in the well (e.g., 1 mL)

    • Example calculation for a final concentration of 100 µM in 1 mL of medium:

      • (10,000 µM) x V₁ = (100 µM) x (1 mL)

      • V₁ = (100 µM * 1 mL) / 10,000 µM = 0.01 mL = 10 µL

    • Therefore, you would add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to achieve a final concentration of 100 µM.

  • Prepare Working Solutions:

    • It is good practice to prepare a series of working solutions by diluting the stock solution in complete cell culture medium. This ensures accurate and consistent dosing across your experiments.

  • Treating the Cells:

    • Remove the old medium from your cultured cells.

    • Add the appropriate volume of the medium containing the desired final concentration of matrine to the cells.

    • Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest matrine concentration) to account for any effects of the solvent.

Mandatory Visualizations

G cluster_0 Preparation of Matrine Stock Solution weigh Weigh Matrine Powder dissolve Dissolve in DMSO weigh->dissolve Add sterile DMSO filter Sterile Filter (0.22 µm) dissolve->filter Ensure sterility aliquot Aliquot into single-use tubes filter->aliquot Prevent freeze-thaw cycles store Store at -20°C aliquot->store Long-term stability

Caption: Workflow for preparing a sterile matrine stock solution.

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway Matrine Matrine PI3K PI3K Matrine->PI3K Inhibits IKK IKK Matrine->IKK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation & Survival NFkB->Inflammation

Caption: Simplified signaling pathways modulated by matrine.

References

Application Notes and Protocols for In vivo Dissolution of Matrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the dissolution and administration of Matrine (B1676216) for in vivo research. Matrine, a natural alkaloid extracted from plants of the Sophora genus, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and anti-fibrotic effects.[1][2][3] Proper dissolution and formulation are critical for ensuring its bioavailability and obtaining reliable results in preclinical studies.

Data Presentation: Solubility and Toxicity

Understanding the solubility and toxicity profile of Matrine is paramount for designing effective in vivo experiments. The following tables summarize key quantitative data gathered from the literature.

Table 1: Solubility of Matrine in Various Solvents

SolventConcentrationObservationsReference
Water50 mg/mLSoluble[4]
Ethanol50 mg/mLSoluble[4]
DMSO50 mg/mLSoluble[4]
Physiological Saline (0.9% NaCl)2 mg/kg (for i.v. injection)Soluble for intravenous administration in rats.[5]
Oral Suspension Vehicle2 mg/kg (for oral gavage)Dispersed for oral administration in rats.[5]

Table 2: Acute Toxicity of Matrine in Mice

Administration RouteStrainLD50Tolerable DoseReference
Intraperitoneal InjectionKunming157.13 mg/kg> 80 mg/kg[6][7]
Intraperitoneal Injection-83.21 mg/kg-[8][9]

Experimental Protocols

Below are detailed protocols for preparing and administering Matrine for various in vivo study designs.

Protocol 1: Intraperitoneal (IP) Injection in Mice

This protocol is suitable for studying the systemic effects of Matrine.

Materials:

  • Matrine powder

  • Sterile physiological saline (0.9% NaCl)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (25-27G)

  • Animal scale

Procedure:

  • Preparation of Matrine Solution:

    • Accurately weigh the required amount of Matrine powder.

    • Dissolve the Matrine powder in sterile physiological saline to the desired final concentration (e.g., 10 mg/mL). It is recommended to prepare a stock solution and then dilute it to the final injection concentration.

    • Vortex the solution until the Matrine is completely dissolved. Ensure the solution is clear and free of particulates.

    • For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of Matrine in 1 mL of sterile physiological saline.

  • Animal Dosing:

    • Weigh each mouse to determine the precise injection volume.

    • The typical dosage for IP injection in mice ranges from 25 to 100 mg/kg.[10]

    • Calculate the injection volume based on the mouse's weight and the concentration of the Matrine solution. For a 25g mouse receiving a 50 mg/kg dose from a 10 mg/mL solution, the injection volume would be 0.125 mL.

    • Administer the Matrine solution via intraperitoneal injection.

Note: The tolerable dose for IP injection in Kunming mice has been reported to be above 80 mg/kg, with an LD50 of 157.13 mg/kg.[6][7]

Protocol 2: Oral Gavage in Rats

This protocol is designed for studies investigating the oral bioavailability and efficacy of Matrine.

Materials:

  • Matrine powder

  • Oral suspension vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Oral gavage needles (straight or curved, appropriate size for rats)

  • Sterile syringes (1-3 mL)

  • Animal scale

Procedure:

  • Preparation of Matrine Suspension:

    • Weigh the required amount of Matrine powder.

    • Prepare the oral suspension vehicle (e.g., dissolve 0.5 g of CMC-Na in 100 mL of sterile water).

    • Levigate the Matrine powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration (e.g., 5 mg/mL).

    • Ensure the suspension is homogeneous before administration.

  • Animal Dosing:

    • Fast the rats overnight with free access to water before dosing.

    • Weigh each rat to determine the gavage volume.

    • A typical oral dose in rats is around 2 mg/kg.[5]

    • Calculate the gavage volume based on the rat's weight and the concentration of the Matrine suspension.

    • Administer the Matrine suspension carefully using an oral gavage needle.

Protocol 3: Intravenous (IV) Injection in Rats

This protocol is for studies requiring direct and rapid systemic exposure to Matrine.

Materials:

  • Matrine powder

  • Sterile physiological saline (0.9% NaCl)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (27G or smaller)

  • Animal scale

  • Warming device for tail vein dilation

Procedure:

  • Preparation of Matrine Solution:

    • Prepare a sterile solution of Matrine in physiological saline as described in Protocol 1. Ensure the solution is completely dissolved and free of any particulates. A common concentration for IV injection is 2 mg/kg.[5]

  • Animal Dosing:

    • Weigh each rat to determine the injection volume.

    • Warm the rat's tail using a heating lamp or warm water to dilate the lateral tail veins.

    • Place the rat in a suitable restrainer.

    • Administer the Matrine solution slowly into a lateral tail vein.

Mandatory Visualizations

Experimental Workflow for In Vivo Studies

experimental_workflow cluster_prep Preparation cluster_animal Animal Handling cluster_admin Administration cluster_analysis Analysis prep_matrine Weigh Matrine Powder dissolve Dissolve in Vehicle (e.g., Saline, CMC-Na) prep_matrine->dissolve calc_dose Calculate Dose Volume dissolve->calc_dose weigh_animal Weigh Animal weigh_animal->calc_dose admin_route Route? calc_dose->admin_route ip_inject Intraperitoneal Injection admin_route->ip_inject IP oral_gavage Oral Gavage admin_route->oral_gavage Oral iv_inject Intravenous Injection admin_route->iv_inject IV observe Observe Animal (Behavior, Health) ip_inject->observe oral_gavage->observe iv_inject->observe collect_samples Collect Samples (Blood, Tissue) observe->collect_samples data_analysis Data Analysis collect_samples->data_analysis

Workflow for Matrine In Vivo Experiments
Matrine's Effect on the PI3K/Akt/mTOR Signaling Pathway

Matrine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cell proliferation and survival.[11][12] This inhibition contributes to its anti-cancer effects.

PI3K_Akt_mTOR_pathway matrine Matrine pi3k PI3K matrine->pi3k apoptosis Apoptosis matrine->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation proliferation->apoptosis

Matrine's Inhibition of the PI3K/Akt/mTOR Pathway
Matrine's Modulation of the NF-κB Signaling Pathway

Matrine can also modulate the NF-κB signaling pathway, a key regulator of inflammation.[3][13] By inhibiting this pathway, Matrine exerts its anti-inflammatory effects.

NFkB_pathway cluster_nucleus Gene Transcription matrine Matrine ikk IKK Complex matrine->ikk stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) stimuli->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation inflammation Pro-inflammatory Gene Expression nfkb->inflammation

Matrine's Inhibition of the NF-κB Pathway

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Matridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matridine, a quinolizidine (B1214090) alkaloid extracted from the roots of Sophora species, has garnered significant interest in pharmaceutical research due to its diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is simple, accurate, and robust for the determination of this compound.[1][2][3]

Principle

This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits significant absorbance.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., Inertsustain C18, 150 mm × 4.6 mm, 5 µm particle size) or equivalent.[3]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 97%)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (Ultra-pure)

    • Ammonium acetate (B1210297) (AR grade)

    • Triethylamine (AR grade)

    • Phosphate Buffered Saline (PBS)

    • Formic acid

Chromatographic Conditions

Several methods have been reported for the HPLC analysis of matrine. The following table summarizes the key parameters from different validated methods. Researchers can select and optimize the conditions based on their specific sample matrix and available instrumentation.

ParameterMethod 1Method 2Method 3
Mobile Phase Acetonitrile / Water (0.02% Ammonium acetate + 0.02% Triethylamine) = 23/77 (v/v)[3]Methanol-PBS (pH 6.8)-Triethylamine (50:50:0.1, v/v/v)[1][2]Methanol-Water-Trifluoroacetic acid (16:84:0.002, v/v/v)[4]
Flow Rate 1.0 mL/min[3]1.0 mL/min[1][2]Not Specified
Column Temperature 30°C[3]Not SpecifiedNot Specified
Detection Wavelength 215 nm[3]220 nm[1][2]Not Specified
Injection Volume 10 µL[3]10 µL[2]Not Specified
Retention Time Approximately 11.4 min[3]16.3 min[2]Not Specified
Preparation of Standard Solutions
  • Stock Standard Solution: Accurately weigh about 50 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol or a mixture of methanol and water (50:50) to obtain a stock solution.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase or the dissolution solvent to achieve concentrations within the desired calibration range (e.g., 1.6 to 200.0 µg/mL).[1][2]

Preparation of Sample Solutions

The sample preparation procedure will vary depending on the matrix. For a liquid formulation like a soluble liquid:

  • Accurately weigh a quantity of the sample expected to contain about 50 mg of this compound into a 25 mL volumetric flask.[3]

  • Dissolve and dilute to volume with the same solvent used for the standard preparation.[3]

  • Further dilute an aliquot of this solution to bring the this compound concentration within the calibration range.[3]

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[2][3]

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters are summarized below based on published data.

ParameterResult
Linearity Range 1.6 - 200.0 µg/mL[1][2]
Correlation Coefficient (r²) > 0.994[5][6]
Recovery 97 - 104%[5][6]
Relative Standard Deviation (RSD) < 5%[5][6]
Limit of Detection (LOD) 0.0001% w/w[5]
Limit of Quantification (LOQ) 0.0004% w/w[5]

Data Presentation

The concentration of this compound in the sample can be calculated from the calibration curve generated by plotting the peak area of the standard solutions against their corresponding concentrations.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Matridine_HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Inject separation C18 Reverse-Phase Separation hplc->separation Mobile Phase Flow detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq analysis Data Analysis and Quantification data_acq->analysis report Report Generation analysis->report

Caption: Workflow for this compound HPLC Analysis.

Signaling Pathway

While this application note focuses on the analytical protocol, it is important to remember the biological context of this compound. The following diagram provides a simplified representation of a potential signaling pathway influenced by this compound.

Matridine_Signaling_Pathway This compound This compound receptor Cell Surface Receptor This compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: Simplified this compound Signaling Pathway.

Conclusion

The described HPLC method provides a reliable and accurate approach for the quantitative analysis of this compound. The protocol is adaptable to various sample matrices with appropriate sample preparation. Proper method validation is essential to ensure the quality and reliability of the analytical results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound.

References

Application Note: Quantification of Matrine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrine (B1676216), a quinolizidine (B1214090) alkaloid extracted from the herb Sophora flavescens, has garnered significant interest in pharmaceutical research due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Accurate and sensitive quantification of matrine in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal preparations. This application note provides a detailed protocol for the quantification of matrine using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described method is applicable for the analysis of matrine in plasma and other biological samples.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the determination of matrine. The sample is first prepared to remove interfering substances. The prepared sample is then injected into a liquid chromatography system, where matrine is separated from other components on a reversed-phase C18 column. The eluent from the column is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Matrine is detected and quantified using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition.

Experimental Protocols

Materials and Reagents
  • Matrine reference standard (purity ≥97%)

  • Internal Standard (IS), e.g., Huperzine A or Testosterone

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (analytical grade)

  • Ammonium (B1175870) acetate (B1210297) (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Blank biological matrix (e.g., human or rat plasma)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., Sciex API3000, Waters XEVO TQ-S Micro) with an electrospray ionization (ESI) source[1][2]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare a stock solution of matrine in acetonitrile at a concentration of 2 mg/mL.[3] Prepare a stock solution of the internal standard (e.g., testosterone) in acetonitrile at a concentration of 100 µg/mL.[3]

  • Working Standard Solutions: Prepare working standard solutions of matrine by serial dilution of the stock solution with acetonitrile to obtain a series of concentrations for the calibration curve.

  • Calibration Standards and QC Samples: Spike blank plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from, for example, 1.22 to 2500 ng/mL.[3] Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.[3]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 15,000 rpm for 10 minutes.[3]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[3]

Alternative sample preparation methods like liquid-liquid extraction with isopropanol:ethyl acetate (5:95, v/v) have also been reported and can be adapted based on matrix and sensitivity requirements.[1]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument used.

Liquid Chromatography:

ParameterCondition
Column C18 column (e.g., 150 x 2.1 mm, 3 µm)
Mobile Phase A 5 mM aqueous ammonium acetate or 0.3% formic acid in water[1][4]
Mobile Phase B Acetonitrile or Methanol[1][4]
Gradient Optimized for separation (e.g., a gradient from low to high percentage of mobile phase B)
Flow Rate 0.20 mL/min[1]
Column Temperature 30 °C[4]
Injection Volume 10 µL[3]

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 249
Product Ion (m/z) 148 (quantification), 55 (confirmation)[2]
Collision Energy Optimized for the specific instrument (e.g., 35% of instrument maximum)[5]
Spray Voltage 3.50 kV[5]
Capillary Temperature 220 °C[5]

Data Presentation

The following tables summarize typical quantitative data for a validated LC-MS/MS method for matrine quantification.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range 5 - 2000 ng/mL[1]
Correlation Coefficient (r²) > 0.994[4]
Lower Limit of Quantification (LLOQ) 0.305 ng/mL[3]
Limit of Detection (LOD) 0.0001 % w/w[4]

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
2.44< 15%< 15%85-115%[3]
78< 15%< 15%85-115%[3]
1250< 15%< 15%85-115%[3]

Table 3: Recovery

QC Concentration (ng/mL)Mean Extraction Recovery (%)Reference
2.4474.2 ± 5.9[3]
7874.8 ± 2.1[3]
125077.2 ± 2.4[3]

Visualizations

The following diagrams illustrate the key workflows in the LC-MS/MS method for matrine quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (m/z 249 -> 148) ionization->detection quantification Quantification detection->quantification

Caption: Experimental workflow for matrine quantification.

logical_relationship matrine Matrine (Analyte) lc Liquid Chromatography (Separation) matrine->lc is Internal Standard (e.g., Huperzine A) is->lc ms1 Mass Spectrometer (Precursor Ion Selection m/z 249) lc->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 Mass Spectrometer (Product Ion Detection m/z 148) cid->ms2 detector Detector ms2->detector data Data Acquisition & Quantification detector->data

Caption: Logical relationship of the LC-MS/MS system components.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of matrine in biological matrices. The protocol is robust and can be adapted for various research applications, including pharmacokinetic studies and quality control. The provided data and workflows serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

References

Unveiling the Therapeutic Potential of Matrine: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrine (B1676216), a natural alkaloid extracted from the root of Sophora flavescens, has garnered significant attention for its diverse pharmacological activities.[1][2][3][4] Extensive research has demonstrated its potential as an anti-cancer, anti-inflammatory, and anti-fibrotic agent.[2][3][5] These therapeutic effects are attributed to its ability to modulate a variety of cellular signaling pathways, including those involved in cell proliferation, apoptosis, inflammation, and tissue remodeling.[3][6] This document provides detailed application notes and standardized protocols for a range of cell-based assays to investigate the multifaceted activities of Matrine, offering a valuable resource for researchers in drug discovery and development.

Anti-Cancer Activity of Matrine

Matrine exerts its anti-tumor effects by inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and preventing metastasis.[2][6] It has shown efficacy against a wide spectrum of cancers, including breast, lung, pancreatic, and cervical cancers, as well as leukemia and osteosarcoma.[1][6][7]

Key Signaling Pathways in Matrine's Anti-Cancer Action

Matrine's anti-cancer activity is mediated through the modulation of several key signaling pathways:

  • PI3K/AKT/mTOR Pathway: Matrine can inhibit this crucial survival pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[6][8] In acute myeloid leukemia (AML) cells, Matrine has been shown to inhibit the phosphorylation of AKT, mTOR, and their downstream targets.[6]

  • NF-κB Signaling Pathway: By inhibiting the NF-κB pathway, Matrine can suppress the growth of cancer cells and enhance their sensitivity to chemotherapy.[5][9] In breast cancer cells, Matrine has been observed to decrease the expression of IKKβ, a key component of the NF-κB pathway.[1]

  • p38 MAPK and ERK Signaling Pathways: Matrine can induce apoptosis in cancer cells by activating the p38 pathway and inhibiting the ERK/NF-kappaB signaling pathway.[6]

  • Wnt/β-catenin Signaling Pathway: Matrine can regulate this pathway to inhibit the proliferation of breast cancer cells and induce apoptosis.[6]

  • JAK/STAT3 Pathway: The killing effect of Matrine on some leukemia cells is associated with the IL-6/JAK/STAT3 pathway.[6]

Diagram: Matrine's Anti-Cancer Signaling Pathways

Matrine_Anticancer_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathways cluster_wnt Wnt/β-catenin Pathway Matrine Matrine PI3K PI3K Matrine->PI3K IKK IKK Matrine->IKK p38 p38 Matrine->p38 ERK ERK Matrine->ERK Wnt Wnt Matrine->Wnt AKT AKT PI3K->AKT Inhibition mTOR mTOR AKT->mTOR Inhibition Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Inhibition NFkB NFkB IKK->NFkB Inhibition Gene_Expression Pro-survival Gene Expression NFkB->Gene_Expression Inhibition Apoptosis Apoptosis p38->Apoptosis Activation Proliferation_Migration Cell Proliferation & Migration ERK->Proliferation_Migration Inhibition beta_catenin beta_catenin Wnt->beta_catenin Inhibition Gene_Expression_Wnt Target Gene Expression beta_catenin->Gene_Expression_Wnt Inhibition

Caption: Matrine's multifaceted anti-cancer mechanisms.

Table 1: Cell-Based Assays for Matrine's Anti-Cancer Activity
Assay Purpose Cell Lines Key Findings References
MTT/CCK-8 Assay To assess cell viability and proliferationA549 (Lung), MCF-7, BT-474, MDA-MB-231 (Breast), DU145, PC-3 (Prostate), HeLa, SiHa (Cervical), BxPC-3, Panc-1 (Pancreatic)Matrine inhibits cell proliferation in a dose- and time-dependent manner.[1][7][9][10][11]
Apoptosis Assay (Annexin V/PI Staining) To quantify apoptotic and necrotic cellsA549 (Lung), MCF-7 (Breast), CAOV-3 (Ovarian), Eca-109 (Esophageal)Matrine induces apoptosis in various cancer cell lines.[1][10][12][13][14]
Cell Cycle Analysis (Propidium Iodide Staining) To determine the distribution of cells in different phases of the cell cycleEca-109 (Esophageal), A549 (Lung)Matrine can cause cell cycle arrest, often at the G0/G1 phase.[6][10][13]
Western Blot Analysis To detect changes in protein expression in signaling pathwaysDU145, PC-3 (Prostate), MCF-7 (Breast), A549 (Lung), CAOV-3 (Ovarian)Matrine downregulates anti-apoptotic proteins (e.g., Bcl-2) and upregulates pro-apoptotic proteins (e.g., Bax, cleaved caspase-3, Fas). It also inhibits key signaling proteins like p-AKT, p-mTOR, and NF-κB p65.[1][8][9][12][13]
Wound Healing/Transwell Migration Assay To evaluate the effect on cancer cell migration and invasionMDA-MB-231 (Breast), DU145, PC-3 (Prostate)Matrine inhibits the migration and invasion of cancer cells.[6][9][15]

Anti-Inflammatory Activity of Matrine

Chronic inflammation is a key driver of many diseases. Matrine has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[3][5]

Key Signaling Pathways in Matrine's Anti-Inflammatory Action
  • NF-κB Signaling Pathway: This is a central pathway in inflammation. Matrine inhibits the activation of NF-κB, thereby reducing the expression of inflammatory genes.[3][5][16]

  • JAK/STAT Pathway: Matrine can also modulate the JAK/STAT pathway, which is involved in cytokine signaling. For instance, it has been shown to protect colon mucosal epithelial cells from inflammation by inactivating the JAK2/STAT3 pathway.[17][18]

Diagram: Matrine's Anti-Inflammatory Signaling Pathways

Matrine_Antiinflammatory_Pathways cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway Matrine Matrine IKK_inf IKK_inf Matrine->IKK_inf JAK JAK Matrine->JAK Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK_inf e.g., LPS NFkB_inf NFkB_inf IKK_inf->NFkB_inf Inhibition Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_inf->Proinflammatory_Cytokines Inhibition Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Cytokine STAT STAT JAK->STAT Phosphorylation JAK->STAT Inhibition Gene_Expression_inf Inflammatory Gene Expression STAT->Gene_Expression_inf Dimerization & Nuclear Translocation

Caption: Matrine's modulation of key inflammatory pathways.

Table 2: Cell-Based Assays for Matrine's Anti-Inflammatory Activity
Assay Purpose Cell Lines Key Findings References
ELISA/qRT-PCR To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)RAW 264.7 (Macrophages), NCM460 (Colon epithelial cells)Matrine significantly reduces the production of pro-inflammatory cytokines.[4][5][19][20]
Griess Assay To measure nitric oxide (NO) productionRAW 264.7 (Macrophages)Matrine inhibits LPS-induced NO production.[4][18]
Western Blot Analysis To analyze the expression of proteins in inflammatory signaling pathwaysVascular smooth muscle cells, NCM460Matrine inhibits the phosphorylation of key signaling proteins like IKK, p65 (NF-κB), JAK2, and STAT3.[9][17][20]

Anti-Fibrotic Activity of Matrine

Fibrosis, the excessive accumulation of extracellular matrix, can lead to organ damage. Matrine has shown promise in mitigating fibrosis, particularly in the liver and pancreas.[21][22]

Key Signaling Pathway in Matrine's Anti-Fibrotic Action
  • TGF-β/Smad Pathway: This is a central pathway in fibrosis. Matrine can inhibit the activation of this pathway, leading to a reduction in the production of fibrotic proteins like collagen.[5][21][22]

Diagram: Matrine's Anti-Fibrotic Signaling Pathway

Matrine Matrine TGFbR TGF-β Receptor Matrine->TGFbR inhibits TGFb TGF-β TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Fibrosis Fibrosis-related Gene Expression (e.g., Collagen) Nucleus->Fibrosis

Caption: Inhibition of the TGF-β/Smad pathway by Matrine.

Table 3: Cell-Based Assays for Matrine's Anti-Fibrotic Activity
Assay Purpose Cell Lines Key Findings References
Sircol Collagen Assay To quantify collagen productionMRC-5 (Human fetal lung fibroblasts)Matrine and its derivatives inhibit TGF-β1-induced collagen accumulation.[23]
Western Blot Analysis To analyze the expression of fibrotic markers and signaling proteinsPancreatic stellate cells, MRC-5Matrine downregulates the expression of α-SMA, Collagen I, TGF-β1, TβR1, TβR2, and Smad2.[21][22][23]
Wound Healing Assay To assess fibroblast migrationMRC-5Matrine inhibits the migration of fibroblasts.[23]

Experimental Protocols

Diagram: General Workflow for Cell-Based Assays

A 1. Cell Seeding B 2. Matrine Treatment A->B C 3. Incubation B->C D 4. Assay Performance C->D E 5. Data Acquisition D->E F 6. Data Analysis E->F

Caption: A generalized workflow for in vitro cell-based assays.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

Objective: To determine the effect of Matrine on cell viability and proliferation.

Materials:

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Matrine (dissolved in a suitable solvent, e.g., DMSO or sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 kit

  • DMSO (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.[7][24] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Matrine Treatment: Prepare serial dilutions of Matrine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Matrine dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest Matrine concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Performance:

    • For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours.[25][26] Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[25][27]

    • For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[24]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[24]

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after Matrine treatment.

Materials:

  • Selected cell line

  • Complete culture medium

  • Matrine

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Matrine for the desired time period as described in Protocol 1.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins in response to Matrine treatment.

Materials:

  • Selected cell line

  • Complete culture medium

  • Matrine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After Matrine treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[28]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[29][30]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for investigating the diverse biological activities of Matrine. By employing these standardized protocols, researchers can effectively evaluate its anti-cancer, anti-inflammatory, and anti-fibrotic potential. The provided diagrams and tables offer a clear overview of the key signaling pathways and experimental findings, facilitating a deeper understanding of Matrine's mechanisms of action and supporting its further development as a promising therapeutic agent.

References

Application Notes: In Vitro Models for Studying the Neuroprotective Effects of Matrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrine (B1676216), a tetracyclo-quinolizidine alkaloid derived from the plant Sophora flavescens, has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2] Emerging evidence strongly suggests that Matrine possesses potent neuroprotective properties, making it a promising candidate for therapeutic strategies against neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][3][4][5] Matrine has been shown to cross the blood-brain barrier and protect neurons by modulating multiple signaling pathways.[3][4]

These application notes provide a comprehensive guide to establishing and utilizing in vitro models to investigate the neuroprotective mechanisms of Matrine. We will detail protocols for cell culture, induction of neurotoxicity, and key assays to measure Matrine's effects on oxidative stress, apoptosis, and inflammation.

Choosing an In Vitro Model

The selection of an appropriate cell line is critical for modeling neurodegenerative processes. Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are extensively used due to their neuronal characteristics and ease of culture.[6][7]

  • SH-SY5Y Cells: This human cell line can be differentiated into a more mature neuronal phenotype, making it suitable for studying neuroprotective agents against insults like oxidative stress (induced by H₂O₂ or 6-hydroxydopamine) and neurotoxicity.[6][8][9]

  • PC12 Cells: These cells, when treated with nerve growth factor (NGF), differentiate into cells with features of sympathetic neurons.[10] They are a valuable model for studying neuronal protection against toxins like lipopolysaccharide (LPS) and beta-amyloid (Aβ).[7][11]

Key Neuroprotective Mechanisms of Matrine

In vitro studies have elucidated several key pathways through which Matrine exerts its neuroprotective effects. These include combating oxidative stress, inhibiting apoptosis, and reducing neuroinflammation.

Anti-Oxidative Stress via Nrf2/HO-1 Pathway

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[12] Matrine has been shown to alleviate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12][13][14] Upon activation, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes like Heme oxygenase-1 (HO-1), Glutathione peroxidase (GSH-Px), and Superoxide (B77818) dismutase (SOD), thereby reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels.[15][16][17]

G cluster_stress Oxidative Stress cluster_matrine Matrine Action Neurotoxin Neurotoxin (e.g., H₂O₂, 6-OHDA) ROS ↑ ROS Neurotoxin->ROS Nrf2 Nrf2 Activation ROS->Nrf2 Inhibits Neuron Neuronal Damage ROS->Neuron Matrine Matrine Matrine->Nrf2 Activates HO1 ↑ HO-1 & Other Antioxidant Enzymes Nrf2->HO1 HO1->ROS Reduces Protection Neuroprotection HO1->Protection

Caption: Matrine's anti-oxidative stress signaling pathway.
Anti-Apoptotic Effects

Matrine protects neurons by inhibiting apoptosis (programmed cell death). It modulates the expression of the Bcl-2 family of proteins, increasing the level of the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax.[15][18] This shift in the Bcl-2/Bax ratio prevents the activation of downstream executioner caspases, such as Caspase-3, which are critical for dismantling the cell during apoptosis.[15][18][19]

G Neurotoxin Neurotoxic Stimulus Bax ↑ Bax Neurotoxin->Bax Bcl2 ↓ Bcl-2 Neurotoxin->Bcl2 Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Matrine Matrine Bax_mat ↓ Bax Matrine->Bax_mat Bcl2_mat ↑ Bcl-2 Matrine->Bcl2_mat Caspase3_mat ↓ Cleaved Caspase-3 Bax_mat->Caspase3_mat Bcl2_mat->Caspase3_mat Survival Neuronal Survival Caspase3_mat->Survival

Caption: Matrine's modulation of the intrinsic apoptosis pathway.
Anti-Inflammatory Activity

Neuroinflammation contributes significantly to the progression of neurodegenerative diseases. Matrine exhibits potent anti-inflammatory effects by inhibiting key signaling pathways such as the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.[11] By suppressing the activation of these pathways, Matrine reduces the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[11]

G LPS Inflammatory Stimulus (e.g., LPS) JNK_NFkB JNK & NF-κB Pathway Activation LPS->JNK_NFkB Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) JNK_NFkB->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation Matrine Matrine Matrine->JNK_NFkB Inhibits

Caption: Matrine's anti-inflammatory mechanism of action.

Experimental Workflow and Protocols

A generalized workflow for assessing the neuroprotective effects of Matrine is presented below, followed by detailed protocols for key experiments.

G cluster_assays Endpoint Assays A 1. Cell Culture (SH-SY5Y or PC12) B 2. Pre-treatment with Matrine (various concentrations) A->B C 3. Induction of Neurotoxicity (e.g., LPS, H₂O₂, 6-OHDA) B->C D 4. Incubation C->D E 5. Endpoint Assays D->E F Cell Viability (MTT / CCK-8) E->F G Apoptosis (Annexin V / PI) E->G H Oxidative Stress (ROS, SOD, MDA) E->H I Protein Expression (Western Blot) E->I J Cytokine Levels (ELISA) E->J

Caption: General experimental workflow for assessing Matrine.
Protocol 1: Cell Culture and Differentiation

  • Cell Seeding: Culture SH-SY5Y or PC12 cells in T-75 flasks with appropriate media (e.g., DMEM/F12 for SH-SY5Y, RPMI-1640 for PC12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Differentiation (Optional but Recommended):

    • For SH-SY5Y: To induce a neuronal phenotype, culture cells in a low-serum medium (e.g., 1% FBS) containing 10 µM Retinoic Acid for 5-7 days.[6]

    • For PC12: To induce a sympathetic neuron-like phenotype, culture cells in a low-serum medium (1% FBS) containing 50-100 ng/mL Nerve Growth Factor (NGF) for 48-72 hours.[10]

  • Plating for Experiments: Seed differentiated or undifferentiated cells into 96-well, 24-well, or 6-well plates depending on the downstream assay, and allow them to adhere for 24 hours.

Protocol 2: Neurotoxicity Induction and Matrine Treatment
  • Matrine Pre-treatment: Remove the culture medium and add fresh medium containing various non-toxic concentrations of Matrine (e.g., 1 µM to 200 µM, determined by a preliminary dose-response curve). Incubate for a specified period (e.g., 2 to 24 hours).[11]

  • Induction of Neurotoxicity: Without removing the Matrine-containing medium, add the neurotoxic agent.

    • Oxidative Stress: Add H₂O₂ (e.g., 100-900 µM) or 6-OHDA (e.g., 20 µM).[9][20]

    • Inflammation: Add LPS (e.g., 5 µg/mL).[11]

    • Amyloid Toxicity: Add aggregated Aβ peptide (e.g., 20-30 µM).[7][21]

  • Incubation: Co-incubate the cells with Matrine and the neurotoxin for a designated time (e.g., 12 to 24 hours).[11] Include control groups: untreated cells, cells treated with Matrine alone, and cells treated with the neurotoxin alone.

Protocol 3: Cell Viability Assay (MTT/CCK-8)
  • Reagent Addition: After the incubation period, add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well of a 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: If using MTT, add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.[8][21]

  • Calculation: Express cell viability as a percentage relative to the untreated control group.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Collection: Following treatment in 6-well plates, collect both adherent and floating cells.

  • Staining: Wash cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes.[19]

  • Analysis: Analyze the stained cells using a flow cytometer. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be quantified.

Protocol 5: Measurement of Oxidative Stress Markers
  • Cell Lysis: After treatment, wash cells with PBS and lyse them to collect the supernatant.

  • Assays: Use commercially available kits to measure:

    • Reactive Oxygen Species (ROS): Use a fluorescent probe like DCFH-DA.

    • Superoxide Dismutase (SOD) Activity: Measure the inhibition of the reduction of WST-1 by superoxide anions.

    • Malondialdehyde (MDA) Levels: Quantify lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.[15][21]

  • Quantification: Measure fluorescence or absorbance according to the kit protocols and normalize to the total protein concentration of the lysate.

Protocol 6: Western Blotting
  • Protein Extraction: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[8]

  • Electrophoresis & Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C. Target proteins include: Nrf2, HO-1, Bcl-2, Bax, Cleaved Caspase-3, p-JNK, JNK, p-NF-κB, and β-actin (as a loading control).[11][15]

  • Detection: Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour and visualize the protein bands using an ECL kit.[15] Quantify band density using imaging software.

Protocol 7: ELISA for Inflammatory Cytokines
  • Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.

  • ELISA: Use commercial ELISA kits for TNF-α, IL-1β, and IL-6.[11]

  • Procedure: Follow the manufacturer's instructions, which typically involve adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate.

  • Measurement: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Data Presentation: Quantitative Effects of Matrine

The following tables summarize representative quantitative data from in vitro studies on Matrine's neuroprotective effects.

Table 1: Effect of Matrine on Cell Viability and Apoptosis

Cell Line Insult Matrine Conc. Outcome Result Reference
PC12 LPS (5 µg/mL) 200 µM Cell Viability Increased from ~50% to ~75% [11]
PC12 LPS (5 µg/mL) 200 µM Apoptosis Rate Significantly decreased vs. LPS alone [22]
HK2 Cisplatin (10 µM) 400 µM Apoptosis Rate Significantly decreased vs. Cisplatin alone [19]

| Colorectal Cancer Cells | N/A | Dose-dependent | Bcl-2/Bax Ratio | Increased (Pro-survival) |[18] |

Table 2: Effect of Matrine on Oxidative Stress Markers

Model Matrine Conc. Outcome Result Reference
Cerebral Ischemia (in vivo) 30 mg/kg SOD, GSH-Px, CAT Activity Significantly increased vs. vehicle [15]
Cerebral Ischemia (in vivo) 30 mg/kg MDA Levels Significantly decreased vs. vehicle [15]

| HUVECs (ox-LDL induced) | 5, 20, 80 µmol/L | Intracellular ROS | Significantly downregulated |[23] |

Table 3: Effect of Matrine on Inflammatory Cytokines | Cell Line | Insult | Matrine Conc. | Outcome | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | PC12 | LPS (5 µg/mL) | 200 µM | TNF-α Release | Significantly inhibited |[11] | | PC12 | LPS (5 µg/mL) | 200 µM | IL-1β Release | Significantly inhibited |[11] | | PC12 | LPS (5 µg/mL) | 200 µM | IL-6 Release | Significantly inhibited |[11] |

Conclusion

The in vitro models and protocols described here provide a robust framework for investigating the neuroprotective efficacy and mechanisms of Matrine. By employing cell lines such as SH-SY5Y and PC12, researchers can effectively model neurotoxic insults and quantify Matrine's ability to mitigate damage through its anti-oxidative, anti-apoptotic, and anti-inflammatory properties. The systematic application of these assays will facilitate the preclinical evaluation of Matrine as a potential therapeutic agent for a range of neurodegenerative diseases.

References

Application Notes and Protocols for Assessing Matrine's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Matrine (B1676216), a tetracyclic quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has demonstrated a wide range of pharmacological activities, including potent anti-inflammatory effects. These properties make it a compound of significant interest for therapeutic development in inflammatory diseases. The primary anti-inflammatory mechanism of matrine involves the modulation of key signaling pathways, particularly the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[1][2]

These application notes provide a comprehensive set of protocols for researchers to assess the anti-inflammatory effects of matrine in both in vitro and in vivo models. The detailed methodologies for key experiments, data presentation guidelines, and visual representations of signaling pathways and experimental workflows are designed to facilitate reproducible and robust evaluation of matrine and its derivatives.

Data Presentation

Quantitative data from the experimental protocols described below should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: Effect of Matrine on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentrationTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-Value ± SDValue ± SDValue ± SD
LPS (1 µg/mL)-Value ± SDValue ± SDValue ± SD
Matrine + LPSX µMValue ± SDValue ± SDValue ± SD
Matrine + LPSY µMValue ± SDValue ± SDValue ± SD
Matrine + LPSZ µMValue ± SDValue ± SDValue ± SD

Note: Replace "Value ± SD" with experimental data. Statistical significance should be indicated (e.g., using asterisks).

Table 2: Effect of Matrine on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3hEdema Inhibition (%)
Control (Saline)-Value ± SD-
Carrageenan-Value ± SD0
Matrine + CarrageenanXValue ± SDValue
Matrine + CarrageenanYValue ± SDValue
Indomethacin (Positive Control)10Value ± SDValue

Note: Replace "Value" with experimental data. Statistical significance should be indicated.

Table 3: Effect of Matrine on NF-κB and MAPK Signaling Pathway Activation

Treatment GroupConcentrationp-p65/p65 Ratiop-p38/p38 Ratiop-JNK/JNK Ratiop-ERK/ERK Ratio
Control-Value ± SDValue ± SDValue ± SDValue ± SD
LPS (1 µg/mL)-Value ± SDValue ± SDValue ± SDValue ± SD
Matrine + LPSX µMValue ± SDValue ± SDValue ± SDValue ± SD
Matrine + LPSY µMValue ± SDValue ± SDValue ± SDValue ± SD

Note: Ratios are determined from densitometric analysis of Western blot bands. Replace "Value ± SD" with experimental data. Statistical significance should be indicated.

Experimental Protocols

I. In Vitro Anti-inflammatory Activity Assessment

A. Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This protocol details the induction of an inflammatory response in murine macrophage-like RAW 264.7 cells using LPS and the subsequent assessment of matrine's inhibitory effects.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of matrine for 1-2 hours.

  • Stimulate the cells with LPS (final concentration of 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).

2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production (Griess Assay):

    • After the treatment period, collect 100 µL of the cell culture supernatant.

    • Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification (ELISA):

    • Collect cell culture supernatants after treatment.

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

  • Cyclooxygenase-2 (COX-2) Expression (Western Blot or RT-qPCR):

    • For Western blot analysis, lyse the cells and determine the protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for COX-2.

    • For RT-qPCR, extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for COX-2.

B. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol outlines the procedure to assess the effect of matrine on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Protein Extraction:

    • Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (for NF-κB), and p38, JNK, and ERK (for MAPK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

II. In Vivo Anti-inflammatory Activity Assessment

A. Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reproducible method for evaluating the acute anti-inflammatory activity of compounds.

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (180-220 g).

    • Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups:

    • Group 1: Control (vehicle, e.g., saline).

    • Group 2: Carrageenan control (vehicle + carrageenan).

    • Group 3-5: Matrine (various doses) + Carrageenan.

    • Group 6: Positive control (e.g., Indomethacin, 10 mg/kg) + Carrageenan.

  • Procedure:

    • Administer matrine or the vehicle intraperitoneally or orally 1 hour before the carrageenan injection.

    • Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average paw volume of the carrageenan control group and Vt is the average paw volume of the treated group.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_analysis Mediator Analysis cluster_invivo In Vivo Assessment invitro_start RAW 264.7 Macrophage Culture invitro_treat Matrine Pre-treatment invitro_start->invitro_treat invitro_stim LPS Stimulation (1 µg/mL) invitro_treat->invitro_stim invitro_analysis Analysis of Inflammatory Mediators invitro_stim->invitro_analysis griess Griess Assay (NO) invitro_analysis->griess elisa ELISA (TNF-α, IL-6, IL-1β) invitro_analysis->elisa western_rtqpcr Western Blot / RT-qPCR (COX-2, NF-κB, MAPK) invitro_analysis->western_rtqpcr invivo_start Animal Acclimatization invivo_treat Matrine Administration invivo_start->invivo_treat invivo_induce Carrageenan-Induced Paw Edema invivo_treat->invivo_induce invivo_measure Paw Volume Measurement invivo_induce->invivo_measure

Experimental workflow for assessing matrine's anti-inflammatory effects.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (p65/p50) (in Nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, COX-2) NFkB_nucleus->Genes activates Matrine Matrine Matrine->IKK inhibits

Matrine's inhibition of the NF-κB signaling pathway.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 ERK ERK MEK1_2->ERK ERK->AP1 Genes Pro-inflammatory Gene Transcription AP1->Genes Matrine Matrine Matrine->TAK1 inhibits

Matrine's inhibition of the MAPK signaling pathway.

References

Matrine: A Promising Agent for Inducing Apoptosis in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Matrine (B1676216), a natural alkaloid extracted from the root of Sophora flavescens, has garnered significant attention in oncological research for its potent anti-tumor activities. These application notes provide a comprehensive overview of the mechanisms by which matrine induces apoptosis in colon cancer cells, supported by experimental data and detailed protocols for researchers in cell biology and drug development.

Mechanism of Action

Matrine exerts its pro-apoptotic effects on colon cancer cells primarily through the intrinsic mitochondrial pathway and by modulating key signaling cascades, most notably the PI3K/Akt pathway.[1][2] Treatment with matrine leads to a cascade of molecular events that collectively shift the cellular balance towards programmed cell death.

A critical aspect of matrine's action is its ability to modulate the Bcl-2 family of proteins.[3][4] Matrine downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[4][5] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[4][5] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[5][6] Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3, which orchestrates the final stages of apoptosis by cleaving various cellular substrates.[3][4][5]

Furthermore, matrine has been shown to inhibit the PI3K/Akt signaling pathway, which is a crucial survival pathway often hyperactivated in colorectal cancer.[1][2][7][8] By inactivating Akt, matrine prevents the phosphorylation and inactivation of pro-apoptotic proteins and allows for the transcription of genes that promote apoptosis.[2] The inactivation of the Akt pathway appears to be a significant contributor to the anti-proliferative and pro-apoptotic effects of matrine in colon cancer cells.[1][2] Recent studies have also indicated that matrine can induce apoptosis by downregulating the expression of Shank-associated RH domain interactor (SHARPIN), an anti-apoptotic protein.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative effects of matrine on various colon cancer cell lines as reported in the literature.

Table 1: IC50 Values of Matrine in Colon Cancer Cell Lines

Cell LineTime Point (hours)IC50 (mg/mL)Reference
LoVo241.15[2]
LoVo480.738[2]
LoVo720.414[2]
HT-29481.722[11]
NCM460246.506[12]

Table 2: Effect of Matrine on Apoptosis and Cell Cycle in Colon Cancer Cells

Cell LineMatrine Conc. (mg/mL)Time (hours)EffectReference
Caco-22.0 - 3224Dose-dependent increase in apoptosis[5]
Caco-2Not specifiedNot specifiedG0/G1 phase arrest[5]
HT-294 - 1624G0/G1 phase arrest[4]
LoVoNot specifiedNot specifiedG1 phase arrest[2]

Signaling Pathway and Experimental Workflow Diagrams

Matrine_Apoptosis_Pathway Matrine Matrine PI3K_Akt PI3K/Akt Pathway Matrine->PI3K_Akt inhibits Bcl2 Bcl-2 Matrine->Bcl2 downregulates Bax Bax Matrine->Bax upregulates SHARPIN SHARPIN Matrine->SHARPIN downregulates PI3K_Akt->Bcl2 promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces SHARPIN->Apoptosis inhibits

Caption: Matrine-induced apoptotic signaling pathway in colon cancer cells.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis Cell_Culture Colon Cancer Cell Culture Matrine_Treatment Matrine Treatment (Varying Concentrations & Times) Cell_Culture->Matrine_Treatment Cell_Viability Cell Viability Assay (MTT) Matrine_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry - Annexin V/PI) Matrine_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Matrine_Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Exp Protein Expression Analysis (Bcl-2, Bax, Caspases, p-Akt, etc.) Western_Blot->Protein_Exp

Caption: General experimental workflow for studying matrine's effects.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described for assessing the anti-proliferative effects of matrine on colon cancer cells.[4][13]

  • Objective: To determine the cytotoxic effect of matrine on colon cancer cells and calculate the IC50 value.

  • Materials:

    • Colon cancer cell lines (e.g., HT-29, LoVo, Caco-2)

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Matrine stock solution

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Treat the cells with various concentrations of matrine (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 16 mg/mL) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the same amount of solvent used to dissolve matrine).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is based on the methods used to quantify apoptosis in matrine-treated colon cancer cells.[4][14]

  • Objective: To quantify the percentage of apoptotic and necrotic cells after matrine treatment.

  • Materials:

    • Treated and untreated colon cancer cells

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of matrine for 24 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Western Blot Analysis

This protocol provides a general framework for assessing changes in protein expression in response to matrine, as described in multiple studies.[2][4][5]

  • Objective: To detect the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, p-Akt, Akt).

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for target proteins)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and untreated cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

References

Application Notes: Western Blot Analysis of Matrine-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Matrine (B1676216), a natural alkaloid extracted from the root of Sophora flavescens, has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.[1][2][3] Western blot analysis is a pivotal technique employed to investigate the molecular mechanisms underlying matrine's therapeutic potential. This application note provides a comprehensive overview and detailed protocols for utilizing Western blot to analyze protein expression changes in cells treated with matrine, offering valuable insights for researchers in oncology, immunology, and drug development.

Matrine has been shown to modulate a variety of cellular signaling pathways. In numerous cancer cell lines, matrine induces apoptosis by altering the expression of key regulatory proteins.[1][4][5] Western blot analyses have consistently demonstrated that matrine treatment leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1][4][6] Furthermore, the activation of caspase cascades, including caspase-3 and caspase-9, is a hallmark of matrine-induced apoptosis, which can be effectively monitored by detecting the cleaved forms of these enzymes via Western blotting.[4][7]

Beyond apoptosis, matrine's influence extends to critical signaling pathways that govern cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR pathway, often hyperactivated in cancer, is a prominent target of matrine.[2] Studies have shown that matrine can inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, leading to downstream effects on cell growth and autophagy.[8][9][10] Similarly, the MAPK/ERK and NF-κB signaling pathways are also modulated by matrine.[6][11][12][13] Western blot analysis is instrumental in elucidating these effects by quantifying the changes in the phosphorylation status and total protein levels of key signaling molecules.[6][11][14]

These application notes will provide standardized protocols for sample preparation, protein analysis, and interpretation of Western blot data in the context of matrine treatment. Additionally, a summary of quantitative data from various studies is presented to serve as a reference for expected outcomes.

Data Presentation: Quantitative Analysis of Protein Expression Changes

The following tables summarize the dose-dependent effects of matrine on the expression of key proteins in various human cancer cell lines, as determined by Western blot analysis.

Table 1: Effect of Matrine on Apoptosis-Regulating Proteins

Cell LineProteinMatrine ConcentrationObserved EffectReference
Vincristine-resistant Retinoblastoma (SO-Rb50/VCR)Bcl-20.97 mg/ml (IC50)Downregulation[1]
Vincristine-resistant Retinoblastoma (SO-Rb50/VCR)Bax0.97 mg/ml (IC50)Upregulation[1]
Human Colon Cancer (HT29)Bcl-24–16 mg/mlDose-dependent downregulation[4]
Human Colon Cancer (HT29)Bax4–16 mg/mlDose-dependent upregulation[4]
Human Colon Cancer (HT29)Cleaved Caspase-94–16 mg/mlGradual increase[4]
Human Colon Cancer (HT29)Cleaved Caspase-34–16 mg/mlIncrease[4]
Human Esophageal Cancer (Eca-109)Bcl-2/BID ratioNot specifiedDownregulation[5]
Human Esophageal Cancer (Eca-109)Activated Caspase-9Not specifiedIncrease[5]
Human Breast Cancer (MDA-MB-231)Bcl-2/Bax ratioNot specifiedReduction[14]
Colorectal Cancer CellsSHARPINNot specifiedDownregulation[15]
Colorectal Cancer CellsCleaved Caspase 3Not specifiedUpregulation[15]
Colorectal Cancer CellsBcl-2Not specifiedDownregulation[15]

Table 2: Effect of Matrine on PI3K/Akt/mTOR Signaling Pathway

Cell LineProteinMatrine ConcentrationObserved EffectReference
Cervical Cancer (HeLa, SiHa)p-Akt (Ser473)Not specifiedInhibition[8][9]
Cervical Cancer (HeLa, SiHa)p-mTOR (Ser2448)Not specifiedInhibition[8][9]
Cervical Cancer (HeLa, SiHa)p-p70S6K (Thr389)Not specifiedInhibition[8]
Gastric Cancer (SGC7901)PI3K/Akt pathway50 µg/mlInhibition[16]
Human Breast Cancer (MDA-MB-231)p-Akt25–100 μg/mLSignificant suppression[14]
Human Hepatoma (Hep3B, Huh7)PI3K/Akt/mTOR pathway2, 10, 20 µmol/LDose-dependent suppression[10]

Table 3: Effect of Matrine on MAPK/ERK and NF-κB Signaling Pathways

Cell LineProteinMatrine ConcentrationObserved EffectReference
Human Osteosarcoma (HOS)p-Bcl-2Not specifiedDecreased expression and phosphorylation[6]
Human Osteosarcoma (HOS)p-BaxNot specifiedIncreased expression and phosphorylation[6]
Human Breast Cancer (MCF7, BT-474, MDA-MB-231)IKKβ1, 2, or 3 mMDecreased expression[12]
Human Breast Cancer (MDA-MB-231)NF-κB p6525–100 μg/mLSignificant suppression[14]
Human Leukemia (K562, HL-60)p-MEK1, p-ERK1/2Not specifiedSignificant downregulation[11]
Human Lung Epithelial (A549)p-ERK, p-p38, p-JNK100–400 μMInhibition of phosphorylation[17]
Human Lung Epithelial (A549)NF-κB p65Not specifiedDecreased nuclear translocation[17]
Human Aortic Vascular Smooth Muscle CellsNF-κB pathwayNot specifiedInhibition of activation[13][18]
Colon Mucosal Epithelial Cells (NCM460)p-JAK2/JAK2, p-STAT3/STAT3Not specifiedInhibition[19]

Experimental Protocols

A generalized yet detailed protocol for Western blot analysis of matrine-treated cells is provided below. This protocol is a synthesis of methodologies reported in the cited literature and should be optimized for specific cell lines and target proteins.[20][21][22][23][24]

1. Cell Culture and Matrine Treatment

  • Cell Lines: Culture the desired cell line (e.g., HeLa, MCF-7, A549) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of matrine (e.g., 0, 10, 50, 100 µM) for a specified duration (e.g., 12, 24, 48 hours).[1][25] A vehicle-treated control group should be included.

2. Protein Extraction

  • Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[24]

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.[24]

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with intermittent vortexing.[24] Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[24]

  • Supernatant Collection: Carefully collect the supernatant containing the total protein extract.

3. Protein Quantification

  • Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[24] This ensures equal loading of protein for each sample.

4. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[22][23]

  • Electrophoresis: Load the prepared samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The percentage of the gel should be chosen based on the molecular weight of the target protein.[24] Run the gel to separate the proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[24]

5. Immunoblotting

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[24] The primary antibody should be specific to the protein of interest.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[24]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[24]

  • Final Washes: Wash the membrane again three times with TBST for 10 minutes each.[24]

6. Detection and Analysis

  • Signal Development: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.[24]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Densitometry: Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.[24]

Visualization of Pathways and Workflows

Diagram 1: Western Blot Experimental Workflow

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & Matrine Treatment protein_extraction Protein Extraction cell_culture->protein_extraction protein_quantification Protein Quantification protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page membrane_transfer Membrane Transfer sds_page->membrane_transfer blocking Blocking membrane_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection data_analysis Densitometry & Analysis detection->data_analysis

Caption: A flowchart illustrating the key steps in the Western blot protocol.

Diagram 2: Matrine's Effect on the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway Matrine Matrine PI3K PI3K Matrine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Matrine inhibits the PI3K/Akt/mTOR signaling pathway.

Diagram 3: Matrine's Influence on the Apoptotic Pathway

Apoptosis_Pathway Matrine Matrine Bcl2 Bcl-2 (Anti-apoptotic) Matrine->Bcl2 Bax Bax (Pro-apoptotic) Matrine->Bax Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Matrine promotes apoptosis by regulating Bcl-2 family proteins.

Diagram 4: Matrine's Modulation of the NF-κB Signaling Pathway

NFkB_Pathway Matrine Matrine IKK IKK Matrine->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation & Cell Survival NFkB->Inflammation

Caption: Matrine inhibits the NF-κB signaling pathway.

References

Matrine in the Inhibition of Angiogenesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Matrine (B1676216), a natural alkaloid extracted from the roots of plants from the Sophora genus, has garnered significant attention for its diverse pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-viral properties.[1][2] A critical aspect of its anti-tumor effect is its ability to inhibit angiogenesis, the physiological process through which new blood vessels form from pre-existing ones.[1] Tumor growth and metastasis are highly dependent on angiogenesis.[3] Matrine exerts its anti-angiogenic effects by modulating several key signaling pathways, making it a promising candidate for further investigation in cancer therapy and other angiogenesis-dependent diseases like rheumatoid arthritis.[1][4]

These application notes provide a summary of the mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experiments to study the anti-angiogenic effects of matrine.

Mechanism of Action: Key Signaling Pathways

Matrine inhibits angiogenesis by targeting multiple intracellular signaling cascades that are crucial for endothelial cell proliferation, migration, and tube formation. The primary pathways affected are the PI3K/Akt/mTOR, Wnt/β-catenin, and HIF-1α/VEGF pathways.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell survival, proliferation, and angiogenesis.[5][6] Activation of this pathway in endothelial and tumor cells promotes the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[6][7] Matrine has been shown to suppress the phosphorylation of key components of this pathway, such as Akt and mTOR, thereby inhibiting downstream signaling and reducing VEGF secretion.[4][8][9]

G cluster_0 RTK Growth Factor Receptor (e.g., VEGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Cell Proliferation, Survival, Migration) mTOR->Angiogenesis Matrine Matrine Matrine->AKT Inhibits Phosphorylation

Matrine inhibits the PI3K/Akt/mTOR signaling cascade.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in tumorigenesis and angiogenesis.[10] In the absence of Wnt ligands, β-catenin is targeted for degradation. Upon pathway activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of target genes, including VEGF.[10][11] Studies demonstrate that matrine can downregulate the Wnt/β-catenin signaling pathway, leading to a decrease in VEGF expression and subsequent inhibition of tumor growth and angiogenesis.[10][12]

G cluster_1 Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin Stabilization Nucleus Nucleus BetaCatenin->Nucleus VEGF_Gene VEGF Gene Transcription Nucleus->VEGF_Gene Matrine Matrine Matrine->BetaCatenin Inhibits

Matrine downregulates the Wnt/β-catenin pathway.
HIF-1α/VEGF Signaling Pathway

Hypoxia (low oxygen) is a common feature of the tumor microenvironment and a potent stimulus for angiogenesis.[13][14] It stabilizes the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), which then promotes the expression of numerous angiogenic genes, most notably VEGF.[6] Matrine has been found to exert an anti-angiogenic effect by regulating the HIF-VEGF-Angiopoietin axis, suggesting it can interfere with the hypoxia-induced angiogenic response.[4]

G cluster_2 Hypoxia Hypoxia HIF HIF-1α Hypoxia->HIF Stabilization VEGF VEGF Expression HIF->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Matrine Matrine Matrine->HIF Inhibits

Matrine interferes with HIF-1α/VEGF signaling.

Data Presentation: Efficacy of Matrine

Quantitative data from various in vitro and in vivo studies highlight the potent anti-angiogenic activity of matrine.

Table 1: In Vitro Efficacy of Matrine
Cell LineAssay TypeConcentrationEffectReference
4T1 (Breast Cancer)MTT Assay0.78 mMIC₅₀ at 48 hours[10]
MCF-7 (Breast Cancer)MTT Assay0.86 mMIC₅₀ at 48 hours[10]
HUVECsTube FormationNot SpecifiedInhibition of lumen formation[4]
RA-FLSProliferationNot SpecifiedInhibition of proliferation[4]
Table 2: In Vivo Efficacy of Matrine in a 4T1 Murine Breast Cancer Model
Treatment GroupDoseMean Tumor Weight (g)Mean Tumor Volume (mm³)Reference
Control-0.861502.00[10]
Matrine50 mg/kgNot Reported923.33[10]
Matrine100 mg/kg0.58622.34[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of matrine's anti-angiogenic properties.

Protocol 1: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. Matrine's inhibitory effect can be quantified by measuring changes in tube length and network complexity.[15]

G cluster_workflow Tube Formation Assay Workflow A 1. Coat 96-well plate with Matrigel® B 2. Incubate at 37°C for 30-60 min to solidify A->B C 3. Seed Endothelial Cells (e.g., HUVECs) onto gel B->C D 4. Add Matrine at varying concentrations C->D E 5. Incubate for 4-18 hours at 37°C D->E F 6. Image wells using a microscope E->F G 7. Quantify tube length and branch points F->G

Workflow for the in vitro tube formation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®, Growth Factor Reduced)

  • Matrine (dissolved in appropriate vehicle, e.g., sterile PBS or DMSO)

  • 96-well tissue culture plates

  • Calcein AM fluorescent dye (for visualization)

  • Inverted microscope with camera and image analysis software

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice overnight at 4°C.[15] Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.[16] Ensure the gel is spread evenly.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[17]

  • Cell Seeding: Harvest HUVECs and resuspend them in serum-free medium to a concentration of 2-4 x 10⁵ cells/mL.

  • Treatment: Add 100 µL of the HUVEC suspension (2-4 x 10⁴ cells) to each Matrigel-coated well. Immediately add various concentrations of matrine or vehicle control to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours. Monitor tube formation periodically.

  • Visualization and Imaging: After incubation, carefully remove the medium. Stain the cells with Calcein AM (e.g., 8 µg/mL in HBSS) for 30 minutes at 37°C.[15][17] Capture images of the tube networks using a fluorescence microscope.

  • Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as total tube length, number of nodes/junctions, and number of meshes. Compare the results from matrine-treated wells to the vehicle control.

Protocol 2: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.[18] The highly vascularized CAM of a developing chick embryo provides an ideal system to observe the pro- or anti-angiogenic effects of test substances.[19][20]

G cluster_workflow CAM Assay Workflow A 1. Incubate fertilized chicken eggs for 3 days B 2. Create a window in the eggshell to expose the CAM A->B C 3. On day 8, place a carrier (e.g., gelatin sponge) on CAM B->C D 4. Apply Matrine solution to the carrier C->D E 5. Reseal window and incubate for 48-72 hours D->E F 6. Image the CAM vasculature under a stereomicroscope E->F G 7. Quantify blood vessel density and branching F->G

Workflow for the in vivo CAM assay.

Materials:

  • Fertilized chicken eggs

  • Egg incubator (37.5°C, 60% humidity)

  • Sterile gelatin sponges or silicone rings

  • Matrine solution (in sterile PBS)

  • Stereomicroscope with a camera

  • Dremel tool with a cutting disc

  • Sterile forceps and scissors

Procedure:

  • Egg Incubation: Incubate fertilized eggs in a rotating incubator at 37.5°C with 60% humidity for 3 days.

  • Windowing: On embryonic day 3 (ED3), sterilize the eggshell with 70% ethanol. Carefully create a small window (1-2 cm²) in the shell over the air sac, avoiding damage to the underlying membrane.

  • Carrier Placement: On ED8, when the CAM is well-developed, carefully place a small, sterile carrier (e.g., a 1 mm³ gelatin sponge) onto the CAM surface, away from major pre-existing vessels.[21]

  • Treatment: Slowly apply a small volume (e.g., 5-10 µL) of the matrine solution at the desired concentration (or vehicle control) onto the carrier.

  • Incubation: Seal the window with sterile tape and return the egg to a stationary incubator. Incubate for an additional 48-72 hours.

  • Observation and Imaging: Re-open the window and observe the vasculature around the carrier using a stereomicroscope. Capture high-resolution images of the treated area.

  • Quantification: Analyze the images to quantify the anti-angiogenic effect. Measure the number of blood vessel branch points and the total vessel length within a defined radius around the carrier. A significant reduction in vessel density in the matrine-treated group compared to the control indicates anti-angiogenic activity.

Protocol 3: Western Blot Analysis of Angiogenesis-Related Proteins

Western blotting is used to detect and quantify changes in the expression or phosphorylation status of specific proteins within key signaling pathways (e.g., VEGF, p-Akt, Akt, β-catenin) following matrine treatment.[10]

Materials:

  • Treated cells or tissue homogenates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VEGF, anti-p-Akt, anti-Akt, anti-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse matrine-treated and control cells/tissues in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin) to compare relative protein levels between treated and control groups. A decrease in VEGF, p-Akt, or β-catenin levels would confirm matrine's inhibitory mechanism.[4][10]

References

Troubleshooting & Optimization

Matridine Technical Support Center: Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with matrine (B1676216) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of matrine in water?

Matrine is generally described as soluble in water[1][2][3]. However, its solubility can be limited, and achieving high concentrations may require specific techniques. Quantitative data indicates a solubility of up to 25 mg/mL[3] and ≥50.3 mg/mL with the application of gentle warming and ultrasonication[4].

Q2: Why is my matrine powder not dissolving in water at room temperature?

Several factors can contribute to difficulty in dissolving matrine:

  • Concentration: You may be attempting to prepare a solution that exceeds its saturation point at room temperature.

  • Temperature: Matrine's solubility is temperature-dependent. Room temperature may not be sufficient for higher concentrations[4].

  • pH of the Solvent: Matrine is a weakly basic compound, and the pH of your aqueous solution significantly impacts its solubility. Neutral water might not be the optimal solvent[5][6].

  • Purity and Form: The specific form (e.g., α-Matrine) and purity of the compound can affect its dissolution characteristics[1].

Q3: How does pH affect matrine's solubility?

As a weakly basic alkaloid, matrine's solubility is highly dependent on pH[5][6]. In acidic conditions, the nitrogen atoms in the matrine structure can become protonated, forming a more soluble salt. Studies have shown that matrine's solubility is highest in acidic solutions, such as at pH 1.2[6]. For extraction from plant material, acidic water (e.g., 0.3% HCl) is often used to improve yield, underscoring the importance of pH[1].

Q4: Are there alternatives to matrine with better aqueous solubility?

Yes, oxymatrine (B1678083), a closely related alkaloid with an additional oxygen atom, has significantly higher water solubility[7][8][9]. One study reported the equilibrium solubility of crystalline oxymatrine to be 1642 mg/mL in PBS (pH 6.8), compared to just 55 mg/mL for crystalline matrine under the same conditions[10]. For experiments requiring high aqueous concentrations without formulation aids, oxymatrine may be a suitable alternative.

Q5: Can I store aqueous stock solutions of matrine?

Yes, aqueous stock solutions can be prepared and stored. For long-term storage, it is recommended to store solutions at -20°C for up to three months[2][3]. To avoid repeated freeze-thaw cycles, consider aliquoting the stock solution. If precipitation occurs upon thawing, gentle warming and vortexing may be required to redissolve the compound.

Solubility Data Tables

Table 1: Matrine Solubility in Various Solvents

SolventReported SolubilityCitations
Water≥50.3 mg/mL (with warming/ultrasonication)[4]
Waterup to 25 mg/mL[3]
Ethanol (EtOH)≥47.2 mg/mL[4]
Dimethyl Sulfoxide (DMSO)≥12.42 mg/mL[4]
MethanolSoluble[1][2][3]
ChloroformSoluble[1][2][4]
BenzeneSoluble[1][2][3]
Petroleum EtherSlightly Soluble[1][2][3]

Table 2: Comparative Aqueous Solubility of Matrine-Type Alkaloids Data from equilibrium solubility experiments in PBS (pH 6.8) at 37°C.

CompoundCrystalline Form Solubility (mg/mL)Citations
Matrine55[10]
Oxymatrine1642[10]
Sophoridine1203[10]

Troubleshooting Guide: Dissolving Matrine

This guide provides a logical workflow to address common solubility challenges.

Matrine_Solubility_Troubleshooting start Issue: Matrine is not fully dissolving in aqueous solution check_conc Is the target concentration >20 mg/mL? start->check_conc high_conc High concentration likely requires assistance. Choose a method below. check_conc->high_conc Yes low_conc_issue Solubility issue at low concentration. Check solvent and procedure. check_conc->low_conc_issue No warm_sonicate 1. Warm solution to 37°C 2. Use an ultrasonic bath high_conc->warm_sonicate Method A lower_ph Adjust pH to < 7.0 (e.g., using dilute HCl) high_conc->lower_ph Method B co_solvent Use a co-solvent (e.g., Ethanol, DMSO) and dilute into buffer high_conc->co_solvent Method C ph_yes Problem should be resolved. If not, consider compound purity or use advanced formulation. lower_ph->ph_yes vortex Have you vortexed/shaken the solution vigorously? low_conc_issue->vortex vortex_yes Proceed to check pH vortex->vortex_yes Yes vortex_no Action: Vortex for 1-2 minutes. vortex->vortex_no No check_ph_final Is the aqueous solvent acidic? vortex_yes->check_ph_final vortex_no->vortex_yes check_ph_final->ph_yes Yes ph_no Action: Lower the pH. Matrine is more soluble in acidic conditions. check_ph_final->ph_no No ph_no->ph_yes

Caption: Troubleshooting workflow for matrine solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Matrine Stock Solution (e.g., 10 mg/mL)

  • Materials: Matrine powder, sterile distilled water or phosphate-buffered saline (PBS), sterile conical tube, vortex mixer, ultrasonic bath, water bath.

  • Weighing: Accurately weigh the required amount of matrine powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg of matrine.

  • Initial Mixing: Add the matrine powder to the conical tube. Add approximately 8 mL of the desired solvent (e.g., water).

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in a 37°C water bath for 10 minutes[4].

    • Follow up with 5-10 minutes in an ultrasonic bath[4].

    • Alternate between vortexing and sonication until the solution is clear.

  • Final Volume: Once the matrine is fully dissolved, add the solvent to reach the final desired volume (10 mL).

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store in aliquots at -20°C[2][3].

Protocol 2: Enhancing Matrine Solubility via pH Adjustment

This protocol is for applications where a slightly acidic pH is tolerable.

  • Materials: Matrine powder, sterile distilled water, 1N Hydrochloric Acid (HCl), pH meter, sterile conical tube.

  • Procedure:

    • Suspend the desired amount of matrine powder in 90% of the final volume of water.

    • While stirring, add 1N HCl dropwise to the suspension.

    • Monitor the pH and observe the dissolution of the powder. Matrine will dissolve as the pH becomes more acidic.

    • Stop adding acid once the solution is clear. Do not lower the pH more than necessary for your experimental constraints.

    • Adjust to the final volume with sterile water.

    • Confirm the final pH and filter-sterilize before use.

Protocol 3: Shake-Flask Method for Equilibrium Solubility Determination

This method is used to determine the maximum solubility of matrine under specific conditions (e.g., in a specific buffer at a set temperature)[5].

  • Materials: Matrine powder, desired aqueous solvent (e.g., water, PBS pH 7.4, acetate (B1210297) buffer pH 4.5), shaker incubator, centrifuge, 0.22 µm syringe filters, HPLC or UV-Vis spectrophotometer for quantification.

  • Procedure:

    • Add an excess amount of matrine powder to a known volume of the solvent in a sealed vial. "Excess" means adding enough solid so that undissolved particles are clearly visible.

    • Place the vial in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.

    • After incubation, visually confirm that excess solid matrine remains.

    • Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

    • Quantify the concentration of matrine in the clear filtrate using a pre-validated analytical method (e.g., HPLC). This concentration represents the equilibrium solubility under the tested conditions.

Advanced Solubility Enhancement Strategies

For applications requiring high concentrations or improved bioavailability, more advanced formulation strategies may be necessary.

Matrine_Enhancement_Strategies cluster_physical Physical Methods cluster_chemical Chemical/Formulation Methods warming Warming goal Enhanced Solubility & Bioavailability warming->goal sonication Ultrasonication sonication->goal ph_adjust pH Adjustment (Acidification) ph_adjust->goal salt_form Salt Formation (e.g., with Salicylic Acid) salt_form->goal complexation Phospholipid Complex Formation complexation->goal snedds Nanoemulsion (SNEDDS) snedds->goal start Low Aqueous Solubility of Matrine start->warming start->sonication start->ph_adjust start->salt_form start->complexation start->snedds

Caption: Overview of strategies to enhance matrine's aqueous solubility.

References

Technical Support Center: Optimizing Matrine Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing matrine (B1676216) concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro experiments with matrine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for matrine in cell viability assays?

A1: The effective concentration of matrine is highly cell-type dependent. Based on published studies, a broad starting range to consider is 0.1 mg/mL to 5 mg/mL (or approximately 0.4 mM to 20 mM).[1][2][3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q2: How long should I incubate cells with matrine?

A2: Incubation times in published studies typically range from 24 to 72 hours.[1][2][5] A time-course experiment is recommended to identify the optimal duration for observing the desired effect in your cell model. Matrine's impact on cell viability has been shown to be time-dependent.[5][6][7]

Q3: I am not observing any significant cytotoxicity with matrine. What could be the reason?

A3: There are several potential reasons for a lack of cytotoxic effect:

  • Concentration Too Low: The concentrations of matrine used may be insufficient to induce a response in your specific cell line. It is advisable to test a wider and higher range of concentrations.

  • Short Incubation Time: The duration of exposure to matrine may not be long enough. Consider extending the incubation period (e.g., to 48 or 72 hours).

  • Cell Line Resistance: The cell line you are using might be inherently resistant to matrine's effects.

  • Compound Inactivity: Ensure the matrine stock solution is prepared correctly and has not degraded.

Q4: I am observing 100% cell death even at the lowest concentration of matrine. What should I do?

A4: If you observe excessive cytotoxicity, you should:

  • Lower the Concentration Range: Prepare serial dilutions to test significantly lower concentrations of matrine.

  • Reduce Incubation Time: Shorten the exposure time to matrine (e.g., 12 or 24 hours).

  • Check for Contamination: Rule out contamination of your cell culture or reagents, which could contribute to cell death.[][9][10]

  • Verify Stock Solution Concentration: Double-check the calculations and preparation of your matrine stock solution to ensure it is at the intended concentration.

Q5: What is the mechanism of action of matrine?

A5: Matrine exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and autophagy.[5][11][12] It modulates several key signaling pathways, including the PI3K/AKT/mTOR, ERK/JNK, and NF-κB pathways.[7][11][13][14][15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
Precipitate formation in the media after adding matrine Matrine may have limited solubility in your culture medium at high concentrations.Prepare the matrine stock solution in a suitable solvent (e.g., DMSO or sterile water) before diluting it in the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%).
Inconsistent results between experiments Variation in cell passage number, cell health, or reagent quality.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.[16] Use fresh media and reagents.[16]
Color of the medium changes drastically (e.g., phenol (B47542) red indicator) This could indicate a significant pH shift due to high metabolic activity or contamination.[][10]Check for signs of bacterial or fungal contamination under a microscope. Ensure the incubator's CO2 levels are correct.

Quantitative Data Summary

The following tables summarize matrine concentrations used in various studies to help guide your experimental design.

Table 1: Effective Concentrations of Matrine in Different Cancer Cell Lines

Cell LineAssayConcentration RangeIncubation Time (hours)Observed Effect
HeLa, SiHa (Cervical Cancer) CCK-80 - 10 mM24, 48Dose- and time-dependent inhibition of proliferation.[5]
HepG2, Bel7402 (Hepatocellular Carcinoma) MTT0.2 - 3.2 mg/mL24, 48, 72Dose- and time-dependent growth inhibition.[1][2]
MCF-7 (Breast Cancer) MTT2, 4, 8 mMNot SpecifiedIncreased apoptosis rates of 56.04%, 64.28%, and 72.81%, respectively.[12]
MKN45 (Gastric Cancer) MTT0.05 - 0.5 mg/mLNot SpecifiedDose-dependent inhibition of growth, with an IC50 of 0.5 mg/mL.[17]
HL-7702 (Normal Liver Cells) MTT0 - 4 mg/mL48Concentration-dependent increase in apoptosis.[4]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[18][19][20]

Materials:

  • Matrine

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.[21]

  • Matrine Treatment: Prepare serial dilutions of matrine in complete culture medium. Remove the old medium from the wells and add 100 µL of the matrine dilutions. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19][22]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[19][22]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

Visualizations

Experimental_Workflow Figure 1. Workflow for Optimizing Matrine Concentration cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cluster_decision Optimization A Prepare Matrine Stock Solution B Culture and Seed Cells in 96-well Plate A->B C Dose-Response Treatment (e.g., 0.1 - 5 mg/mL) B->C D Time-Course Incubation (24h, 48h, 72h) C->D E Perform Cell Viability Assay (e.g., MTT, CCK-8) D->E F Measure Absorbance E->F G Calculate IC50 Value F->G H Optimal Concentration Determined? G->H I Refine Concentration Range & Repeat Experiment H->I No J Proceed with Further Experiments H->J Yes I->C

Caption: Workflow for optimizing matrine concentration.

Matrine_Signaling_Pathway Figure 2. Simplified Signaling Pathways Modulated by Matrine cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Matrine Matrine PI3K PI3K Matrine->PI3K Inhibits p38 p38 MAPK Matrine->p38 Activates NFkB NF-κB Matrine->NFkB Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits ERK ERK p38->ERK JNK JNK p38->JNK JNK->Apoptosis Promotes Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

Caption: Simplified signaling pathways modulated by matrine.

References

Preventing Matridine precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Matrine in cell culture media.

Troubleshooting Guide: Matrine Precipitation

Encountering precipitation after adding Matrine to your culture medium can be a frustrating experience. This guide provides a step-by-step approach to identify and resolve the issue.

Diagram: Troubleshooting Workflow for Matrine Precipitation

Matrine_Troubleshooting cluster_start cluster_prep Step 1: Review Stock Solution Preparation cluster_media Step 2: Examine Culture Medium Conditions cluster_procedure Step 3: Evaluate Experimental Procedure cluster_solutions Potential Solutions start Precipitation Observed in Culture Medium check_solvent What solvent was used for the stock solution? start->check_solvent check_concentration Is the stock concentration too high? check_solvent->check_concentration check_dissolution Was the Matrine fully dissolved? check_solvent->check_dissolution solution_solvent Use recommended solvent (DMSO, Ethanol, or Water) check_solvent->solution_solvent Incorrect Solvent check_media_pH What is the pH of the final medium? check_concentration->check_media_pH solution_concentration Lower stock concentration check_concentration->solution_concentration Too High check_dissolution->check_media_pH solution_dissolution Use gentle warming (37°C) or sonication check_dissolution->solution_dissolution Incomplete check_media_temp Was the medium cold during addition? check_media_pH->check_media_temp check_interaction Are there known interactions with media components? check_media_pH->check_interaction solution_pH Adjust medium pH or test solubility at different pH check_media_pH->solution_pH Suboptimal pH check_dilution How was the stock solution diluted into the medium? check_media_temp->check_dilution solution_temp Warm medium to 37°C before adding Matrine check_media_temp->solution_temp Medium too cold check_interaction->check_dilution check_mixing Was the medium mixed thoroughly after addition? check_dilution->check_mixing solution_dilution Add stock solution dropwise while vortexing check_dilution->solution_dilution Rapid Addition solution_final Prepare fresh solutions solution_solvent->solution_final solution_concentration->solution_final solution_dissolution->solution_final solution_pH->solution_final solution_temp->solution_final solution_dilution->solution_final

Caption: A step-by-step workflow to diagnose and solve Matrine precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a Matrine stock solution?

A1: Matrine is soluble in several organic solvents and water.[1] For cell culture applications, dimethyl sulfoxide (B87167) (DMSO) is a common choice as it can dissolve both polar and nonpolar compounds and is miscible with culture media.[1][2][3][4] Ethanol is also a viable option.[1][2] Aqueous stock solutions can be prepared by dissolving Matrine directly in buffers like PBS or in sterile water.[2][5]

Q2: What is the maximum concentration for a Matrine stock solution?

A2: The solubility of Matrine can vary depending on the solvent and conditions.[1][2][5] The following table summarizes reported solubilities:

SolventReported SolubilityReference
Water≥50.3 mg/mL (with gentle warming and sonication)[1]
WaterUp to 25 mg/mL[5]
PBS (pH 7.2)Approximately 10 mg/mL[2]
DMSO≥12.42 mg/mL[1]
DMSOApproximately 10 mg/mL[2]
DMSO50 mg/mL[3]
Ethanol≥47.2 mg/mL[1]
EthanolApproximately 33.3 mg/mL[2]

It is recommended to start with a conservative stock concentration, for example, 10-20 mg/mL in DMSO, to ensure complete dissolution.

Q3: My Matrine powder is not dissolving completely. What should I do?

A3: To aid dissolution, gentle warming of the solution at 37°C for 10 minutes and/or brief sonication in an ultrasonic bath can be effective.[1] Ensure the Matrine is fully dissolved before further dilution into your culture medium.

Q4: I observed a precipitate immediately after adding my Matrine stock solution to the culture medium. What could be the cause?

A4: This is likely due to a rapid change in solvent conditions, causing the Matrine to crash out of solution. This can happen if a highly concentrated organic stock solution is added too quickly to the aqueous medium. To prevent this, add the stock solution dropwise to the medium while gently vortexing or swirling the tube. It is also advisable to warm the culture medium to 37°C before adding the Matrine stock.

Q5: Can the pH of the culture medium affect Matrine solubility?

A5: Yes, the pH of the medium can influence Matrine's solubility. Matrine is a weakly basic compound, and its solubility can be higher in more acidic conditions (e.g., pH 1.2) where it is in an ionized state.[6] Standard culture media are typically buffered around pH 7.2-7.4. If you suspect pH is an issue, you could test the solubility of Matrine in a small volume of your specific medium before preparing a large batch.

Q6: I noticed a precipitate forming in my culture medium containing Matrine after incubation. What might be the reason?

A6: Precipitation that occurs over time can be due to several factors:

  • Instability of Matrine: Aqueous solutions of Matrine may not be stable for long periods. It is recommended to use aqueous solutions within a day.[2]

  • Temperature fluctuations: Repeated warming and cooling of the medium can cause components to precipitate.

  • Interaction with media components: Matrine may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes. The presence of ions in buffers can sometimes inhibit the dissociation of compounds and reduce solubility.[6]

  • Evaporation: If the culture vessel is not properly sealed, evaporation can increase the concentration of all components, potentially leading to precipitation.

Q7: How should I store my Matrine stock solution?

A7: Matrine powder should be stored at -20°C.[1][2] Stock solutions prepared in DMSO can be stored at -20°C for several months.[1] It is generally not recommended to store aqueous solutions for more than one day.[2] For stock solutions in solvents, it is best to aliquot them to avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Preparation of Matrine Stock Solution in DMSO
  • Materials:

    • Matrine powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of Matrine powder in a sterile tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of Matrine).

    • Vortex the tube until the Matrine is completely dissolved.

    • If dissolution is slow, warm the tube at 37°C for 10 minutes and vortex again. Brief sonication can also be used.[1]

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C.

Protocol 2: Dilution of Matrine Stock Solution into Culture Medium
  • Materials:

    • Matrine stock solution (from Protocol 1)

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the Matrine stock solution at room temperature.

    • In a sterile conical tube, add the required volume of pre-warmed culture medium.

    • While gently vortexing or swirling the medium, add the required volume of the Matrine stock solution drop by drop.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Visually inspect the medium for any signs of precipitation.

    • Use the final working solution immediately for your experiment.

Diagram: Recommended Workflow for Preparing Matrine Working Solution

Matrine_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Matrine Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw add_dropwise Add Stock Dropwise to Medium While Mixing thaw->add_dropwise warm_media Warm Culture Medium to 37°C warm_media->add_dropwise use_immediately Use Immediately in Experiment add_dropwise->use_immediately

Caption: A standard workflow for preparing and using Matrine in cell culture experiments.

References

Matridine Stability and Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with matrine (B1676216), understanding its stability and degradation profile in solution is critical for experimental accuracy, formulation development, and ensuring therapeutic efficacy. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory work with matrine solutions.

Frequently Asked Questions (FAQs)

Solution Preparation and Storage

Q1: What is the best solvent for dissolving matrine?

A1: Matrine is soluble in a variety of solvents, including water, ethanol, chloroform, toluene, and benzene. For most research applications, especially those involving cell culture, sterile water or phosphate-buffered saline (PBS) are the recommended solvents.

Q2: I'm having trouble dissolving matrine. What can I do?

A2: If you encounter solubility issues, gentle warming of the solution to 37°C or sonication for a short period can aid in dissolution.

Q3: What are the recommended storage conditions for matrine solutions?

A3: For short-term storage (up to a few days), matrine solutions should be stored at 2-8°C and protected from light. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or below for several months to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: How stable is matrine in aqueous solutions at different pH values?

A4: While specific kinetic data on the hydrolysis of matrine at various pH values is not extensively published, it is known that the D-ring lactam of matrine can be hydrolyzed in alkaline solutions to form the more stable matrinic acid. Therefore, it is recommended to use buffers close to neutral pH for optimal stability unless the experimental design requires acidic or basic conditions. A study on matrine salts showed that solubility is pH-dependent, with higher solubility observed in acidic conditions (pH 1.2 and 4.5) compared to neutral (water) or slightly basic (pH 6.8) conditions[1][2].

Stability and Degradation

Q5: How stable is matrine when exposed to light?

A5: Matrine is known to be sensitive to light. Photodegradation can occur, leading to a loss of potency. Therefore, it is crucial to protect matrine solutions from light by using amber vials or by wrapping containers with aluminum foil during preparation, storage, and experimentation.

Q6: What is the thermal stability of matrine in solution?

Q7: What are the known degradation pathways of matrine?

A7: The primary degradation pathways for matrine are not extensively elucidated in the public domain. However, hydrolysis of the lactam ring under alkaline conditions is a known reaction. Further research is needed to fully characterize the degradation products formed under various stress conditions such as oxidation and photolysis.

Q8: What is the half-life of matrine?

A8: The half-life of matrine is highly dependent on the matrix and environmental conditions. In a study on quinoa plants and soil, the half-life of matrine was found to be very short, approximately 0.81 to 1.32 days, following a first-order kinetic model[4]. This rapid degradation in an environmental setting suggests that matrine's stability in solution under various laboratory conditions (pH, temperature, light) warrants careful consideration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of biological activity. Degradation of matrine in stock or working solutions.1. Verify Stock Solution Integrity: Analyze the purity and concentration of your stock solution using a validated stability-indicating HPLC method. 2. Prepare Fresh Solutions: For critical experiments, prepare fresh working solutions from a frozen stock aliquot. 3. Control Experimental Conditions: Minimize exposure of solutions to light and elevated temperatures during experiments. Use a buffer system to maintain a stable pH.
Precipitate forms in the solution upon storage. 1. Poor solubility at the storage temperature. 2. Change in pH of an unbuffered solution. 3. Formation of less soluble degradation products.1. Check Solubility Limits: Ensure the concentration of your solution is below the solubility limit at the storage temperature. 2. Use Buffered Solutions: Prepare solutions in a suitable buffer to maintain a stable pH. 3. Filter Before Use: If a precipitate is observed, it is recommended to prepare a fresh solution. If that is not feasible, filter the solution through a 0.22 µm filter before use, and re-quantify the concentration if possible.
Unexpected peaks appear in HPLC chromatograms. 1. Presence of impurities in the starting material. 2. Formation of degradation products. 3. Interaction with excipients or other components in the solution.1. Analyze a Freshly Prepared Standard: Confirm the retention time and purity of a freshly prepared matrine standard. 2. Conduct a Forced Degradation Study: To tentatively identify degradation peaks, perform a forced degradation study (see Experimental Protocols section). 3. Use a High-Purity Solvent: Ensure all solvents and reagents are of high purity to avoid introducing contaminants.

Experimental Protocols

Protocol for a Forced Degradation Study of Matrine

Forced degradation studies are essential for developing and validating stability-indicating analytical methods and understanding the degradation pathways of a drug substance.

Objective: To generate potential degradation products of matrine under various stress conditions.

Materials:

  • Matrine reference standard

  • HPLC grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with UV or MS detector

  • Photostability chamber (optional)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of matrine at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the matrine stock solution and 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the matrine stock solution and 0.1 M NaOH. Incubate at room temperature, monitoring at regular intervals (e.g., 30 min, 1, 2, 4 hours). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis. Given that matrine is susceptible to base hydrolysis, degradation may be rapid.

    • Oxidative Degradation: Mix equal volumes of the matrine stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at intervals and dilute for analysis.

    • Thermal Degradation: Incubate the matrine stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark. Withdraw samples at intervals and dilute for analysis.

    • Photolytic Degradation: Expose the matrine stock solution in a photochemically stable, transparent container to a light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze the samples after exposure.

  • Sample Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

Example of a Stability-Indicating HPLC Method

While a universally validated stability-indicating method for all possible degradation products is not published, the following conditions can serve as a starting point for method development.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 6.8) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210-220 nm or Mass Spectrometry (MS) for identification of degradation products.

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Data Presentation

Table 1: Solubility of Matrine and its Salts in Different Media at 37°C [1][2]

CompoundSolubility in Purified Water (mg/mL)Solubility in HCl solution (pH 1.2) (mg/mL)Solubility in Acetate Buffer (pH 4.5) (mg/mL)Solubility in Phosphate Buffer (pH 6.8) (mg/mL)
Matrine (MAT)10.53 ± 0.1312.38 ± 0.1113.56 ± 0.0912.08 ± 0.14
MAT-2,5-dihydroxybenzoic acid98.88 ± 0.15108.33 ± 0.1389.97 ± 0.1289.89 ± 0.11
MAT-2,6-dihydroxybenzoic acid1.16 ± 0.081.73 ± 0.071.22 ± 0.091.09 ± 0.10
MAT-salicylic acid-hydrate4.63 ± 0.117.55 ± 0.145.97 ± 0.134.71 ± 0.12

Table 2: Degradation Half-life of Matrine in Soil and Quinoa Plants [4]

MatrixNumber of ApplicationsHalf-life (days)
Soil10.97
20.95
30.93
Quinoa Seeds11.28
21.29
31.32
Quinoa Leaves11.03
21.04
31.21
Quinoa Stems10.81
20.82
30.94

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare 1 mg/mL Matrine Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to stress thermal Thermal (60°C, dark) prep_stock->thermal Expose to stress photo Photolysis (ICH Q1B) prep_stock->photo Expose to stress sampling Sample at Time Intervals (Neutralize/Dilute) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis (UV/MS Detection) sampling->hplc kinetics Calculate Degradation Kinetics hplc->kinetics products Identify Degradation Products (LC-MS) hplc->products pathway Elucidate Degradation Pathway products->pathway troubleshooting_flow cluster_prep_check Solution Integrity Check cluster_exp_cond Experimental Conditions Check start Inconsistent Experimental Results? check_solution Is the Matrine solution properly prepared and stored? start->check_solution fresh_prep Was it freshly prepared from a frozen aliquot? check_solution->fresh_prep No ph_control Is the pH of the experimental medium controlled/buffered? check_solution->ph_control Yes re_run Prepare fresh solutions and repeat the experiment with controlled conditions. fresh_prep->re_run storage_cond Stored at 2-8°C (short-term) or -20°C (long-term)? storage_cond->re_run light_protect Protected from light? light_protect->re_run analyze_stock Analyze stock solution purity and concentration via HPLC. analyze_stock->re_run If purity is compromised temp_control Is the experiment conducted at a controlled temperature? ph_control->temp_control Yes ph_control->re_run No temp_control->analyze_stock Yes temp_control->re_run No

References

Matrine In Vivo Delivery: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Matrine (B1676216) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Matrine and what are its primary pharmacological effects?

Matrine is a natural alkaloid compound extracted from plants of the Sophora genus.[1] It is recognized for a broad range of pharmacological activities, including anti-tumor, anti-inflammatory, anti-viral, and anti-fibrotic effects.[2][3][4] Its therapeutic potential has been explored in various diseases, including different types of cancer, hepatitis, and inflammatory conditions.[1][5]

Q2: What are the main challenges associated with the in vivo delivery of Matrine?

The primary challenges with Matrine's in vivo delivery are its poor pharmacokinetic properties.[1] Key issues include low oral bioavailability, reported to be around 17.1% in rats, and a short in vivo half-life.[1][6][7][8] This rapid clearance and poor absorption can make it difficult to maintain therapeutic concentrations in animal models.[1]

Q3: What are the known signaling pathways modulated by Matrine?

Matrine exerts its pharmacological effects by modulating multiple cellular signaling pathways. Evidence suggests it can activate or inhibit key molecules in pathways such as:

  • Phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/AKT/mTOR)[2][9]

  • Nuclear factor kappa B (NF-κB)[2][3][5]

  • Transforming growth factor-β/mothers against decapentaplegic homolog (TGF-β/Smad)[2][3]

  • Wnt/β-catenin[2][9]

  • Mitogen-activated protein kinases (MAPKs)[2][9]

  • Janus kinase/signal transducer and activator of transcription (JAK/STAT)[2]

The modulation of these pathways contributes to its diverse therapeutic effects, from inducing apoptosis in cancer cells to reducing inflammation.[3][5]

Troubleshooting Guides

Issue 1: Poor Solubility of Matrine

Researchers often face challenges in dissolving Matrine to achieve the desired concentration for in vivo administration.

Troubleshooting Steps:

  • Solvent Selection: Matrine exhibits varying solubility in different solvents. Refer to the table below for guidance. For in vivo use, a common strategy is to first dissolve Matrine in an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline or PBS.[10][11]

  • Co-solvents and Vehicles: The use of co-solvents can improve solubility. A mixture of DMSO and corn oil (e.g., 50:50) can be used for initial dissolution before further dilution, ensuring the final DMSO concentration is low (<1%) to minimize toxicity.[11]

  • Physical Dissolution Aids: Gentle warming to 37°C and sonication can help dissolve Matrine, especially in aqueous solutions.[12]

  • pH Adjustment: The solubility of Matrine, being an alkaloid, can be influenced by pH. Adjusting the pH of the vehicle might improve its solubility.

Data Presentation: Matrine Solubility
SolventReported SolubilityReference
Water≥50.3 mg/mL (with warming and sonication)[12]
Ethanol≥47.2 mg/mL[12]
DMSO~10-50 mg/mL[10][13]
PBS (pH 7.2)~10 mg/mL[13]
Issue 2: Inconsistent Efficacy in Animal Models

Variability in experimental outcomes can be attributed to Matrine's pharmacokinetic challenges.

Troubleshooting Workflow:

G start Inconsistent Efficacy Observed q1 Is the administration route optimal? start->q1 oral Oral gavage may lead to low bioavailability (~17%). [10, 11, 22] Consider alternative routes. q1->oral Yes (Oral) ip_iv Intraperitoneal (i.p.) or intravenous (i.v.) injections offer better bioavailability. q1->ip_iv No (i.p./i.v.) q2 Is the dosing frequency adequate? oral->q2 ip_iv->q2 single_dose Matrine has a short half-life. A single daily dose may not maintain therapeutic levels. q2->single_dose No multiple_doses Consider splitting the daily dose into multiple administrations. q2->multiple_doses Yes q3 Is the vehicle appropriate and consistent? single_dose->q3 multiple_doses->q3 vehicle_check Ensure the vehicle solubilizes Matrine effectively and is non-toxic. Use the same vehicle for control and treatment groups. q3->vehicle_check Yes end Improved Experimental Consistency vehicle_check->end

Caption: Troubleshooting workflow for inconsistent in vivo efficacy.

Experimental Protocols

Protocol 1: Preparation of Matrine for Intraperitoneal (i.p.) Injection in Mice

This protocol provides a general guideline. Researchers should optimize concentrations and volumes based on their specific experimental design and animal model.

Materials:

  • Matrine powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS) or normal saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of Matrine: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total amount of Matrine needed.

  • Prepare a stock solution:

    • Weigh the calculated amount of Matrine powder and place it in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 50 mg/mL stock solution.[10]

    • Vortex thoroughly until the solution is clear. Gentle warming or brief sonication can be used if necessary.[12]

  • Prepare the final injection solution:

    • On the day of injection, dilute the DMSO stock solution with sterile PBS or saline to the final desired concentration.

    • Important: The final concentration of DMSO in the injection solution should be minimized, typically below 5%, to avoid toxicity.[11]

    • For example, to achieve a final concentration of 5 mg/mL with 5% DMSO, mix 100 µL of the 50 mg/mL Matrine stock in DMSO with 900 µL of sterile PBS.

  • Administration:

    • Administer the freshly prepared solution to the mice via intraperitoneal injection.

    • The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a 20-25g mouse).

    • Always include a vehicle control group that receives the same concentration of DMSO in PBS without Matrine.

Data Presentation: Common In Vivo Dosages of Matrine
Animal ModelAdministration RouteDosage RangeTherapeutic ApplicationReference
MiceIntraperitoneal (i.p.)25-100 mg/kgAnti-inflammatory[12][14]
MiceSubcutaneous (s.c.)1-30 mg/kgAntinociceptive[15]
RatsOral gavage2-40 mg/kgPharmacokinetic studies[6][16]
RatsIntravenous (i.v.)2 mg/kgPharmacokinetic studies[6]
MiceIntraperitoneal (i.p.)10-40 mg/kg/dayCentral Nervous System Effects[7][17]

Signaling Pathway Diagrams

Matrine's Effect on the PI3K/AKT/mTOR Pathway

Matrine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[2][9] This inhibition can lead to apoptosis in cancer cells.[2]

G Matrine Matrine PI3K PI3K Matrine->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits G Matrine Matrine IKK IKKβ Matrine->IKK inhibits IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammation Nucleus->Inflammation promotes gene expression for Apoptosis Apoptosis Nucleus->Apoptosis inhibits

References

Technical Support Center: Overcoming Matridine Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Matridine and encountering resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced sensitivity to this compound in our cancer cell line over time. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to this compound in cancer cells is a multifactorial issue. The primary reported mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4]

  • Altered Apoptotic Pathways: Resistant cells may exhibit decreased expression of pro-apoptotic proteins (e.g., Bax) and increased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Survivin), leading to evasion of programmed cell death.[1][5][6] This can also involve the inhibited activation of key executioner caspases like caspase-3 and caspase-9.[1]

  • Induction of Pro-survival Autophagy: In some cancer cell types, such as human hepatoma cells, this compound can induce autophagy as a self-defense mechanism, which promotes cell survival.[7]

  • Dysregulation of Signaling Pathways: Key signaling pathways can be altered in resistant cells, promoting cell survival and proliferation. Commonly implicated pathways include PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin.[2][3][8][9][10][11][12]

  • Enhanced DNA Damage Repair: Cancer cells can develop resistance by heightening their DNA repair mechanisms, counteracting the DNA damage induced by chemotherapeutic agents. Matrine (B1676216) alkaloids have been shown to interfere with these repair processes.[5]

Q2: How can we experimentally verify if our this compound-resistant cell line is overexpressing drug efflux pumps?

A2: You can assess drug efflux pump activity and expression through the following methods:

  • Rhodamine 123 Accumulation Assay: Rhodamine 123 is a known substrate for ABCB1. A lower intracellular accumulation of Rhodamine 123 in your resistant cells compared to the parental sensitive cells, as measured by flow cytometry, would suggest increased efflux pump activity.[1]

  • Western Blotting: This technique can be used to directly measure the protein expression levels of specific ABC transporters, such as ABCB1, in your resistant and sensitive cell lines.[1][2]

  • Quantitative Real-Time PCR (qRT-PCR): This method quantifies the mRNA expression levels of the genes encoding for ABC transporters (e.g., ABCB1).[2]

Q3: What strategies can we employ to overcome this compound resistance in our cancer cell model?

A3: Several strategies can be explored to counteract this compound resistance:

  • Combination Therapy: Combining this compound with conventional chemotherapeutic agents (e.g., cisplatin, doxorubicin, vincristine) has been shown to have a synergistic effect and can re-sensitize resistant cells.[4][13]

  • Inhibition of Autophagy: If you suspect pro-survival autophagy is contributing to resistance, co-treatment with an autophagy inhibitor like chloroquine (B1663885) (CQ) can enhance this compound-induced apoptosis.[7][14]

  • Targeting Signaling Pathways: The use of specific inhibitors for pathways like PI3K/Akt/mTOR (e.g., rapamycin) in combination with this compound may restore sensitivity.[15]

  • Structural Modification: Research suggests that structurally modified Matrine derivatives may have improved efficacy in reversing drug resistance.[8]

Troubleshooting Guides

Issue 1: Decreased Apoptosis Observed in this compound-Treated Resistant Cells

Possible Cause: Alterations in apoptotic protein expression.

Troubleshooting Steps:

  • Assess Apoptotic Protein Levels:

    • Method: Perform Western blotting to compare the expression of key apoptotic proteins in your resistant and sensitive cell lines following this compound treatment.

    • Proteins to Analyze:

      • Pro-apoptotic: Bax, Cleaved Caspase-3, Cleaved Caspase-9

      • Anti-apoptotic: Bcl-2, Bcl-xL, Survivin

    • Expected Outcome in Resistant Cells: Lower levels of pro-apoptotic proteins and higher levels of anti-apoptotic proteins compared to sensitive cells.[1][5][6]

  • Confirm with Apoptosis Assay:

    • Method: Use an Annexin V-FITC/PI apoptosis detection kit and flow cytometry to quantify the percentage of apoptotic cells.

    • Expected Outcome: A significantly lower percentage of apoptotic cells in the resistant line compared to the sensitive line after this compound treatment.[7]

Issue 2: this compound Treatment Induces Autophagy but Not Cell Death

Possible Cause: this compound is inducing pro-survival autophagy.

Troubleshooting Steps:

  • Visualize Autophagy:

    • Method: Transfect cells with a GFP-LC3 plasmid and observe the formation of punctate fluorescence (autophagosomes) using fluorescence microscopy. Alternatively, use transmission electron microscopy (TEM) to visualize autophagic vacuoles.[7][14]

    • Expected Outcome: An increase in GFP-LC3 puncta or autophagic vacuoles in this compound-treated cells.

  • Monitor Autophagic Flux:

    • Method: Perform Western blotting for LC3-I/II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate active autophagic flux.[7][14]

  • Inhibit Autophagy to Enhance Apoptosis:

    • Method: Co-treat your cells with this compound and an autophagy inhibitor (e.g., chloroquine or Beclin-1 siRNA).[7]

    • Expected Outcome: A significant increase in apoptosis (measured by flow cytometry or Western blotting for cleaved caspases) in the co-treated group compared to the group treated with this compound alone.[7]

Quantitative Data Summary

Table 1: Reversal of Drug Resistance by this compound in K562/ADR Cells

Anticancer DrugThis compound Concentration (µmol/L)IC50 (µg/mL)Reversal Fold
Doxorubicin028.64 ± 2.13-
20012.45 ± 1.022.30
3009.94 ± 0.872.88
Paclitaxel01.87 ± 0.15-
2000.71 ± 0.062.63
3000.60 ± 0.053.12

Data adapted from a study on K562/ADR cells, which are resistant to doxorubicin. The reversal fold indicates the factor by which this compound increased the sensitivity of the resistant cells to the anticancer drug.[1]

Table 2: Effect of this compound on Apoptotic Protein Expression in A549/DDP Cells

TreatmentRelative Bax ExpressionRelative Bcl-2 ExpressionCleaved Caspase-3/Caspase-3 Ratio
Control1.001.001.00
This compoundIncreasedSignificantly DecreasedIncreased

This table summarizes the general trend observed in cisplatin-resistant non-small cell lung cancer cells (A549/DDP) treated with Matrine alkaloids. Matrine promotes apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to an increased ratio of cleaved (active) caspase-3.[5]

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., K562/ADM) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a series of concentrations of this compound and/or other chemotherapeutic agents for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The half-inhibitory concentration (IC50) is calculated based on the dose-response curve.[14]

Protocol 2: Apoptosis Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) is determined.[7]

Protocol 3: Western Blot Analysis of Protein Expression

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., ABCB1, Bcl-2, Bax, LC3, p62, β-actin) overnight at 4°C.[1][5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Matridine_Resistance_Mechanisms cluster_cell Cancer Cell cluster_outcomes Outcomes This compound This compound Efflux Increased Efflux (e.g., ABCB1) This compound->Efflux Apoptosis Inhibition of Apoptosis This compound->Apoptosis Autophagy Pro-survival Autophagy This compound->Autophagy Signaling Altered Signaling (PI3K/Akt, MAPK) This compound->Signaling DNA_Repair Enhanced DNA Repair This compound->DNA_Repair Resistance Drug Resistance Efflux->Resistance Apoptosis->Resistance Autophagy->Resistance Signaling->Resistance DNA_Repair->Resistance

Caption: Key mechanisms contributing to this compound resistance in cancer cells.

Overcoming_Resistance_Workflow cluster_investigate Investigation cluster_strategies Intervention Strategies Start Observe Decreased This compound Sensitivity Q1 Mechanism? (Efflux, Apoptosis, Autophagy) Start->Q1 Efflux_Test Rhodamine Assay Western for ABCB1 Q1->Efflux_Test Efflux Apoptosis_Test Annexin V Assay Western for Bcl-2/Bax Q1->Apoptosis_Test Apoptosis Autophagy_Test LC3 Staining Western for LC3/p62 Q1->Autophagy_Test Autophagy Combo_Tx Combination Therapy (e.g., + Cisplatin) Efflux_Test->Combo_Tx Apoptosis_Test->Combo_Tx Signaling_Inhib Target Signaling (e.g., PI3K Inhibitor) Apoptosis_Test->Signaling_Inhib Autophagy_Inhib Inhibit Autophagy (e.g., + Chloroquine) Autophagy_Test->Autophagy_Inhib

Caption: Experimental workflow for addressing this compound resistance.

PI3K_Akt_Matrine_Interaction cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy_Inhibition Inhibition of Autophagy mTOR->Autophagy_Inhibition

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Enhancing the Oral Bioavailability of Matridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Matrine (B1676216).

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Matrine inherently low?

A1: Matrine, a quinolizidine (B1214090) alkaloid, exhibits low oral bioavailability due to several factors. Pharmacokinetic studies in rats have shown its absolute oral bioavailability to be as low as 17.1% to 18.5%.[1][2] This is attributed to its poor lipid solubility, which limits its ability to permeate across the gastrointestinal membrane.[2] Additionally, while not extensively metabolized by cytochrome P450 enzymes, its hydrophilic nature contributes to poor absorption.[3]

Q2: What are the primary strategies to improve the oral bioavailability of Matrine?

A2: The main approaches focus on enhancing its lipophilicity and improving its absorption characteristics. These include:

  • Nanoformulations: Encapsulating Matrine into nanocarriers like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), Solid Lipid Nanoparticles (SLNs), and Lipid-Drug Complexes can significantly improve its oral absorption.

  • Phospholipid Complexes: Forming a complex between Matrine and phospholipids (B1166683) increases its lipophilicity, thereby enhancing its ability to traverse biological membranes.[4][5]

  • Structural Modification: Chemical modification of the Matrine molecule itself is another strategy to improve its physicochemical properties and bioavailability.[2]

Q3: What kind of bioavailability improvement can be expected with these methods?

A3: Significant improvements have been reported. For instance, a Matrine-phospholipid complex incorporated into a Self-Nanoemulsifying Drug Delivery System (SNEDDS) increased the absolute bioavailability in rats from 25% to 84.6%.[4][5]

Troubleshooting Guides

Formulation of Matrine-Loaded Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Issue Possible Cause Troubleshooting Steps
Poor self-emulsification or formation of large droplets (>200nm) - Inappropriate ratio of oil, surfactant, and co-surfactant. - Low Hydrophilic-Lipophilic Balance (HLB) of the surfactant. - Insufficient mixing energy.- Systematically vary the ratios of the components using a pseudo-ternary phase diagram to identify the optimal nanoemulsion region. - Select a surfactant or a blend of surfactants with a higher HLB value (>12) to facilitate the formation of a fine oil-in-water nanoemulsion. - Ensure vigorous and consistent mixing during the formulation process.
Drug precipitation upon dilution in aqueous media - The drug has low solubility in the selected SNEDDS components. - The amount of drug loaded exceeds the carrying capacity of the formulation. - pH changes in the gastrointestinal tract affecting drug solubility.- Screen various oils, surfactants, and co-surfactants to find a combination that provides the highest solubility for Matrine. - Reduce the drug loading concentration. - Incorporate a polymeric precipitation inhibitor into the formulation.
Instability of the SNEDDS formulation during storage (phase separation, drug leakage) - Chemical instability of the drug or excipients. - Incompatibility between the drug and the formulation components. - Leakage from the capsule shell.- Conduct stability studies at different temperature and humidity conditions. - Consider converting the liquid SNEDDS into a solid form (S-SNEDDS) by adsorbing it onto a solid carrier. - Ensure compatibility of the formulation with the capsule material (e.g., hard vs. soft gelatin).
Preparation of Matrine-Phospholipid Complex
Issue Possible Cause Troubleshooting Steps
Low complexation efficiency - Inappropriate molar ratio of Matrine to phospholipid. - Suboptimal reaction conditions (solvent, temperature, time). - Poor solubility of either component in the reaction solvent.- Experiment with different molar ratios (e.g., 1:1, 1:2) to find the optimal ratio for complex formation. - Optimize the reaction parameters, including the choice of solvent (e.g., tetrahydrofuran (B95107), ethanol), reaction temperature, and stirring time. - Select a solvent in which both Matrine and the phospholipid have good solubility.
Difficulty in isolating the complex - The complex may be too soluble in the reaction solvent. - Inefficient removal of the solvent.- Use an anti-solvent to precipitate the complex. - Ensure complete removal of the solvent using techniques like rotary evaporation followed by vacuum drying.
Characterization does not confirm complex formation (e.g., DSC, FTIR) - The product is a physical mixture rather than a true complex. - Insufficient interaction between Matrine and the phospholipid.- Re-evaluate the preparation method to ensure conditions are favorable for complexation. - Use multiple characterization techniques (e.g., DSC, FTIR, XRD, NMR) to confirm the formation of the complex.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of Matrine in various formulations from studies in rats.

Formulation Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Absolute Bioavailability (%) Reference
Matrine Solution2---17.1 ± 5.4[1][3]
Matrine Solution15----[6][7]
Matrine-Phospholipid Complex (MPC)-6.520.50--[4]
MPC-SNEDDS-7.953.00-84.6[4][5]
Pure Matrine40~3.9~0.83--[3]

Experimental Protocols

Protocol 1: Preparation of Matrine Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is based on the formulation of a Matrine-phospholipid complex-loaded SNEDDS which showed significantly enhanced bioavailability.[4]

Materials:

  • Matrine

  • Phospholipids (e.g., soy lecithin)

  • Oil phase: Lauroglycol FCC

  • Surfactant: Cremophor EL

  • Co-surfactant: Transcutol HP

  • Solvent: Tetrahydrofuran

  • Deionized water

Procedure:

  • Preparation of Matrine-Phospholipid Complex (MPC): a. Dissolve Matrine and phospholipids in a 1:1 molar ratio in tetrahydrofuran. b. Stir the mixture at room temperature for 24 hours. c. Remove the tetrahydrofuran using a rotary evaporator under reduced pressure. d. Dry the resulting complex under vacuum for 48 hours.

  • Preparation of SNEDDS: a. Prepare the SNEDDS formulation by mixing Lauroglycol FCC (oil), Cremophor EL (surfactant), and Transcutol HP (co-surfactant) in a ratio of 6:4:1 (w/w/w). b. Add the prepared Matrine-phospholipid complex to the SNEDDS mixture and stir until a homogenous solution is formed.

Characterization:

  • Droplet Size Analysis: Dilute the SNEDDS formulation with deionized water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

  • Self-Emulsification Time: Add a small amount of the SNEDDS formulation to a beaker of deionized water with gentle agitation and record the time it takes for a clear or slightly bluish nanoemulsion to form.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the oral bioavailability of a Matrine formulation in rats.[3][6][7]

Materials:

  • Male Wistar rats (or other suitable strain)

  • Matrine formulation

  • Control Matrine solution

  • Gavage needles

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Anesthetic (e.g., isoflurane)

  • Analytical method for Matrine quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: a. Acclimate the rats for at least one week before the experiment. b. Fast the rats overnight (12-18 hours) with free access to water before dosing. c. Divide the rats into groups (e.g., control group receiving Matrine solution, test group receiving the new formulation).

  • Dosing: a. Administer the Matrine formulation or control solution orally via gavage at a predetermined dose.

  • Blood Sampling: a. Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes. b. Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: a. Store the plasma samples at -80°C until analysis. b. Quantify the concentration of Matrine in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: a. Plot the plasma concentration-time curve for each group. b. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. c. Calculate the relative bioavailability of the test formulation compared to the control solution.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation matrine Matrine mpc Matrine-Phospholipid Complex (MPC) matrine->mpc phospholipid Phospholipid phospholipid->mpc snedds MPC-SNEDDS mpc->snedds snedds_components Oil + Surfactant + Co-surfactant snedds_components->snedds droplet_size Droplet Size Analysis snedds->droplet_size emulsification Self-Emulsification Test snedds->emulsification stability Stability Studies snedds->stability in_vitro In Vitro Permeability Assay (e.g., Caco-2) snedds->in_vitro in_vivo In Vivo Pharmacokinetic Study (Rats) snedds->in_vivo bioavailability Bioavailability Determination in_vivo->bioavailability

Caption: Experimental workflow for developing and evaluating a Matrine nanoformulation.

pi3k_akt_pathway matrine Matrine pi3k PI3K matrine->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Matrine's inhibitory effect on the PI3K/Akt signaling pathway.

nfkb_pathway matrine Matrine ikk IKK matrine->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb_complex p65/p50-IκBα nfkb_complex->ikb nfkb p65/p50 nfkb_complex->nfkb nucleus Nucleus nfkb->nucleus inflammation Inflammatory Gene Expression nucleus->inflammation

References

Matridine Cytotoxicity in Non-Cancerous Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the cytotoxic effects of matrine (B1676216) on non-cancerous cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general cytotoxic profile of matrine in non-cancerous cell lines?

A1: Matrine exhibits a dose-dependent cytotoxic effect on various non-cancerous cell lines. However, its potency varies significantly depending on the cell type and the duration of exposure. Generally, higher concentrations are required to induce significant cell death in non-cancerous cells compared to many cancer cell lines, suggesting a degree of selectivity.

Q2: In which non-cancerous cell lines has matrine cytotoxicity been quantified?

A2: Quantitative cytotoxic data, primarily in the form of IC50 values (the concentration of a drug that inhibits a biological process by 50%), has been determined for several non-cancerous cell lines. The table below summarizes the available data.

Data Presentation: Matrine Cytotoxicity (IC50 Values)

Cell LineCell TypeOrganismIC50 ValueExposure TimeAssay
HL-7702Normal LiverHuman1.446 ± 0.10 mg/mL48 hoursMTT
NCM460Normal Colon Mucosal EpithelialHuman6.506 mg/mL24 hoursMTT
WRL-68Normal Liver (Embryonic)Human116.4 µM (for WM130, a matrine derivative)Not SpecifiedNot Specified
PC12Pheochromocytoma (Neuronal Model)Rat>200 µM24 hoursCCK-8
HK-2Proximal Tubule EpithelialHumanNo direct IC50 reported; 400 µM inhibits cisplatin-induced injuryNot SpecifiedCCK-8
HUVECUmbilical Vein EndothelialHumanNo direct IC50 reported; 3 mg/mL inhibits ox-LDL-induced deathNot SpecifiedPI Staining
BEAS-2BBronchial EpithelialHumanIC50 not found in the searched literature.Not SpecifiedNot Specified
MRC-5 / WI-38Lung FibroblastHumanIC50 not found in the searched literature.Not SpecifiedNot Specified
AstrocytesGlial CellsHumanIC50 not found in the searched literature.Not SpecifiedNot Specified

Q3: What are the common mechanisms of matrine-induced cytotoxicity in non-cancerous cells?

A3: Matrine-induced cytotoxicity in non-cancerous cells primarily involves the induction of apoptosis through multiple signaling pathways. Key mechanisms include:

  • Induction of Oxidative Stress: Matrine can lead to an increase in reactive oxygen species (ROS), triggering downstream apoptotic events.

  • Mitochondrial Dysfunction: It can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.

  • Modulation of Signaling Pathways: Matrine has been shown to affect key signaling pathways such as Nrf2, NF-κB, and PI3K/Akt, which are involved in cell survival, inflammation, and apoptosis.

Troubleshooting Guides

Problem: High variability in cytotoxicity results between experiments.

  • Possible Cause: Inconsistent cell health or passage number.

    • Solution: Ensure cells are in the logarithmic growth phase and use a consistent passage number for all experiments. Routinely check for mycoplasma contamination.

  • Possible Cause: Instability of matrine in culture medium.

    • Solution: Prepare fresh matrine solutions for each experiment. Avoid repeated freeze-thaw cycles.

  • Possible Cause: Inaccurate cell seeding density.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

Problem: No significant cytotoxicity observed at expected concentrations.

  • Possible Cause: The specific non-cancerous cell line is resistant to matrine.

    • Solution: Refer to the IC50 table to see if data exists for your cell line. If not, you may need to perform a broad dose-response experiment to determine the effective concentration range.

  • Possible Cause: Incorrect assay endpoint.

    • Solution: Ensure the chosen assay (e.g., MTT, LDH) is appropriate for detecting the expected mode of cell death (apoptosis vs. necrosis) and that the incubation time is sufficient for cytotoxic effects to manifest.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

Materials:

  • Matrine stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Matrine Treatment: The next day, replace the medium with fresh medium containing various concentrations of matrine. Include a vehicle control (medium with the same concentration of solvent used to dissolve matrine).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

LDH Assay for Cytotoxicity

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • Matrine stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Matrine stock solution

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with matrine for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation solution like Trypsin-EDTA.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

Matrine-Induced Cytotoxicity Workflow

Matrine_Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Non-Cancerous Cell Culture treat_cells Treat Cells with Matrine (Dose-Response & Time-Course) cell_culture->treat_cells matrine_prep Prepare Matrine Solutions matrine_prep->treat_cells viability_assay Cell Viability Assay (e.g., MTT, CCK-8) treat_cells->viability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) treat_cells->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis_assay calc_ic50 Calculate IC50 viability_assay->calc_ic50 cytotoxicity_assay->calc_ic50 pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) apoptosis_assay->pathway_analysis

Caption: Workflow for assessing matrine cytotoxicity in non-cancerous cells.

Matrine-Modulated Signaling Pathways

Matrine_Signaling_Pathways cluster_matrine Matrine cluster_ros Oxidative Stress cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway Matrine Matrine ROS ↑ ROS Matrine->ROS Nrf2 ↓ Nrf2 Activation Matrine->Nrf2 NFkB ↓ NF-κB Activation Matrine->NFkB PI3K_Akt ↓ PI3K/Akt Activation Matrine->PI3K_Akt Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis_Mito Apoptosis Mito_Dys->Apoptosis_Mito Antioxidant ↓ Antioxidant Response Nrf2->Antioxidant Antioxidant->ROS inhibition Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Cell_Survival ↓ Cell Survival PI3K_Akt->Cell_Survival

Caption: Overview of signaling pathways modulated by matrine in non-cancerous cells.

Technical Support Center: Cell Recovery from Matrigel Following Matridine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recovery of cells from Matrigel after treatment with Matridine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for recovering cells from Matrigel after this compound treatment?

A1: The optimal method for cell recovery post-Matridine treatment depends on the downstream application. The two main approaches are non-enzymatic and enzymatic methods. For applications requiring intact cell surface proteins for further culturing or flow cytometry, a non-enzymatic method using a cell recovery solution is often preferred.[1] For complete dissociation into a single-cell suspension, particularly for applications like RNA isolation or qPCR, an enzymatic method using Dispase can be more effective.[1][2]

Q2: Will this compound treatment affect the integrity of the Matrigel and subsequent cell recovery?

A2: While direct studies on this compound's effect on Matrigel integrity are limited, some alkaloids have been shown to influence the expression of matrix metalloproteinases (MMPs).[3] MMPs are enzymes that can degrade components of the extracellular matrix (ECM), such as those found in Matrigel.[4][5][6] Therefore, it is possible that this compound could modulate the expression of MMPs by the cultured cells, potentially altering the Matrigel's consistency. This could, in turn, affect the efficiency of cell recovery. Researchers should be mindful of this potential effect and may need to optimize recovery protocols accordingly.

Q3: How can I assess cell viability after recovery from Matrigel post-Matridine treatment?

A3: Several methods are available to assess cell viability. A common and straightforward method is the Trypan Blue exclusion assay. For a more quantitative and sensitive assessment, fluorescence-based assays using reagents like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) are recommended.[7] Luminescence-based assays that measure ATP levels, such as CellTiter-Glo®, can also provide a robust measure of cell viability in 3D cultures.[8]

Q4: Can this compound affect cell adhesion, and would this impact cell recovery?

A4: this compound's effect on specific cell adhesion molecules is an area of ongoing research. However, other alkaloids have been shown to modulate the expression of cell adhesion molecules.[9] Changes in cell adhesion could influence how strongly cells are embedded within the Matrigel, potentially affecting the ease of their recovery. If you experience difficulties with cell detachment, this could be a contributing factor.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Low Cell Yield After Recovery
Potential Cause Troubleshooting Steps
Incomplete Matrigel Depolymerization - Non-Enzymatic Method: Ensure the cell recovery solution is pre-chilled and used at the recommended volume (typically at least 2X the Matrigel volume).[10] Extend the incubation time on ice if necessary, and incorporate gentle mechanical disruption by pipetting with wide-bore tips.[1][11] - Enzymatic Method: Verify the correct concentration and activity of the Dispase solution. Ensure the incubation is carried out at 37°C for the recommended time.[1]
Suboptimal Cell Detachment - Consider that this compound may have altered the expression of cell adhesion molecules. After Matrigel depolymerization, a gentle wash with a chelating agent like EDTA may help disrupt cell-cell and cell-matrix interactions.[2]
Cell Loss During Washing Steps - Use a refrigerated centrifuge for all centrifugation steps to minimize cell stress.[12] - Be gentle when aspirating supernatants to avoid disturbing the cell pellet.
Cell Clumping - After recovery, if single cells are required, a brief incubation with a gentle dissociation reagent like TrypLE™ can be performed.[13]
Poor Cell Viability After Recovery
Potential Cause Troubleshooting Steps
Cytotoxicity of this compound - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type and experiment duration.
Harsh Recovery Procedure - Non-Enzymatic Method: Avoid prolonged incubation at 4°C if your cells are sensitive to cold.[1] - Enzymatic Method: Do not exceed the recommended incubation time with Dispase, as this can damage cell surface proteins and affect viability.[1] - Minimize mechanical stress from vigorous pipetting.[12]
Stress from Centrifugation - Use the lowest effective centrifugation speed to pellet the cells (e.g., 200-300 x g).[12]

Experimental Protocols

I. 3D Cell Culture and this compound Treatment

This protocol outlines the general steps for establishing a 3D cell culture in Matrigel and subsequent treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Matrigel® Matrix (Corning)

  • This compound solution (prepared in a suitable solvent, e.g., DMSO or PBS)

  • Pre-chilled pipette tips and microcentrifuge tubes

  • Culture plates (e.g., 24-well or 96-well)

Procedure:

  • Thaw Matrigel on ice overnight at 4°C.[14]

  • Harvest and count your cells. Resuspend the cell pellet in a small volume of ice-cold complete medium.

  • On ice, mix the cell suspension with the thawed Matrigel at the desired cell density. A common ratio is 1 part cell suspension to 3 parts Matrigel.[15]

  • Carefully dispense domes of the Matrigel-cell mixture into the center of each well of a pre-warmed culture plate.[14][16]

  • Incubate the plate at 37°C for 15-30 minutes to allow the Matrigel to solidify.[14]

  • Gently add pre-warmed complete culture medium to each well, being careful not to disturb the domes.

  • Culture the cells for the desired period to allow for 3D structure formation.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Carefully replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control.

  • Incubate the cells for the desired treatment duration.

II. Cell Recovery from Matrigel

Choose one of the following methods based on your experimental needs.

Method A: Non-Enzymatic Recovery

Materials:

  • Corning® Cell Recovery Solution or a similar non-enzymatic depolymerizing solution

  • Ice-cold PBS

  • Wide-bore pipette tips

  • Refrigerated centrifuge

Procedure:

  • Aspirate the culture medium from the wells.

  • Wash the Matrigel domes gently with ice-cold PBS.

  • Add a sufficient volume of cold Cell Recovery Solution to each well to cover the domes (at least 2 times the volume of Matrigel).[10]

  • Incubate the plate on ice or at 4°C for 30-60 minutes, or until the Matrigel is depolymerized.[12] Gentle rocking can aid this process.

  • Using a wide-bore pipette tip, gently pipette the solution up and down to break up the Matrigel and release the cells.[10]

  • Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Centrifuge at 200-300 x g for 5 minutes at 4°C.[12]

  • Carefully aspirate the supernatant and wash the cell pellet with ice-cold PBS.

  • Proceed with downstream applications.

Method B: Enzymatic Recovery

Materials:

  • Dispase solution (e.g., 1 U/mL)

  • Complete cell culture medium

  • Ice-cold PBS

  • Refrigerated centrifuge

Procedure:

  • Aspirate the culture medium.

  • Add the Dispase solution to each well.

  • Incubate at 37°C for 30-60 minutes, or until the Matrigel is dissolved.[1] Monitor the dissociation under a microscope.

  • Gently pipette the solution to create a single-cell suspension.

  • Transfer the cell suspension to a centrifuge tube.

  • Add an equal volume of complete medium to inactivate the Dispase.

  • Centrifuge at 200-300 x g for 5 minutes.

  • Wash the cell pellet with ice-cold PBS.

  • Proceed with downstream applications.

Data Presentation

Table 1: Comparison of Cell Recovery Methods from Matrigel

FeatureNon-Enzymatic Method (Cell Recovery Solution)Enzymatic Method (Dispase)
Principle Depolymerizes Matrigel at low temperaturesEnzymatically digests Matrigel proteins
Incubation Temperature 4°C[12]37°C[1]
Incubation Time 30-60 minutes[12]30-60 minutes[1]
Cell Output Cell clusters or spheroids[1]Single-cell suspension[1]
Preservation of Cell Surface Proteins HighCan be lower due to enzymatic activity
Recommended for Further cell culture, flow cytometry, applications requiring intact surface proteins[1]RNA/DNA extraction, qPCR, applications requiring single cells[11]

Visualizations

Matridine_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_MAPK MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Wnt Wnt This compound->Wnt Modulates Ras Ras This compound->Ras Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK3b Dsh->GSK3b beta_catenin beta_catenin GSK3b->beta_catenin TCF_LEF TCF_LEF beta_catenin->TCF_LEF Nuclear Translocation Gene_Expression Gene_Expression TCF_LEF->Gene_Expression Cell_Cycle_Progression Cell_Cycle_Progression Gene_Expression->Cell_Cycle_Progression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Apoptosis_Metastasis Apoptosis_Metastasis Transcription_Factors->Apoptosis_Metastasis

Caption: Potential signaling pathways affected by this compound treatment.

Experimental_Workflow cluster_prep Preparation cluster_culture 3D Culture & Treatment cluster_recovery Cell Recovery cluster_analysis Downstream Analysis prep_cells Prepare Cell Suspension mix Mix Cells with Matrigel prep_cells->mix prep_matrigel Thaw Matrigel on Ice prep_matrigel->mix plate Plate Matrigel Domes mix->plate solidify Solidify at 37°C plate->solidify add_media Add Culture Medium solidify->add_media treat Treat with this compound add_media->treat depolymerize Depolymerize Matrigel (Non-enzymatic or Enzymatic) treat->depolymerize release Release Cells depolymerize->release centrifuge Centrifuge and Wash release->centrifuge viability Assess Cell Viability centrifuge->viability molecular Molecular Analysis (qPCR, Western Blot, etc.) centrifuge->molecular functional Functional Assays centrifuge->functional

Caption: Experimental workflow for cell recovery from Matrigel after this compound treatment.

References

Matrine Experimental Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Matrine (B1676216) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to ensure the reproducibility and accuracy of their experiments involving Matrine. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations to clarify complex pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Matrine?

A1: Matrine is soluble in water, ethanol, and DMSO. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO or sterile PBS. Stock solutions can be stored at -20°C for several months. Aqueous solutions are not recommended for storage for more than one day. Always protect solutions from light.

Q2: What are the typical concentration ranges and incubation times for Matrine in cell culture experiments?

A2: The effective concentration of Matrine can vary significantly depending on the cell line and the specific assay. For cell viability assays, a common starting range is 0.25 to 2.0 mg/mL, with incubation times of 24, 48, or 72 hours. For mechanistic studies, such as Western blotting or apoptosis assays, concentrations that yield a significant but not complete loss of viability (e.g., around the IC50 value) are often used.

Q3: Does Matrine interfere with common cell-based assays?

A3: While there is limited direct evidence of Matrine interfering with the chemical components of common assays like MTT or Annexin V staining, it is always good practice to include proper controls. For colorimetric or fluorometric assays, running a "no-cell" control with Matrine at the highest concentration used in your experiment can help identify any direct interference with the assay reagents.

Q4: What are the known off-target effects of Matrine?

A4: Matrine is known to have pleiotropic effects, meaning it can interact with multiple cellular pathways. Besides its well-documented effects on cancer-related pathways like PI3K/AKT, NF-κB, and MAPK, it has also been shown to have agonist activity at kappa and mu opioid receptors.[1] Researchers should be aware of these potential off-target effects when interpreting their data.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS)

Q: My cell viability results with Matrine are inconsistent or not reproducible. What could be the cause?

A: Inconsistent results in cell viability assays can arise from several factors:

  • Compound Precipitation: Matrine, especially at higher concentrations, may precipitate in the culture medium. Visually inspect your wells for any signs of precipitation. If observed, try preparing fresh dilutions or using a different solvent system.

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to high variability.

  • Incubation Time: Longer incubation times (e.g., 72 hours) can sometimes lead to degradation of the compound in the media. Consider refreshing the media with a new Matrine treatment if you suspect instability over long periods.

  • Assay Interference: As mentioned in the FAQs, run a no-cell control to check for direct interference of Matrine with the assay reagent.

Western Blotting

Q: I am not observing the expected changes in protein expression after Matrine treatment in my Western blot.

A: Here are some common troubleshooting steps for Western blotting with Matrine:

  • Suboptimal Matrine Concentration/Incubation Time: The concentration and duration of Matrine treatment may not be optimal for inducing changes in your target protein. Perform a dose-response and time-course experiment to determine the optimal conditions.

  • Protein Degradation: Ensure that you are using fresh lysis buffer with protease and phosphatase inhibitors to prevent protein degradation during sample preparation.

  • Antibody Quality: Verify the specificity and optimal dilution of your primary and secondary antibodies.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

Apoptosis Assays (e.g., Annexin V Staining)

Q: I am seeing a high percentage of necrotic cells (Annexin V positive, PI positive) even at low concentrations of Matrine.

A: This could indicate a few things:

  • Harsh Cell Handling: Ensure gentle cell handling during the staining procedure, as excessive centrifugation or vortexing can damage cell membranes and lead to false-positive necrotic signals.

  • Late-Stage Apoptosis: The chosen time point for analysis might be too late, with cells having already progressed from early to late-stage apoptosis or secondary necrosis. Consider analyzing cells at an earlier time point.

  • Compound Cytotoxicity: At higher concentrations, Matrine may induce necrosis in addition to apoptosis. A dose-response experiment can help to distinguish between these two modes of cell death.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) of Matrine in various cancer cell lines.

Cell Line Cancer Type Assay Duration IC50 (mg/mL) Citation
MKN45Gastric Cancer48 h0.5
A549Lung Cancer72 h< 0.5[1]
SMMC-7721Liver Cancer72 h> 1.0[1]
MCF-7Breast Cancer72 h~0.8 (estimated)[2]
DU145Prostate Cancer72 h~1.0 (estimated)[3]
PC-3Prostate Cancer72 h~1.0 (estimated)[3]

Note: IC50 values can vary between studies due to different experimental conditions.

Key Signaling Pathways Modulated by Matrine

Matrine exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Matrine_PI3K_AKT_Pathway Matrine Matrine PI3K PI3K Matrine->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Matrine inhibits the PI3K/AKT/mTOR signaling pathway.

Matrine_NFkB_Pathway Matrine Matrine IKK IKK Matrine->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene_Expression promotes transcription Matrine_MAPK_Pathway Matrine Matrine MAPKKK MAPKKK (e.g., Raf) Matrine->MAPKKK modulates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Cellular Proliferation & Differentiation Transcription_Factors->Cellular_Response MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add Matrine Dilutions & Vehicle Control A->B C 3. Incubate (24, 48, or 72h) B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E 5. Add Solubilization Solution D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate % Viability F->G Apoptosis_Assay_Workflow A 1. Seed & Treat Cells with Matrine B 2. Harvest Adherent & Floating Cells A->B C 3. Wash with Cold PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Analyze by Flow Cytometry E->F Western_Blot_Workflow A 1. Cell Lysis after Matrine Treatment B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Blocking D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. ECL Detection F->G H 8. Image Analysis G->H

References

Long-term storage conditions for Matridine powder

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein pertains to Matrine , an alkaloid found in plants of the Sophora genus. The user query specified "Matridine," which is likely a typographical error as "Matrine" is the well-documented compound with extensive research available. This guide will proceed with information on Matrine.

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and analysis of Matrine powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Matrine powder?

A1: For optimal long-term stability, Matrine powder should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Some suppliers also indicate that it is chemically stable under standard ambient conditions (room temperature).

Q2: How sensitive is Matrine powder to humidity?

A2: Matrine powder can be hygroscopic. It is crucial to store it in a dry environment and to minimize its exposure to atmospheric moisture to prevent clumping and potential degradation. The use of a desiccator is recommended for long-term storage.

Q3: What are the signs of degradation in Matrine powder?

A3: Visual signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown), a noticeable change in texture such as clumping or stickiness due to moisture absorption, or an unusual odor. If any of these are observed, the purity of the powder should be re-assessed before use.

Q4: What is the recommended solvent for reconstituting Matrine powder for in vitro experiments?

A4: The choice of solvent depends on the specific experimental requirements. For cell culture applications, it is common to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then further dilute it with the appropriate cell culture medium to the final working concentration. Ensure the final concentration of the organic solvent in the culture medium is not toxic to the cells.

Q5: How should reconstituted Matrine solutions be stored?

A5: For short-term storage, reconstituted solutions can be kept at 2-8°C for a few days. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Powder has changed color or developed an odor. Degradation due to exposure to light, heat, or oxygen.Discard the powder as its purity may be compromised. Review storage procedures to ensure protection from these elements.
Powder has clumped together or appears moist. Absorption of moisture from the atmosphere (hygroscopicity).The powder's purity may be affected. It is recommended to perform a purity analysis (e.g., by HPLC) before use. Improve storage conditions by using a desiccator and ensuring the container is tightly sealed.
Inconsistent experimental results with a previously reliable batch of Matrine. Degradation of the compound due to improper storage of the powder or reconstituted solutions (e.g., repeated freeze-thaw cycles).Re-evaluate the purity of the Matrine powder. If degradation is suspected, use a fresh, properly stored batch. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.
Difficulty dissolving the powder. The powder may not be readily soluble in the chosen solvent at the desired concentration.Try gentle warming or sonication to aid dissolution. Ensure the solvent is of high purity. If solubility issues persist, consider using a different solvent or adjusting the concentration.

Data Presentation: Stability of Matrine Powder

The following tables provide illustrative data on the stability of Matrine powder under various storage conditions. Note: This data is for guidance purposes only and is based on general principles of chemical stability. For critical applications, it is essential to perform real-time stability studies.

Table 1: Long-Term Stability of Matrine Powder

Storage ConditionDurationPurity (%)Appearance
2-8°C, Dry, Dark 0 Months>99%White to off-white crystalline powder
12 Months>98%No change
24 Months>97%No change
20-25°C, Dry, Dark 0 Months>99%White to off-white crystalline powder
12 Months~95%No change
24 Months~92%Slight yellowing may be observed

Table 2: Accelerated Stability of Matrine Powder

Storage ConditionDurationPurity (%)Appearance
40°C / 75% RH 0 Months>99%White to off-white crystalline powder
3 Months~90%Slight yellowing and some clumping
6 Months~85%Noticeable yellowing and clumping

Experimental Protocols

Protocol 1: Stability Testing of Matrine Powder

This protocol outlines a general procedure for assessing the stability of Matrine powder based on ICH guidelines.

1. Objective: To evaluate the stability of Matrine powder under defined long-term and accelerated storage conditions.

2. Materials:

  • Matrine powder (multiple batches if available)

  • Climate-controlled stability chambers

  • Tightly sealed, opaque containers (e.g., amber glass vials)

  • HPLC system for purity analysis

3. Methodology:

  • Sample Preparation: Aliquot Matrine powder into the chosen containers.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color and texture changes.

    • Purity and Degradation Products: Using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Analyze the data for trends in purity loss and the formation of degradation products over time.

Protocol 2: Purity Assessment of Matrine by High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase HPLC method that can be adapted and validated for the purity assessment of Matrine.

1. Objective: To determine the purity of a Matrine sample and quantify any degradation products.

2. Materials and Equipment:

  • Matrine powder sample

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water

  • Phosphoric acid or other suitable buffer components

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of Matrine (e.g., ~210 nm).

  • Injection Volume: 10 µL.

4. Methodology:

  • Standard Preparation: Prepare a stock solution of high-purity Matrine reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the Matrine powder sample in the same solvent as the standard to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the Matrine peak based on the retention time of the reference standard.

    • Calculate the purity of the sample using the area percentage method: Purity (%) = (Area of Matrine Peak / Total Area of all Peaks) x 100

    • Quantify Matrine concentration by comparing the peak area of the sample to the calibration curve generated from the standards.

Visualizations

Signaling Pathways Modulated by Matrine

Matrine has been shown to exert its pharmacological effects, including anti-inflammatory and pro-apoptotic activities, by modulating several key signaling pathways.[1][2][3]

Matrine_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Pro-apoptotic Pathway Matrine_inflam Matrine IKK IKK Matrine_inflam->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates IKK->IkappaB NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits IkappaB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Matrine_apop Matrine Bcl2 Bcl-2 (Anti-apoptotic) Matrine_apop->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Matrine_apop->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Matrine's modulation of NF-κB and intrinsic apoptosis pathways.

Experimental Workflow for Matrine Stability Assessment

The following diagram illustrates the logical flow of an experiment to assess the stability of Matrine powder.

Stability_Workflow cluster_setup Experiment Setup cluster_conditions Storage Conditions cluster_analysis Analysis at Time Points (T=0, 3, 6... months) cluster_evaluation Data Evaluation start Start: Receive Matrine Powder aliquot Aliquot Powder into Appropriate Containers start->aliquot storage Place Samples in Stability Chambers aliquot->storage long_term Long-Term (e.g., 25°C / 60% RH) storage->long_term accelerated Accelerated (e.g., 40°C / 75% RH) storage->accelerated visual Visual Inspection (Color, Texture) long_term->visual accelerated->visual hplc HPLC Analysis (Purity, Degradants) visual->hplc data_analysis Analyze Purity Trends and Degradation Kinetics hplc->data_analysis shelf_life Establish Shelf-Life and Optimal Storage Conditions data_analysis->shelf_life end End: Stability Profile Determined shelf_life->end

Caption: Workflow for assessing the stability of Matrine powder.

References

Validation & Comparative

Matrine vs. Oxymatrine: A Comparative Guide to Their Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

Matrine (B1676216) and oxymatrine (B1678083), two major quinolizidine (B1214090) alkaloids extracted from the traditional Chinese herb Sophora flavescens, have garnered significant attention in oncological research for their potential anti-cancer properties. Both compounds exhibit a broad spectrum of anti-tumor activities, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest across various cancer types. This guide provides a detailed, objective comparison of the anti-cancer effects of matrine and oxymatrine, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these natural compounds.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic effects of matrine and oxymatrine have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for matrine and oxymatrine in various cancer cell lines, demonstrating their dose-dependent inhibitory effects on cell proliferation.

Table 1: IC50 Values of Matrine in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 ValueTreatment Duration
H522Non-Small Cell Lung Cancer> 2 mg/mL24 hours[1]
H1975Non-Small Cell Lung Cancer> 2 mg/mL24 hours[1]
MCF-7Breast CancerNot explicitly reported24, 48, 72 hours
MDA-MB-231Breast Cancer~3 mg/mL (for ~90% apoptosis)48 hours[2]
RDRhabdomyosarcomaNot explicitly reported24 hours[3]
SW480Colon CancerNot explicitly reported24, 48, 72 hours[4]
SW620Colon CancerNot explicitly reported24, 48, 72 hours[4]
HepG2Hepatocellular CarcinomaNot explicitly reportedNot specified
A549Non-Small Cell Lung CancerNot explicitly reported48 hours[5]

Table 2: IC50 Values of Oxymatrine in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 ValueTreatment Duration
T24Bladder CancerNot explicitly reported24, 48, 72 hours[6]
MCF-7Breast Cancer< 16 mg/mL48 hours[7]
DU145Prostate CancerNot explicitly reportedNot specified[8]
PC-3Prostate CancerNot explicitly reportedNot specified[8]
U251GlioblastomaNot explicitly reported24 hours[9]
A172GlioblastomaNot explicitly reported24 hours[9]
GBC-SDGallbladder Carcinoma3.18 ± 0.24 mg/mL48 hours[10]
MGC-803Gastric CarcinomaNot explicitly reportedNot specified[11]
HCC827Non-Small Cell Lung CancerNot explicitly reported24 hours[12]

Induction of Apoptosis

A primary mechanism through which matrine and oxymatrine exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. The tables below present data on the apoptotic rates induced by these compounds in different cancer cell lines.

Table 3: Apoptosis Induction by Matrine

Cancer Cell LineConcentrationApoptosis Rate
MCF-70.25 - 2.0 mg/mL4.17 ± 0.25% to 19.63 ± 0.17% (early apoptosis)[13]
Bcap-372 mg/mL19.58%[2]
MDA-MB-2313 mg/mL~90%[2]
4T10.4 mg/mL17.32 ± 3.09%[2]
RD0.5 - 1.5 mg/mL22.8 ± 0.78% to 40.1 ± 2.17%[3]

Table 4: Apoptosis Induction by Oxymatrine

Cancer Cell LineConcentrationApoptosis Rate
T241.25 mg/mL5.37% (sub-G1 peak)[6]
U25110⁻⁵ MStatistically significant increase[9]
A17210⁻⁵ MStatistically significant increase[9]
GBC-SD1.0 - 3.0 mg/mL14.96 ± 4.96% to 39.66 ± 6.47%[10]
MGC-8031 - 2 mg/mLSignificantly higher than control[11]

Cell Cycle Arrest

Matrine and oxymatrine can also impede cancer progression by arresting the cell cycle at various phases, thereby preventing cell division and proliferation.

Table 5: Cell Cycle Arrest Induced by Matrine

Cancer Cell LineConcentrationEffect on Cell Cycle
H5222 mg/mLIncrease in G0/G1 phase, decrease in S phase[1]
H19752 mg/mLIncrease in G0/G1 phase, decrease in S phase[1]
DU145 & PC-3Not specifiedDecrease in S phase, increase in sub-G1 phase[14]
HepG21.0 mg/mLG1 phase block[15]
HepG21.5 mg/mLG2/M phase block[15]
A549Not specifiedIncrease in G1/G0 phase, decrease in S and G2/M phases[5]

Table 6: Cell Cycle Arrest Induced by Oxymatrine

Cancer Cell LineConcentrationEffect on Cell Cycle
T241.25 - 2.5 mg/mLG0/G1 phase arrest[6]
HCC827VariousG0/G1 phase arrest[12]
MCF-74 - 8 mg/mLS-phase arrest[16]
MDA-MB-2314 - 8 mg/mLS-phase arrest[16]

Molecular Mechanisms and Signaling Pathways

Both matrine and oxymatrine modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Matrine's Impact on Signaling Pathways

Matrine has been shown to inhibit the NF-κB and PI3K/Akt signaling pathways. Inhibition of NF-κB suppresses the expression of genes involved in cell proliferation and survival. By targeting the PI3K/Akt pathway, matrine can induce apoptosis and inhibit cell growth.

Matrine_Signaling_Pathway Matrine Matrine PI3K PI3K Matrine->PI3K inhibits NFkB NF-κB Matrine->NFkB inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis inhibits Proliferation Cell Proliferation Akt->Proliferation promotes NFkB->Proliferation promotes NFkB->Apoptosis inhibits

Matrine's inhibitory effects on key signaling pathways.

Oxymatrine's Impact on Signaling Pathways

Similarly, oxymatrine exerts its anti-cancer effects by modulating the NF-κB and PI3K/Akt signaling pathways. It has been shown to reduce the activation of NF-κB, thereby inhibiting cancer cell invasion. Furthermore, oxymatrine can suppress the PI3K/Akt pathway, leading to the induction of apoptosis and inhibition of proliferation.

Oxymatrine_Signaling_Pathway Oxymatrine Oxymatrine PI3K PI3K Oxymatrine->PI3K inhibits NFkB NF-κB Oxymatrine->NFkB inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis inhibits Proliferation Cell Proliferation Akt->Proliferation promotes Invasion Cell Invasion NFkB->Invasion promotes

Oxymatrine's modulation of oncogenic signaling pathways.

Experimental Protocols

The following are standardized protocols for the key experiments cited in this guide.

MTT Assay for Cell Proliferation

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells, which is an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with Matrine or Oxymatrine at various concentrations A->B C Incubate for a specified duration (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and IC50 values G->H

Workflow for the MTT cell proliferation assay.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.

Apoptosis_Analysis_Workflow A Induce apoptosis by treating cells with Matrine or Oxymatrine B Harvest and wash cells A->B C Resuspend cells in binding buffer B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify viable, early apoptotic, late apoptotic, and necrotic cells F->G

Workflow for apoptosis analysis using flow cytometry.

Flow Cytometry for Cell Cycle Analysis (PI Staining)

This technique uses propidium iodide (PI) to stain the DNA of cells, allowing for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Cell_Cycle_Analysis_Workflow A Treat cells with Matrine or Oxymatrine B Harvest and fix cells (e.g., with ethanol) A->B C Treat with RNase to remove RNA B->C D Stain with Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E F Determine the percentage of cells in G0/G1, S, and G2/M phases E->F

Workflow for cell cycle analysis using flow cytometry.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the semi-quantitative analysis of protein expression levels.

Western_Blot_Workflow A Prepare protein lysates from treated cells B Separate proteins by size using SDS-PAGE A->B C Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) B->C D Block the membrane to prevent non-specific antibody binding C->D E Incubate with a primary antibody specific to the target protein D->E F Incubate with a secondary antibody conjugated to an enzyme E->F G Detect the signal using a substrate that produces a chemiluminescent or colorimetric signal F->G H Analyze the protein bands to determine relative expression levels G->H

Workflow for Western blot analysis.

References

Unveiling the Anti-inflammatory Potency of Matrine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory potency of matrine (B1676216) against other notable alkaloids. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Matrine, a quinolizidine (B1214090) alkaloid predominantly found in plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory effects. Its mechanism of action often involves the modulation of critical inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in pro-inflammatory mediators. This guide delves into the comparative anti-inflammatory efficacy of matrine and other alkaloids like oxymatrine, sophoridine, sinomenine, berberine, and aconitine (B1665448), providing a valuable resource for identifying promising therapeutic candidates.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of these alkaloids are often evaluated by their ability to inhibit the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in response to inflammatory stimuli like lipopolysaccharide (LPS). The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a comparative overview of their potency.

In Vitro Anti-inflammatory Activity
AlkaloidCell LineStimulantConcentration% Inhibition or Effect on Inflammatory MediatorsReference
Matrine Vascular Smooth Muscle Cellsox-LDLNot specified↓ IL-1β, IL-6, TNF-α mRNA levels[1]
Bovine Mammary Epithelial CellsStreptococcus agalactiae50, 75, 100 µg/mL↓ IL-1β, IL-6, IL-8, TNF-α mRNA abundance[2]
Oxymatrine BV2 MicrogliaLPS (1 µg/mL)1, 10, 20 µg/mL↓ Inflammatory mediators (details not specified in abstract)[3]
Sophoridine RAW264.7LPS0.32 mg/mLOptimal anti-inflammatory activity; ↓ TNF-α, IL-6[4][5]
Sinomenine MG-63Bradykinin0.25–1 mM↓ IL-1β, IL-6, TNF-α[6]
Berberine RAW264.7LPS1.25, 2.5, 5 µM↓ TNF-α, IL-1β, IL-6, PGE₂, NO[7]
Aconitine Not specifiedNot specifiedNot specifiedRegulates IL-6 and TNF-α cytokine levels[8]
In Vivo Anti-inflammatory Activity
AlkaloidAnimal ModelInflammatory ChallengeDosageEffect on Inflammatory MediatorsReference
Matrine MiceLPS100 mg/kg↓ Mortality, improved lung injury[9]
Sophoridine BALB/c MiceE. coli15, 30, 60 mg/kg BW↓ Serum TNF-α, IL-1β, IL-6; ↑ Serum IL-10[4][10]
Sinomenine RatsEndotoxin-induced uveitis50, 100 mg/kg↓ TNF-α and PG-E2 in aqueous humor[11]
Arthritis RatsNot specified50 mg/kg↓ TNF-α, IL-6, IL-1β, IL-8[6]
Berberine Murine models of acute inflammationCarrageenanNot specified↓ TNF-α, IL-6, IL-1β, PGE₂, NO[7]

Key Signaling Pathways in Alkaloid-Mediated Anti-inflammation

The anti-inflammatory effects of matrine and the compared alkaloids are predominantly mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Matrine and other alkaloids inhibit this pathway at various points, thereby suppressing inflammation.[1][2][5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IkB Degradation Matrine Matrine & Other Alkaloids Matrine->IKK Inhibition Matrine->NFkB Inhibition of Translocation DNA DNA NFkB_n->DNA Binding & Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Expression

NF-κB Signaling Pathway Inhibition by Alkaloids
MAPK Signaling Pathway

The MAPK pathway, comprising cascades like ERK, JNK, and p38, is another crucial regulator of inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, promote the expression of inflammatory mediators. Several alkaloids, including matrine and sinomenine, have been shown to inhibit the phosphorylation of key MAPK proteins, thus dampening the inflammatory response.[2][3][12]

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK Activation JNK p-JNK TLR4->JNK Activation p38 p-p38 TLR4->p38 Activation AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Activation Cytokines Pro-inflammatory Cytokines AP1->Cytokines Gene Expression Matrine Matrine & Other Alkaloids Matrine->ERK Inhibition Matrine->JNK Inhibition Matrine->p38 Inhibition

MAPK Signaling Pathway Inhibition by Alkaloids

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental findings, detailed methodologies are crucial. Below are representative protocols for in vitro and in vivo assays commonly used to assess the anti-inflammatory properties of alkaloids.

In Vitro LPS-Induced Inflammation in Macrophages (RAW264.7)

This protocol outlines a standard procedure for inducing inflammation in a macrophage cell line and assessing the inhibitory effects of test compounds.

Experimental_Workflow_In_Vitro cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed RAW264.7 cells in 96-well plates Incubate Incubate for 24h Seed->Incubate Pretreat Pre-treat with Alkaloids (various concentrations) for 1-2h Incubate->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24h Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Viability Assess Cell Viability (e.g., MTT assay) Stimulate->Viability ELISA Measure Cytokines (TNF-α, IL-6, IL-1β) by ELISA Collect->ELISA

In Vitro Anti-inflammatory Assay Workflow

Methodology:

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test alkaloid. The cells are pre-incubated for 1-2 hours.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, and the cells are incubated for a further 24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: To rule out cytotoxic effects of the compounds, a cell viability assay (e.g., MTT or CCK-8) is performed on the remaining cells.

In Vivo LPS-Induced Systemic Inflammation in Mice

This protocol describes a common in vivo model to evaluate the systemic anti-inflammatory effects of compounds.

Methodology:

  • Animal Acclimatization: Male C57BL/6 or BALB/c mice (6-8 weeks old) are acclimatized for at least one week before the experiment.

  • Compound Administration: Mice are randomly divided into groups (e.g., control, LPS, LPS + alkaloid). The test alkaloid is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the inflammatory challenge.

  • Inflammation Induction: A systemic inflammatory response is induced by an intraperitoneal injection of LPS (e.g., 5-10 mg/kg). The control group receives a vehicle injection.

  • Sample Collection: At a specified time point after LPS injection (e.g., 2-6 hours), blood is collected via cardiac puncture, and serum is separated. Tissues such as the lungs and liver may also be harvested.

  • Cytokine Analysis: Serum levels of TNF-α, IL-6, and IL-1β are measured by ELISA.

  • Histopathological Analysis: Harvested tissues can be fixed, sectioned, and stained (e.g., with H&E) to assess inflammatory cell infiltration and tissue damage.

Conclusion

The available data indicates that matrine and the other discussed alkaloids possess significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways. While a direct comparison of potency is challenging due to the variability in experimental models and conditions, this guide provides a structured overview of the existing evidence. Berberine and sophoridine, in some studies, have shown potent effects at lower concentrations. However, matrine demonstrates a consistent and broad-spectrum anti-inflammatory activity across various models. Further head-to-head comparative studies under standardized conditions are warranted to definitively rank the anti-inflammatory potency of these promising natural compounds for potential therapeutic development.

References

Matrine vs. Standard Chemotherapy: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrine (B1676216), a natural alkaloid extracted from the root of Sophora flavescens, and its derivative, oxymatrine (B1678083), have garnered significant interest in oncology research. This guide provides a comparative analysis of the efficacy of matrine and oxymatrine against standard chemotherapy drugs, supported by experimental data. While a substantial body of research highlights the synergistic effects of matrine and its derivatives when combined with conventional chemotherapy, this guide will also present available data on their efficacy as monotherapies. It is important to note that direct head-to-head comparative studies are limited, and thus, data presented from different studies should be interpreted with consideration of the varied experimental conditions.

In Vitro Efficacy: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting biological or biochemical functions. The following tables summarize the IC50 values for matrine, oxymatrine, and standard chemotherapy drugs in various cancer cell lines as reported in the scientific literature.

A critical consideration when interpreting IC50 data is the inherent variability across different studies and laboratories. Factors such as cell line passage number, assay conditions (e.g., seeding density, exposure time), and the specific cytotoxicity assay used can significantly influence the results. Therefore, the data presented below should be considered as a general guide to the relative potency of these compounds.

Table 1: IC50 Values of Matrine and Oxymatrine in Various Cancer Cell Lines
CompoundCancer TypeCell LineIC50 Value (µg/mL)Exposure Time (h)
MatrineBreast CancerMCF-72500Not Specified
MatrineBreast CancerBT-474300048
MatrineBreast CancerMDA-MB-231300048
OxymatrineProstate CancerDU1454000 - 800024, 48, 72
OxymatrineProstate CancerPC-34000 - 800024, 48, 72
OxymatrineBreast CancerMCF-716000 - 3200024, 48, 72

Note: IC50 values for matrine and oxymatrine are often reported in mg/mL or mM. For consistency, values have been converted where possible. It is important to consult the original source for precise experimental details.

Table 2: IC50 Values of Standard Chemotherapy Drugs in Various Cancer Cell Lines
CompoundCancer TypeCell LineIC50 Value (µM)Exposure Time (h)
CisplatinCervical CancerHeLa0.008 (mM)24
CisplatinCervical CancerSiHa0.009 (mM)24
DoxorubicinBreast CancerMCF-7~1.2Not Specified
5-Fluorouracil (B62378)Colon CancerHCT-89.20 (µg/mL)Not Specified
5-FluorouracilColon Cancer (Resistant)HCT-8/5-FU78.77 (µg/mL)Not Specified

In Vivo Efficacy: Monotherapy and Combination Therapy

Animal xenograft models are crucial for evaluating the antitumor efficacy of compounds in a living system. The following tables summarize the tumor growth inhibition rates of matrine and oxymatrine as monotherapies and in combination with standard chemotherapy drugs.

Table 3: In Vivo Efficacy of Matrine and Oxymatrine as Monotherapy
CompoundCancer TypeAnimal ModelTreatment RegimenTumor Inhibition Rate (%)
MatrineLiver CancerNude MiceNot Specified37.5
OxymatrineColorectal CancerNude Mice100 mg/kg43.00
Table 4: In Vivo Efficacy of Matrine and Oxymatrine in Combination with Standard Chemotherapy
Combination TherapyCancer TypeAnimal ModelTumor Inhibition Rate (%)
Matrine + CisplatinLiver CancerNude Mice83.3
Oxymatrine + Doxorubicin (low dose)Colorectal CancerNude Mice52.14
Oxymatrine + CisplatinNon-Small Cell Lung CancerMice94.19

These in vivo studies consistently demonstrate that the combination of matrine or oxymatrine with standard chemotherapy agents leads to a significantly higher tumor inhibition rate compared to either treatment alone.[1][2] This suggests a synergistic relationship, where matrine and its derivatives may enhance the cytotoxic effects of chemotherapy or overcome resistance mechanisms.[1][2]

Mechanisms of Action: A Visual Guide to Signaling Pathways

The anticancer effects of matrine and standard chemotherapy drugs are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Matrine and Oxymatrine Signaling Pathways

Matrine and oxymatrine exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[3][4][5] Key targeted pathways include PI3K/Akt/mTOR, NF-κB, and STAT3.[3][4][5]

Matrine_Signaling Matrine Matrine / Oxymatrine PI3K PI3K Matrine->PI3K Inhibits NFkB NF-κB Matrine->NFkB Inhibits STAT3 STAT3 Matrine->STAT3 Inhibits Apoptosis Apoptosis Matrine->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis STAT3->Proliferation

Caption: Signaling pathways modulated by Matrine/Oxymatrine.

Standard Chemotherapy Signaling Pathways

Standard chemotherapy drugs like cisplatin, doxorubicin, and 5-fluorouracil primarily induce cancer cell death through DNA damage and inhibition of DNA synthesis.

Chemo_Signaling Chemo Cisplatin / Doxorubicin / 5-FU DNA DNA Chemo->DNA Interacts with DNAsynthesis DNA Synthesis Inhibition Chemo->DNAsynthesis Causes DNAdamage DNA Damage DNA->DNAdamage Apoptosis Apoptosis DNAdamage->Apoptosis DNAsynthesis->Apoptosis

Caption: General mechanism of action for standard chemotherapy drugs.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the efficacy of matrine and standard chemotherapy drugs.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of matrine, oxymatrine, or a standard chemotherapy drug for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment groups. Matrine, oxymatrine, standard chemotherapy drugs, or a combination are administered via a specific route (e.g., intraperitoneal, intravenous, or oral gavage) at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised and weighed. The tumor inhibition rate is calculated using the formula: [(Tumor weight of control group - Tumor weight of treated group) / Tumor weight of control group] x 100%.

Conclusion

The available experimental data suggests that matrine and its derivative, oxymatrine, exhibit anticancer properties both in vitro and in vivo. While their efficacy as monotherapies may be less potent than some standard chemotherapy drugs at comparable concentrations, they demonstrate significant potential in combination therapies. The synergistic effects observed when matrine or oxymatrine are combined with conventional chemotherapy agents highlight their promise in enhancing treatment efficacy, potentially reducing required dosages of toxic chemotherapy drugs, and overcoming drug resistance. The distinct mechanisms of action, with matrine targeting multiple signaling pathways and chemotherapy drugs primarily inducing DNA damage, provide a strong rationale for their combined use. Further well-controlled, head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of matrine and oxymatrine in the clinical setting.

References

Validating the Neuroprotective Effects of Matrine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Matrine (B1676216), a primary alkaloid extracted from the roots of Sophora flavescens Ait., has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[1][2] Emerging evidence strongly suggests its potential as a neuroprotective agent, capable of crossing the blood-brain barrier and modulating multiple signaling pathways involved in neuronal survival and function.[3][4] This guide provides a comparative analysis of Matrine's efficacy in various preclinical animal models of neurological disorders, presenting key experimental data and detailed protocols to support further research and development.

Cerebral Ischemia (Stroke)

In animal models of stroke, typically induced by middle cerebral artery occlusion (MCAO), Matrine has demonstrated significant neuroprotective effects by reducing infarct volume, mitigating oxidative stress, and inhibiting apoptosis.[1][2]

A key study investigated the effects of pre-treatment with Matrine compared to a vehicle control and a positive control drug, Nimodipine, in a mouse model of focal cerebral ischemia. The results highlight a dose-dependent neuroprotective effect.[1]

Treatment Group Dose Infarct Volume (%) Neurological Score Bcl-2/Bax Ratio (Fold Change vs. Vehicle) Caspase-3 Expression (Fold Change vs. Vehicle) MDA Level (nmol/mgprot) SOD Activity (U/mgprot)
Sham-00~3.5~0.2~2.5~125
Vehicle (MCAO)-36.01 ± 5.333.5 ± 0.51.01.0~7.8~55
Matrine (MCAO)7.5 mg/kg28.39 ± 6.652.8 ± 0.4----
Matrine (MCAO)15 mg/kg19.62 ± 2.85 2.2 ± 0.5--~5.5 ~78
Matrine (MCAO)30 mg/kg15.76 ± 3.60 1.6 ± 0.5~2.8 ~0.4~4.1 ~95
Nimodipine (MCAO)1 mg/kg13.31 ± 2.58 1.5 ± 0.5--~3.8 ~105

*Data are presented as mean ± SEM. p<0.05, **p<0.01 vs. Vehicle group. Data synthesized from Zhao et al., 2015.[1]

  • Animal Model: Male ICR mice were subjected to focal cerebral ischemia using the intraluminal filament technique to occlude the middle cerebral artery.

  • Drug Administration: Matrine (7.5, 15, and 30 mg/kg), Nimodipine (1 mg/kg), or saline (vehicle) was administered via intraperitoneal (i.p.) injection once daily for 7 consecutive days before MCAO induction.

  • Ischemia Induction: Mice were anesthetized, and the left common, external, and internal carotid arteries were exposed. A nylon monofilament was inserted through the external carotid artery into the internal carotid artery to block the origin of the MCA. Reperfusion was initiated by withdrawing the filament after a specific occlusion period.

  • Outcome Measures (24h post-reperfusion):

    • Neurological Deficit Score: Assessed on a 5-point scale (0 = no deficit, 4 = severe deficit).

    • Infarct Volume: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The white (infarcted) tissue area was quantified.

    • Biochemical Assays: Brain tissues were homogenized to measure levels of malondialdehyde (MDA), and the activity of superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT).

    • Western Blot Analysis: Protein levels of Bcl-2, Bax, and caspase-3 were quantified to assess apoptosis.

G cluster_pre Pre-treatment Phase (7 days) cluster_surg Surgical Phase cluster_post Post-operative Phase (24h) cluster_analysis Analysis drug_admin Daily Drug Administration (Matrine, Nimodipine, or Vehicle) mcao MCAO Induction (Filament Occlusion) drug_admin->mcao reperfusion Reperfusion (Filament Withdrawal) mcao->reperfusion neuro_assess Neurological Scoring reperfusion->neuro_assess tissue_harvest Brain Tissue Harvesting neuro_assess->tissue_harvest ttc Infarct Volume (TTC) tissue_harvest->ttc biochem Oxidative Stress Markers tissue_harvest->biochem wb Apoptotic Markers (Western Blot) tissue_harvest->wb

Caption: Workflow for evaluating Matrine in a mouse MCAO model.

Parkinson's Disease

Matrine has shown therapeutic potential in neurotoxin-induced models of Parkinson's Disease (PD), primarily by protecting dopaminergic neurons from oxidative damage.[5]

In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of PD, Matrine treatment improved motor function and restored key antioxidant enzymes.[5]

Treatment Group Dose Pole-Climbing Time (s) SOD Activity (U/mgprot) GSH Activity (U/mgprot) TH-Positive Cells (Substantia Nigra)
Control-~10HighHighHigh
MPTP (PD Model)->30Significantly ReducedSignificantly ReducedSignificantly Reduced
Matrine (Low Dose)-Significantly Improved vs. MPTPPartially RestoredPartially RestoredPartially Restored
Matrine (Med Dose)-Further Improved vs. Low DoseFurther RestoredFurther RestoredFurther Restored
Matrine (High Dose)-Closest to ControlClosest to ControlClosest to ControlClosest to Control

Data are qualitative summaries from Meng et al., 2017, which reported statistically significant, dose-dependent improvements.[5]

  • Animal Model: An acute PD model was induced in mice by administering the neurotoxin MPTP.

  • Drug Administration: Following MPTP induction, different concentrations of Matrine were administered to the treatment groups.

  • Outcome Measures:

    • Behavioral Testing: The pole-climbing test was used to assess bradykinesia, a key motor symptom of PD.

    • Biochemical Assays: The activity of antioxidant enzymes, superoxide dismutase (SOD) and glutathione (GSH), was measured in brain tissue.

    • Immunofluorescence: The number of tyrosine hydroxylase (TH)-positive cells (a marker for dopaminergic neurons) in the substantia nigra was quantified to assess neuronal survival.

Alzheimer's Disease

In mouse models of Alzheimer's Disease (AD), Matrine has been shown to ameliorate cognitive deficits by inhibiting microglia-mediated neuroinflammation.[6] It can also reduce the deposition of amyloid-β (Aβ) plaques.[7][8]

Following intracerebroventricular injection of oligomeric amyloid-β (oAβ), mice treated with Matrine showed significant improvements in learning and memory, alongside a reduction in key inflammatory markers in the hippocampus.[6]

Treatment Group Dose Novel Object Recognition (%) MWM Escape Latency (s) TNF-α (pg/mgprot) IL-1β (pg/mgprot) IL-6 (pg/mgprot)
Control-HighLowLowLowLow
oAβ (AD Model)-Significantly ReducedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Matrine (10 mg/kg)10 mg/kgSignificantly Improved vs. oAβSignificantly Reduced vs. oAβSignificantly Reduced vs. oAβSignificantly Reduced vs. oAβSignificantly Reduced vs. oAβ
Matrine (20 mg/kg)20 mg/kgFurther ImprovedFurther ReducedFurther ReducedFurther ReducedFurther Reduced
Matrine (40 mg/kg)40 mg/kgClosest to ControlClosest to ControlClosest to ControlClosest to ControlClosest to Control

Data are qualitative summaries from Jia et al., 2020, which reported statistically significant, dose-dependent improvements.[6]

  • Animal Model: An AD model was induced by a single intracerebroventricular injection of oligomeric Aβ (oAβ).

  • Drug Administration: Matrine (10, 20, or 40 mg/kg) was administered intragastrically once daily starting after the oAβ injection.

  • Outcome Measures:

    • Behavioral Testing (Day 15): The Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) test were performed to evaluate learning and memory.

    • Biochemical Assays (Day 21): Hippocampal tissues were analyzed for levels of reactive oxygen species (ROS) and the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.

    • Immunohistochemistry: Staining for Iba-1 was used to assess the activation state of microglia in the brain.

Mechanisms of Neuroprotection

Matrine exerts its neuroprotective effects through multiple, interconnected pathways. Its primary mechanisms involve potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[9][10]

G cluster_stress Cellular Stress (e.g., Ischemia, Neurotoxins) cluster_matrine Matrine Intervention cluster_pathways Downstream Effects cluster_antiox Antioxidant Response cluster_apoptosis Apoptosis Regulation cluster_inflam Anti-inflammatory Response cluster_outcome Cellular Outcome stress Oxidative Stress Neuroinflammation nrf2 Nrf2 Activation stress->nrf2 inhibits bax ↓ Bax stress->bax activates nfkb ↓ NF-κB Pathway stress->nfkb activates matrine Matrine matrine->nrf2 promotes matrine->bax inhibits bcl2 ↑ Bcl-2 matrine->bcl2 upregulates matrine->nfkb inhibits sod_gsh ↑ SOD, GSH, CAT nrf2->sod_gsh mda ↓ MDA sod_gsh->mda outcome ↑ Neuronal Survival ↓ Neurodegeneration sod_gsh->outcome protects mda->outcome damage caspase3 ↓ Caspase-3 bax->caspase3 bcl2->caspase3 bcl2->outcome protects caspase3->outcome apoptosis cytokines ↓ TNF-α, IL-1β, IL-6 nfkb->cytokines cytokines->outcome inflammation

Caption: Matrine's multi-target neuroprotective mechanisms.

Matrine's neuroprotective effects are well-documented across various animal models.[3] In cerebral ischemia, it mitigates injury by enhancing antioxidant defenses and inhibiting the mitochondrial apoptosis pathway, evidenced by an increased Bcl-2/Bax ratio and decreased caspase-3 expression.[1] In models of Parkinson's and Alzheimer's diseases, its anti-inflammatory properties come to the forefront, suppressing microglial activation and reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β through pathways such as NF-κB.[5][6][10] Furthermore, Matrine promotes the Nrf2 antioxidant signaling pathway, a key regulator of cellular defense against oxidative stress.[5][9] These multi-faceted actions collectively contribute to reduced neuronal damage and improved functional outcomes.

Conclusion

The experimental data from animal models strongly validate the neuroprotective effects of Matrine across a spectrum of neurological disorders, including stroke, Parkinson's disease, and Alzheimer's disease. Its ability to concurrently target oxidative stress, apoptosis, and neuroinflammation marks it as a promising multi-target therapeutic candidate. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug development professionals, providing a solid foundation for future investigations into the clinical utility of Matrine for treating complex neurodegenerative and ischemic conditions.

References

A Comparative Analysis of Matrine and Oxymatrine on Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrine (B1676216) and Oxymatrine (B1678083) are quinolizidine (B1214090) alkaloids extracted from the traditional Chinese herb Sophora flavescens. Both compounds exhibit a wide range of pharmacological activities and are used in the treatment of various diseases. As with many xenobiotics, their interaction with the cytochrome P450 (CYP450) enzyme system is of critical importance for understanding their pharmacokinetic profiles, potential drug-drug interactions, and overall safety. This guide provides a comparative analysis of the effects of Matrine and Oxymatrine on major CYP450 enzymes, supported by available experimental data.

Comparative Effects on CYP450 Enzymes: A Data-Driven Overview

The following tables summarize the known effects of Matrine and Oxymatrine on various CYP450 isoenzymes based on in vitro and in vivo studies. It is important to note that direct comparative studies providing IC50 or EC50 values for both compounds under identical experimental conditions are limited. The data presented here is a compilation from various sources and should be interpreted with consideration of the different experimental setups.

Table 1: Inhibitory Effects of Matrine and Oxymatrine on CYP450 Enzymes
CYP IsozymeCompoundTest SystemIC50 / Ki ValueEffect
CYP3A1 (rat) MatrineRat Liver MicrosomesNot ReportedMild Inhibition of mRNA and protein expression[1][2]
CYP2D6, CYP2C19, CYP2B6 (rat) MatrineIn vivo (rat)Not ReportedInhibition of activity[3]
COX-1 MatrineIn vitroIC50: 7.8 µg/mlInhibition[3]
COX-1 OxymatrineIn vitroIC50: 52.5 µg/mlInhibition[3]
COX-2 MatrineIn vitroIC50: 47 µg/mlInhibition[3]
COX-2 OxymatrineIn vitroIC50: 102.2 µg/mlInhibition[3]

Note: Data on direct, quantitative inhibitory effects (IC50/Ki) of Matrine and Oxymatrine on a broad range of human CYP isozymes is not extensively available in the reviewed literature.

Table 2: Inductive Effects of Matrine and Oxymatrine on CYP450 Enzymes
CYP IsozymeCompoundTest SystemEffectMechanism
CYP2B1 (rat) MatrineIn vivo (rat)Significant dose-dependent induction of activity and gene expression[1][2]CAR Activation[1][2]
CYP2B1 (rat) OxymatrineIn vivo (rat)Significant dose-dependent induction of activity and gene expression[1][2]CAR Activation[1][2]
CYP2E1 (rat) MatrineIn vivo (rat)Slight induction of mRNA and protein expression at 150 mg/kg[1][2]Not specified
CYP1A2 MatrinePrimary Human HepatocytesInduction of protein expression[1]Not specified
CYP2A6 MatrinePrimary Human HepatocytesInduction of protein expression at 140 mg/L[1]Not specified
CYP2B6 MatrinePrimary Human HepatocytesInduction of protein expression at 140 mg/L[1]Not specified
CYP3A4 MatrinePrimary Human HepatocytesInduction of protein expression at 140 mg/L[1]Not specified
Table 3: Metabolism of Oxymatrine by CYP450 Enzymes
SubstratePrimary Metabolizing EnzymeTest SystemKinetic ParameterValue
Oxymatrine to MatrineCYP3A4 Human Liver Microsomes (HLMs)Vmax1.49 ± 0.24 nmol/min/mg
Km (high affinity)48.3 ± 15.3 µM
Km (low affinity)385.6 ± 76.4 µM
Human Intestinal Microsomes (HIMs)Vmax0.46 ± 0.05 nmol/min/mg
Km (high affinity)59.7 ± 18.2 µM
Km (low affinity)412.3 ± 98.5 µM

Data from Liu et al. (2015) indicates that Oxymatrine is reductively metabolized to Matrine primarily by CYP3A4 in both the liver and intestines.[4]

Experimental Protocols

In Vitro CYP450 Inhibition Assay using Human Liver Microsomes (Cocktail Approach)

This protocol provides a general methodology for assessing the inhibitory potential of compounds on multiple CYP450 enzymes simultaneously.

a. Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • CYP450 probe substrate cocktail (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)[5][6]

  • Test compounds (Matrine, Oxymatrine) and positive control inhibitors

  • Acetonitrile or other organic solvent for termination

  • LC-MS/MS system

b. Experimental Workflow:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_hlm Prepare HLM suspension in buffer pre_incubation Pre-incubate HLM, buffer, and test compound/control at 37°C for 5 min prep_hlm->pre_incubation prep_nadph Prepare NADPH regenerating system initiation Initiate reaction by adding substrate cocktail and NADPH system prep_nadph->initiation prep_compounds Prepare serial dilutions of Matrine, Oxymatrine, and positive controls prep_compounds->pre_incubation prep_cocktail Prepare CYP probe substrate cocktail prep_cocktail->initiation pre_incubation->initiation incubation Incubate at 37°C (e.g., 10-30 min) initiation->incubation termination Terminate reaction with ice-cold acetonitrile incubation->termination centrifugation Centrifuge to precipitate proteins termination->centrifugation analysis Analyze supernatant by LC-MS/MS to quantify metabolites centrifugation->analysis calc_inhibition Calculate percent inhibition relative to vehicle control analysis->calc_inhibition calc_ic50 Determine IC50 values by non-linear regression calc_inhibition->calc_ic50

Workflow for In Vitro CYP450 Inhibition Assay.
In Vitro CYP450 Induction Assay in Primary Human Hepatocytes

This protocol outlines a general procedure for evaluating the potential of compounds to induce the expression of CYP450 enzymes.

a. Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated culture plates

  • Test compounds (Matrine, Oxymatrine) and positive control inducers (e.g., rifampicin (B610482) for CYP3A4, omeprazole (B731) for CYP1A2)[7]

  • Reagents for RNA isolation and qRT-PCR, or

  • CYP450 probe substrates for activity measurement

  • LC-MS/MS system

b. Experimental Workflow:

CYP_Induction_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_endpoint Endpoint Measurement cluster_mrna mRNA Analysis cluster_activity Enzyme Activity cluster_data Data Analysis seed_cells Seed primary human hepatocytes on collagen-coated plates stabilize Allow cells to attach and stabilize (24-48 hours) seed_cells->stabilize treat_compounds Treat cells with Matrine, Oxymatrine, positive controls, or vehicle (daily for 48-72 hours) stabilize->treat_compounds endpoint_choice Choose Endpoint treat_compounds->endpoint_choice harvest_rna Harvest cells and isolate total RNA endpoint_choice->harvest_rna incubate_probe Incubate treated cells with CYP probe substrates endpoint_choice->incubate_probe q_rt_pcr Perform qRT-PCR to quantify CYP mRNA levels harvest_rna->q_rt_pcr calc_fold_change Calculate fold induction relative to vehicle control q_rt_pcr->calc_fold_change analyze_metabolites Analyze metabolite formation by LC-MS/MS incubate_probe->analyze_metabolites analyze_metabolites->calc_fold_change calc_ec50_emax Determine EC50 and Emax values calc_fold_change->calc_ec50_emax

Workflow for In Vitro CYP450 Induction Assay.

Signaling Pathway: CAR-Mediated CYP Induction

Both Matrine and Oxymatrine have been shown to induce CYP2B1 expression through the activation of the Constitutive Androstane Receptor (CAR), a key nuclear receptor regulating the expression of xenobiotic-metabolizing enzymes.[1][2]

CAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR_complex CAR in complex with chaperone proteins CAR_active Activated CAR CAR_complex->CAR_active Translocation to Nucleus Matrine_Oxymatrine Matrine or Oxymatrine (Ligand) Matrine_Oxymatrine->CAR_complex Activates CAR_RXR_dimer CAR-RXR Heterodimer CAR_active->CAR_RXR_dimer RXR RXR RXR->CAR_RXR_dimer PBREM PBREM on DNA CAR_RXR_dimer->PBREM Binds to CYP2B1_gene CYP2B1 Gene PBREM->CYP2B1_gene Promotes transcription Increased Transcription CYP2B1_gene->transcription

CAR-mediated induction of CYP2B1 by Matrine/Oxymatrine.

Conclusion

The available evidence suggests that both Matrine and Oxymatrine interact with the CYP450 system, primarily as inducers of specific CYP isozymes, such as CYP2B1, through the activation of the CAR signaling pathway. Matrine has also been shown to induce other CYPs, including CYP1A2, CYP2A6, CYP2B6, and CYP3A4 in human hepatocytes. A key metabolic pathway for Oxymatrine is its conversion to Matrine, which is predominantly catalyzed by CYP3A4.

Direct comparative data on the inhibitory potency (IC50 values) of Matrine and Oxymatrine across a wide range of human CYP enzymes is currently lacking in the scientific literature. For drug development professionals, this highlights a critical area for further investigation. The potential for both compounds to induce metabolic enzymes suggests a risk of drug-drug interactions when co-administered with other therapeutic agents that are substrates for the induced CYPs. Therefore, careful consideration and further in vitro and in vivo studies are warranted to fully characterize the clinical implications of these interactions.

References

Cross-validation of Matridine's antiviral activity against different viral strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of available research highlights the broad-spectrum antiviral activity of matrine (B1676216), a quinolizidine (B1214090) alkaloid derived from the plant Sophora flavescens. This guide provides a comparative analysis of matrine's effectiveness against various viral strains, juxtaposing its activity with established antiviral agents. Detailed experimental protocols and an examination of the underlying molecular mechanisms are presented to offer a valuable resource for researchers, scientists, and drug development professionals.

Matrine and its derivative, oxymatrine, have demonstrated significant inhibitory effects against a range of viruses, including RNA and DNA viruses. The antiviral activity is attributed to its ability to inhibit viral replication and modulate the host's immune response, primarily through the NF-κB and JAK-STAT signaling pathways.

Comparative Antiviral Activity of Matrine and its Derivatives

The following table summarizes the in vitro inhibitory concentrations of matrine and its derivatives against various viral strains. For comparison, data for the conventional antiviral drugs Ribavirin and Oseltamivir are included where available.

CompoundVirusCell LineAssay TypeIC50 / EC50Citation
Matrine Derivative (4a) Hepatitis B Virus (HBV)HepG2.2.15ELISAIC50: 41.78 µM[1][2]
Matrine Derivative (4d) Hepatitis B Virus (HBV)HepG2.2.15ELISAIC50: 33.68 µM[1][2]
Lamivudine (Positive Control) Hepatitis B Virus (HBV)HepG2.2.15ELISA-[1][2]
Oxymatrine Coxsackievirus B3 (CVB3)HeLa-50% inhibition at 0.238 mg/mL[3]
Matrine Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) / Porcine Circovirus type 2 (PCV2) co-infectionPorcine Alveolar Macrophages (PAMs)-Not specified[4][5]
Ribavirin (Positive Control) Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) / Porcine Circovirus type 2 (PCV2) co-infectionPorcine Alveolar Macrophages (PAMs)-Not specified[4][5]
Matrine Human Enterovirus 71 (EV71)Rhabdomyosarcoma (RD) cellsPlaque Reduction AssayInhibited viral RNA copy number[6]
Ribavirin (Positive Control) Human Enterovirus 71 (EV71)-In vivo mouse modelLess effective than matrine[6]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are standard measures of a drug's potency. A lower value indicates a more potent drug. Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxicity of medicinal agents.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of matrine or the control drug for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard virological assay used to determine the titer of a virus stock or to quantify the antiviral activity of a compound.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known concentration of the virus for 1-2 hours to allow for viral attachment and entry.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing different concentrations of matrine or a control antiviral drug.

  • Incubation: Incubate the plates for a period sufficient for viral plaques (localized areas of cell death) to form. The incubation time varies depending on the virus.

  • Plaque Visualization: After incubation, the cells are typically fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

Mechanism of Action: Modulation of Host Signaling Pathways

Matrine's antiviral activity is intricately linked to its ability to modulate key host signaling pathways involved in the inflammatory and immune response to viral infections. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the innate immune response to viral pathogens. Upon viral infection, the activation of this pathway leads to the production of pro-inflammatory cytokines and interferons. Matrine has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the inflammatory response that can contribute to tissue damage during viral infections. This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the NF-κB p65 subunit.[7][8]

JAK/STAT Signaling Pathway

The JAK/STAT pathway is another critical signaling cascade in the host's antiviral defense, primarily activated by interferons. This pathway leads to the transcription of numerous interferon-stimulated genes (ISGs) that encode antiviral proteins. Evidence suggests that matrine can regulate the JAK/STAT pathway, although the precise mechanism of its interaction in the context of different viral infections is still under investigation. Some studies suggest that matrine may inhibit the phosphorylation of key proteins in this pathway, such as JAK2 and STAT3, thereby modulating the antiviral state of the cell.[9]

Visualizing the Mechanisms

To better illustrate the complex interplay of these signaling pathways and the experimental workflow, the following diagrams have been generated using the DOT language.

Antiviral_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cell Culture (e.g., Vero, MDCK, HepG2) B Compound Treatment (Matrine, Controls) A->B C Viral Infection B->C D MTT Assay (Cytotoxicity - CC50) C->D E Plaque Reduction Assay (Antiviral Activity - EC50) C->E F qRT-PCR / Western Blot (Viral Gene/Protein Expression) C->F G Animal Model (e.g., Mice) H Viral Challenge G->H I Treatment (Matrine, Placebo) H->I J Monitor Symptoms & Survival Rate I->J K Viral Load Titration (Tissues) I->K

Caption: General workflow for evaluating the antiviral activity of matrine.

Signaling_Pathways cluster_virus Viral Infection cluster_cell Host Cell cluster_nfkb NF-κB Pathway cluster_jakstat JAK-STAT Pathway Virus Virus IKK IKK Virus->IKK activates IFNR IFN Receptor Virus->IFNR induces IFN production, which binds to IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Proinflammatory Pro-inflammatory Cytokines Nucleus_NFkB->Proinflammatory induces transcription JAK JAK IFNR->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus_STAT STAT (in Nucleus) STAT->Nucleus_STAT dimerizes & translocates ISGs Interferon-Stimulated Genes (ISGs) Nucleus_STAT->ISGs induces transcription Matrine Matrine Matrine->IKK inhibits Matrine->JAK inhibits

Caption: Matrine's modulation of NF-κB and JAK-STAT signaling pathways.

Conclusion

Matrine demonstrates promising broad-spectrum antiviral activity against a variety of viral strains. Its mechanism of action, involving the modulation of key host immune signaling pathways, presents a compelling case for its further investigation as a potential therapeutic agent. While the available data is encouraging, more standardized in vitro and in vivo studies are required to establish a comprehensive and directly comparable profile of its antiviral efficacy against a wider range of viruses and in comparison to a broader array of existing antiviral drugs. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such future research endeavors.

References

Head-to-head comparison of Matridine and Rimantadine for influenza

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Matrine (and its derivative Oxymatrine) and Rimantadine (B1662185), two antiviral compounds with distinct mechanisms of action against influenza viruses. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes complex biological pathways and workflows to aid in research and development efforts.

Executive Summary

Influenza remains a significant global health threat, necessitating the exploration of novel and effective antiviral agents. This guide examines Matrine, a natural alkaloid, and its derivative Oxymatrine, alongside the synthetic adamantane (B196018) derivative, Rimantadine. While Rimantadine has a long-established, specific mechanism of action against the influenza A M2 proton channel, emerging research highlights Oxymatrine's broader anti-influenza activity, which encompasses both direct antiviral effects and modulation of the host inflammatory response. This dual-action mechanism presents a compelling area for further investigation in the development of next-generation influenza therapeutics.

Mechanism of Action

Matrine/Oxymatrine: A Dual Approach to Influenza Inhibition

Matrine and its derivative Oxymatrine exhibit a multi-faceted approach to combating influenza A virus. Their mechanism is not centered on a single viral protein but rather on the modulation of host cellular signaling pathways that are crucial for both viral replication and the inflammatory response.[1]

Oxymatrine has been shown to exert its anti-influenza A virus (IAV) and anti-inflammatory effects by inhibiting the activation of key signaling pathways, including Toll-like receptor 4 (TLR4), p38 mitogen-activated protein kinase (MAPK), and nuclear factor kappa B (NF-κB).[2] By downregulating these pathways, Oxymatrine can significantly suppress the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are often associated with severe lung pathology in influenza infections.[2] This modulation of the host's immune response, coupled with the inhibition of viral replication, suggests a dual-action antiviral strategy.[2]

IAV Influenza A Virus TLR4 TLR4 IAV->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK NF_kB NF-κB TLR4->NF_kB Viral_Replication Viral Replication p38_MAPK->Viral_Replication Cytokines_MMPs Pro-inflammatory Cytokines & MMPs NF_kB->Cytokines_MMPs NF_kB->Viral_Replication Oxymatrine Oxymatrine Oxymatrine->TLR4 Oxymatrine->p38_MAPK Oxymatrine->NF_kB

Figure 1: Oxymatrine's Inhibition of Pro-inflammatory Pathways.

Rimantadine: A Specific M2 Ion Channel Blocker

Rimantadine's mechanism of action is highly specific to influenza A viruses. It functions by blocking the M2 proton ion channel, a crucial component in the viral replication cycle.[3] This channel is responsible for acidifying the interior of the virus particle upon its entry into the host cell's endosome. This acidification process is a prerequisite for the uncoating of the viral ribonucleoproteins (vRNPs), allowing them to be released into the cytoplasm to initiate replication. By physically obstructing the M2 channel, Rimantadine prevents this pH change, effectively trapping the virus in its coated state and halting the infection at an early stage.[3]

Influenza_A Influenza A Virion in Endosome M2_channel M2 Proton Channel Acidification Virion Acidification M2_channel->Acidification Protons H+ Protons->M2_channel Enters Uncoating Viral Uncoating (vRNP Release) Acidification->Uncoating Replication Viral Replication Uncoating->Replication Rimantadine Rimantadine Rimantadine->M2_channel Blocks

Figure 2: Rimantadine's M2 Channel Inhibition Mechanism.

In Vitro Antiviral Activity

The in vitro efficacy of antiviral compounds is a critical determinant of their potential therapeutic value. The following tables summarize the available data for Oxymatrine and Rimantadine against various influenza A strains. It is important to note that these results are from different studies and direct comparison should be made with caution due to variations in cell lines, viral strains, and assay conditions.

Table 1: In Vitro Efficacy of Oxymatrine against Influenza A Virus

Virus StrainCell LineAssay TypeEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
ST169 (H1N1)MDCKPlaque Inhibition17.06>800 (A549 cells)>46.89[2][4]
ST169 (H1N1)A549Not Specified23.6765,986.532787.4[2][4]
GD01 (H1N1)A549Not Specified7.7765,986.538492.5[2][4]
ST123 (H3N2)A549Not Specified9.3265,986.537080.1[2][4]
ST602 (H3N2)A549Not Specified8.8665,986.537447.7[2][4]
HN01 (H5N1)A549Not Specified22.2365,986.532968.4[2][4]
AH01 (H5N1)A549Not Specified10.7165,986.536161.2[2][4]
GD01 (H9N2)A549Not Specified5.9165,986.5311165.2[2][4]

Table 2: In Vitro Efficacy of Rimantadine against Influenza A Virus

Virus StrainCell LineAssay TypeIC₅₀/EC₅₀Reference
A/Soloman Island/3/2006 (H1N1)MDCKPlaque Reduction19.62 nM (EC₅₀)[5]
Contemporary H1N1, H3N2, HSW1N1MDCKPlaque Inhibition0.2 - 0.4 µg/mL (IC₅₀)[6]

In Vivo Efficacy in Mouse Models

Animal models are indispensable for evaluating the therapeutic potential of antiviral candidates in a physiological context. The following tables present data from in vivo studies of Oxymatrine and Rimantadine in influenza-infected mice.

Table 3: In Vivo Efficacy of Oxymatrine in a Mouse Model of Influenza

ParameterVirus StrainMouse StrainTreatmentOutcomeReference
Survival RatePR8 (H1N1)C57BL/6J60 mg/kg/day40% survival at day 14[2]
Survival RatePR8 (H1N1)C57BL/6J120 mg/kg/day60% survival at day 14[2]
Body WeightPR8 (H1N1)C57BL/6J120 mg/kg/daySignificant increase in body weight from day 11 post-infection[2]
Lung Viral TiterPR8 (H1N1)C57BL/6J60 and 120 mg/kg/daySignificant decrease in lung viral titer[2]

Table 4: In Vivo Efficacy of Rimantadine in Mouse Models of Influenza

ParameterVirus StrainMouse StrainTreatmentOutcomeReference
Lung Viral TiterA/Port Chalmers/H3N2BALB/cProphylactic oral administrationUp to 4 log₁₀ reduction in pulmonary virus titer[2]
Lung Viral TiterInfluenza ABALB/cProphylactic and therapeutic>3 log₁₀ pfu/mL reduction in lung virus titers[4]
Mortality RateMouse-adapted Influenza ANot specified4.5 to 24 mg/kg/dayReduced mortality to 10% from 80% in controls[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are methodologies for key assays used in the evaluation of Oxymatrine and Rimantadine.

Plaque Reduction Assay for Antiviral Activity

This assay is a gold standard for quantifying infectious virus and assessing the inhibitory activity of antiviral compounds.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Infection and Treatment cluster_2 Day 4-5: Plaque Visualization A Seed MDCK cells in 12-well plates C Infect cell monolayers with ~100 PFU/well of Influenza A virus A->C B Prepare serial dilutions of antiviral compound F Add overlay medium containing different concentrations of the compound B->F D Incubate for 1 hour at 37°C for virus adsorption C->D E Aspirate inoculum and wash cells D->E E->F G Incubate for 48-72 hours until plaques are visible F->G H Fix cells with 4% paraformaldehyde G->H I Stain with crystal violet H->I J Count plaques and calculate EC₅₀/IC₅₀ values I->J cluster_0 Acclimatization cluster_1 Infection and Treatment cluster_2 Monitoring and Endpoint Analysis A Acclimatize C57BL/6J or BALB/c mice for one week B Anesthetize mice A->B C Intranasally infect mice with a lethal dose (e.g., 10x MLD₅₀) of Influenza A virus B->C D Divide mice into treatment groups: - Vehicle Control - Positive Control (e.g., Oseltamivir) - Test Compound (Matridine/Rimantadine) C->D E Administer treatment (e.g., oral gavage) daily for a specified duration (e.g., 5-7 days) D->E F Monitor body weight and survival daily for 14 days E->F G At specific time points post-infection, e euthanize subsets of mice E->G I Analyze data to determine efficacy F->I H Collect lungs for viral titer determination (plaque assay or qRT-PCR) and histopathology G->H H->I

References

Matrine's Efficacy in Microsatellite Stable Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of matrine's performance against standard-of-care and alternative treatments in microsatellite stable (MSS) colorectal cancer (CRC) models. The data presented is compiled from preclinical studies to offer an objective overview of matrine's potential as a therapeutic agent.

Executive Summary

Microsatellite stable colorectal cancer presents a significant therapeutic challenge, with limited efficacy of immunotherapies. Matrine (B1676216), a natural alkaloid, has demonstrated promising anti-cancer effects in preclinical MSS CRC models. This guide summarizes the available data on matrine's efficacy, comparing it with established treatments such as chemotherapy (5-Fluorouracil, Oxaliplatin, Irinotecan) and targeted therapies (Regorafenib, Cetuximab, Bevacizumab). Matrine exhibits anti-proliferative and pro-apoptotic activity through modulation of key signaling pathways, including the downregulation of SHARPIN and Bcl-2, and activation of the Nrf2 pathway.

In Vitro Efficacy: Matrine vs. Standard-of-Care

The following table summarizes the half-maximal inhibitory concentration (IC50) values of matrine and standard-of-care treatments in various MSS colorectal cancer cell lines. Lower IC50 values indicate greater potency.

Cell Line (MSS Status)Matrine (mg/mL)5-Fluorouracil (µM)Oxaliplatin (µM)Irinotecan (µM)Regorafenib (µM)Cetuximab (µg/mL)
HCT116 (MSS)1.57[1]~12.7~2.8-2.95358.0[2]
SW480 (MSS)->100~12.4-4.30323.4[2]
HT29 (MSS)2-32 (dose-dependent)[3]~10.1----
DLD1 (MSS)>1-----

Note: IC50 values can vary based on experimental conditions such as treatment duration and assay method.

In Vivo Efficacy: Tumor Growth Inhibition

In xenograft models of human colorectal cancer, matrine has been shown to significantly inhibit tumor growth.

TreatmentAnimal ModelMSS CRC Cell LineDosageTumor Growth InhibitionReference
Matrine Nude MiceHT2960 mg/kg/daySignificant inhibition of tumor growth and decreased solid tumor mass. Lung metastases decreased by 42.47%.[1][1]
Matrine Nude MiceSW620-Significant reduction in tumor growth.[4]
Oxaliplatin Nude MiceLS174T-Showed anti-tumor effects but with notable side effects (weight loss, frailty).[5][5]

Mechanism of Action: Key Signaling Pathways

Matrine exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in apoptosis, cell proliferation, and stress response.

Downregulation of SHARPIN and Induction of Apoptosis

Matrine has been shown to downregulate the expression of Shank-associated RH domain interactor (SHARPIN), an anti-apoptotic protein often overexpressed in colorectal cancer.[6] This downregulation leads to the activation of the apoptotic cascade.

Matrine Matrine SHARPIN SHARPIN Matrine->SHARPIN Pro_Apoptotic Pro-Apoptotic Proteins (Bax, Caspase-3, Caspase-8) SHARPIN->Pro_Apoptotic Anti_Apoptotic Anti-Apoptotic Protein (Bcl-2) SHARPIN->Anti_Apoptotic Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_ApOPtotic Anti_ApOPtotic Anti_ApOPtotic->Apoptosis

Matrine's Regulation of SHARPIN-Mediated Apoptosis
Modulation of the Bcl-2 Family Proteins

Matrine shifts the balance of Bcl-2 family proteins to favor apoptosis. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[5][7] This change in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent caspase activation.

Matrine Matrine Bcl2 Bcl-2 Matrine->Bcl2 Bax Bax Matrine->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Matrine's Impact on the Intrinsic Apoptosis Pathway
Activation of the Nrf2 Antioxidant Pathway

Matrine has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress.[8][9] Matrine treatment leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

cluster_nucleus Nucleus Matrine Matrine Keap1_Nrf2 Keap1-Nrf2 Complex Matrine->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE binds to

Activation of the Nrf2 Pathway by Matrine

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.

Cell Viability Assay (CCK-8)

This protocol outlines the determination of cell viability using the Cell Counting Kit-8 (CCK-8) assay.

A 1. Cell Seeding: Seed MSS CRC cells (e.g., HCT116, SW480) in 96-well plates at a density of 5x10^3 cells/well in 100 µL of medium. B 2. Cell Adherence: Incubate for 24 hours at 37°C, 5% CO2. A->B C 3. Matrine Treatment: Add various concentrations of matrine to the wells. B->C D 4. Incubation: Incubate for 24, 48, or 72 hours. C->D E 5. CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. D->E F 6. Final Incubation: Incubate for 1-4 hours at 37°C. E->F G 7. Absorbance Measurement: Measure absorbance at 450 nm using a microplate reader. F->G H 8. Data Analysis: Calculate cell viability and IC50 values. G->H

CCK-8 Assay Workflow

Detailed Steps:

  • Cell Seeding: MSS CRC cells (e.g., HCT116, SW480) are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.[10][11]

  • Cell Adherence: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10][11]

  • Matrine Treatment: The culture medium is replaced with fresh medium containing various concentrations of matrine. A vehicle control (medium without matrine) is also included.

  • Incubation: Cells are incubated with matrine for the desired time points (e.g., 24, 48, or 72 hours).[8]

  • CCK-8 Reagent Addition: Following treatment, 10 µL of CCK-8 solution is added to each well.[10][11]

  • Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.[10][11]

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[10]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

A 1. Cell Treatment: Treat MSS CRC cells with matrine for a specified duration to induce apoptosis. B 2. Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS. A->B C 3. Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL. B->C D 4. Staining: To 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution. C->D E 5. Incubation: Incubate for 15 minutes at room temperature in the dark. D->E F 6. Dilution: Add 400 µL of 1X Binding Buffer to each tube. E->F G 7. Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. F->G H 8. Quadrant Analysis: Quantify live, early apoptotic, late apoptotic, and necrotic cells. G->H A 1. Cell Lysis: Lyse matrine-treated and control cells in RIPA buffer with protease inhibitors. B 2. Protein Quantification: Determine protein concentration using a BCA assay. A->B C 3. SDS-PAGE: Separate protein lysates (20-30 µg) on a polyacrylamide gel. B->C D 4. Protein Transfer: Transfer separated proteins to a PVDF membrane. C->D E 5. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. D->E F 6. Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-SHARPIN, anti-Bcl-2, anti-Bax, anti-Caspase-3) overnight at 4°C. E->F G 7. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. F->G H 8. Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) system. G->H

References

Evaluating the Synergistic Effects of Matrine in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Matrine (B1676216), a natural alkaloid extracted from the root of Sophora flavescens, has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2][3][4] While effective as a standalone agent, emerging evidence highlights its potential to synergistically enhance the therapeutic efficacy of conventional drugs. This guide provides a comprehensive evaluation of the synergistic effects of Matrine when combined with other therapeutic agents, supported by experimental data and detailed methodologies, to inform future research and drug development.

Synergistic Effects with Anticancer Drugs

Matrine exhibits remarkable synergy with a variety of chemotherapeutic agents, leading to enhanced cancer cell inhibition, reversal of drug resistance, and potential reduction of chemotherapy-associated toxicity.[2][5][6]

Combination with Platinum-Based Drugs (e.g., Cisplatin)

The combination of Matrine and Cisplatin (B142131) has demonstrated significant synergistic anti-tumor effects across multiple cancer types, including urothelial bladder cancer, cervical cancer, and liver cancer.[1][5][7][8] Studies show that this combination can more effectively inhibit cancer cell proliferation, migration, and invasion compared to either drug alone.[9][10]

Experimental Data Summary: Matrine and Cisplatin

Cancer TypeCell LinesKey FindingsIn Vivo ModelQuantitative OutcomesReference
Urothelial Bladder CancerEJ, T24Synergistically inhibited proliferation, migration, and invasion; induced G1/S arrest and apoptosis.-Matrine to Cisplatin ratio of 2000:1 showed synergistic inhibition.[2][10][1][9][10]
Cervical CancerHeLa, SiHaSynergistically inhibited cell proliferation.Nude mice with HeLa xenograftsIC50 of Matrine: ~2.18 mM; IC50 of Cisplatin: ~0.0085 mM. Combination significantly inhibited tumor volume and weight.[5]
Liver CancerHepG2Combination promoted tumor cell apoptosis and inhibited tumor growth more effectively.Nude mice with HepG2 xenograftsTumor inhibition rate: Matrine (37.5%), Cisplatin (75%), Combination (83.3%).[8][11][7][8][11]
Combination with Anthracyclines (e.g., Doxorubicin)

Oxymatrine (a derivative of Matrine) in combination with Doxorubicin (B1662922) has shown potent synergistic effects, particularly in colorectal cancer.[12][13][14] This combination markedly inhibits cancer cell growth and migration.[14] Furthermore, Matrine has been shown to reverse doxorubicin resistance in breast cancer cells by downregulating ABCB1 transporter expression.[15] A key benefit of this combination is the potential to reduce Doxorubicin-induced cardiotoxicity, a major dose-limiting side effect.[14][16][17]

Experimental Data Summary: Oxymatrine (OMT) and Doxorubicin (DOX)

Cancer TypeCell LinesKey FindingsIn Vivo ModelQuantitative OutcomesReference
Colorectal CancerHT-29, SW620Markedly inhibited cell growth and enhanced apoptosis through ROS generation.Xenograft tumors in miceCombination Index (CI) < 1, indicating synergistic activity. Co-administration significantly inhibited tumor growth.[12][13][14]
Combination with Kinase Inhibitors (e.g., Sorafenib)

In hepatocellular carcinoma (HCC), Matrine significantly augments the anti-proliferative and apoptotic effects of the multi-kinase inhibitor Sorafenib.[18][19] This combination offers a promising strategy to enhance the efficacy of targeted therapies for advanced HCC.[20]

Experimental Data Summary: Matrine and Sorafenib

Cancer TypeCell LinesKey FindingsIn Vivo ModelQuantitative OutcomesReference
Hepatocellular CarcinomaHepG2, Hep3BMatrine augmented the antiproliferative activity of Sorafenib in a dose-dependent manner.Rat model of DEN-induced HCCSorafenib (2.5 μM) + Matrine (0.4 g/l) inhibited proliferation by 52-57%, compared to 10-30% for either drug alone.[18][18][19][21]

Mechanisms of Synergy: Signaling Pathway Modulation

The synergistic effects of Matrine are largely attributed to its ability to modulate multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/AKT/mTOR pathway is a central hub for Matrine's synergistic actions in cancer.[1][9][15]

When combined with drugs like Cisplatin, Matrine helps to downregulate the VEGF/PI3K/AKT pathway, which is crucial for tumor angiogenesis and survival.[1][9][10] This dual-pronged attack leads to a more potent anti-tumor response. Similarly, in combination with other agents, Matrine can inhibit the phosphorylation of key proteins like AKT and mTOR, effectively shutting down pro-survival signals within cancer cells.[1][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Therapeutic Intervention cluster_apoptosis Apoptosis RTK Receptor Tyrosine Kinases (e.g., VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Bax Bax Bcl2->Bax Matrine Matrine Matrine->PI3K Inhibits Matrine->AKT Inhibits Chemo Chemotherapy (e.g., Cisplatin) Chemo->PI3K Inhibits Chemo->AKT Inhibits Caspase Caspase Activation Bax->Caspase

Caption: Synergistic inhibition of the PI3K/AKT/mTOR pathway by Matrine combinations.

Synergistic Effects with Other Drug Classes

Anti-inflammatory Drugs (e.g., Dexamethasone)

Matrine has shown potential in modulating the effects of corticosteroids. In a study involving C2C12 myoblasts, Matrine improved the inhibitory effect of Dexamethasone on myoblast differentiation, suggesting a potential application in mitigating muscle atrophy, a condition where corticosteroids are sometimes used.[22]

Antiviral Drugs (e.g., Interferon)

In the treatment of chronic hepatitis B (CHB), combining Matrine with Interferon (IFN) has been shown to improve clinical efficacy. A meta-analysis revealed that the combination therapy led to a higher rate of hepatitis B e-antigen (HBeAg) and HBV DNA negative conversion compared to IFN monotherapy.[23] Matrine may exert this effect by enhancing the host's type I interferon response.[24]

Experimental Data Summary: Matrine and Interferon

DiseasePatient CohortKey FindingsQuantitative OutcomesReference
Chronic Hepatitis B1089 participants (9 studies)Combination augmented HBeAg and HBV DNA negative conversion rates.Relative Ratio (RR) for HBeAg conversion after 12 months = 1.96.[23]

Experimental Protocols for Assessing Synergy

The evaluation of drug synergy requires rigorous experimental design and quantitative analysis. A typical workflow involves in vitro cell-based assays followed by in vivo validation.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation A 1. Single-Agent Dose-Response (MTT/Cell Viability Assay) Determine IC50 for each drug. B 2. Combination Dose Matrix Treat cells with drugs in a matrix of concentrations. A->B C 3. Quantify Synergy Calculate Combination Index (CI) or use Bliss/Loewe models. B->C D 4. Mechanistic Studies (Western Blot, Flow Cytometry, qPCR) Analyze pathways, apoptosis, cell cycle. C->D E 5. Animal Model (e.g., Xenograft in mice) Establish tumors. D->E Promising results lead to F 6. Treatment Groups Administer vehicle, single drugs, and combination. E->F G 7. Efficacy & Toxicity Assessment Monitor tumor volume, body weight, and survival. F->G H 8. Ex Vivo Analysis (IHC, Western Blot on tumor tissue) Confirm mechanism of action. G->H

Caption: General experimental workflow for evaluating drug synergy.
Cell Viability and Proliferation Assay (MTT Assay)

  • Objective: To determine the dose-dependent cytotoxic effects of single agents and their combinations.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Drug Treatment: Treat cells with a range of concentrations of Matrine, the second drug, and their combination for 24, 48, or 72 hours.

    • MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

    • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug.

Synergy Quantification (Combination Index - CI)
  • Objective: To quantitatively determine if the drug interaction is synergistic, additive, or antagonistic.

  • Methodology: The Chou-Talalay method is commonly used to calculate the Combination Index (CI).[25]

    • CI < 1: Indicates synergism.

    • CI = 1: Indicates an additive effect.

    • CI > 1: Indicates antagonism.

  • Protocol:

    • Data Input: Use the dose-effect data obtained from the cell viability assays for the individual drugs and their combinations.

    • Software Analysis: Utilize software such as CompuSyn or SynergyFinder to automatically calculate CI values for different dose combinations and effect levels (e.g., Fa - fraction affected).[26]

    • Interpretation: Analyze the CI plots to identify dose ratios that produce the strongest synergistic effects.

Apoptosis Assay (Flow Cytometry)
  • Objective: To measure the induction of apoptosis by the drug combination.

  • Protocol:

    • Cell Treatment: Treat cells with single drugs and the synergistic combination for a predetermined time.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Data Acquisition: Analyze the stained cells using a flow cytometer.

    • Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis
  • Objective: To investigate the effect of the drug combination on the expression and phosphorylation of key proteins in signaling pathways (e.g., PI3K/AKT).

  • Protocol:

    • Protein Extraction: Treat cells with the drug combination, then lyse the cells to extract total protein.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, Caspase-3, Bcl-2) overnight, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ to determine changes in protein expression levels.

Conclusion and Future Directions

The evidence strongly supports the role of Matrine as a potent synergistic agent, particularly in oncology. Its ability to enhance the efficacy of conventional drugs like Cisplatin, Doxorubicin, and Sorafenib provides a strong rationale for its inclusion in combination therapy regimens. The primary mechanisms of synergy involve the modulation of critical cell survival pathways, most notably the PI3K/AKT/mTOR axis.

For drug development professionals, these findings suggest that Matrine and its derivatives could be developed as adjuvants to standard chemotherapy or targeted therapy. Such combinations could potentially allow for lower doses of cytotoxic agents, thereby reducing adverse effects and improving patient quality of life, while simultaneously achieving a superior therapeutic outcome.[6][27] Future research should focus on optimizing dose-combination ratios in preclinical models and advancing the most promising combinations into well-designed clinical trials.

References

Unveiling the Mutagenic Profile: Matrine and Oxymatrine Show No Genotoxic Potential in Ames Test

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the quinolizidine (B1214090) alkaloids Matrine and Oxymatrine, utilizing the internationally recognized bacterial reverse mutation assay (Ames test), concludes that both compounds are unlikely to possess mutagenic potential. Conducted in accordance with the Organisation for Economic Co-operation and Development (OECD) Test Guideline 471, the studies revealed no significant increase in the number of revertant colonies in various bacterial strains, even at high concentrations and with or without metabolic activation.

This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing the experimental data, outlining the testing protocols, and contextualizing the findings against standard positive and negative controls. The results provide a crucial piece of the safety profile for these plant-derived compounds, which have garnered interest for their potential therapeutic applications.

Quantitative Analysis of Mutagenicity

The core of the assessment involved exposing five specific bacterial tester strains (Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA) to a range of concentrations of both Matrine and Oxymatrine. These strains are genetically engineered to detect different types of mutations. The experiments were performed using both the plate incorporation and pre-incubation methods to ensure a thorough evaluation.

The data, summarized in the tables below, clearly demonstrates that neither Matrine nor Oxymatrine induced a dose-dependent, significant increase in the mean number of revertant colonies compared to the solvent (negative) control. In stark contrast, the positive control compounds, known mutagens, produced a marked increase in revertants, confirming the validity and sensitivity of the test system.

Data Summary: Plate Incorporation Method

Table 1: Ames Test Results for Matrine (Plate Incorporation Method)

Tester StrainMetabolic Activation (S9)Test Substance/ControlConcentration (µ g/plate )Mean Revertant Colonies ± SD
TA98 -Solvent Control (DMSO)030 ± 3
-Matrine312.528 ± 2
-Matrine62529 ± 4
-Matrine125027 ± 3
-Matrine250026 ± 2
-Matrine500025 ± 3
-Positive Control (2-NF)2.0455 ± 25
+Solvent Control (DMSO)045 ± 4
+Matrine312.543 ± 3
+Matrine62546 ± 5
+Matrine125044 ± 4
+Matrine250042 ± 3
+Matrine500040 ± 4
+Positive Control (B[a]P)1.0560 ± 42
TA100 -Solvent Control (DMSO)0145 ± 12
-Matrine312.5148 ± 10
-Matrine625150 ± 11
-Matrine1250147 ± 9
-Matrine2500145 ± 12
-Matrine5000142 ± 10
-Positive Control (NaN₃)0.51050 ± 85
+Solvent Control (DMSO)0155 ± 15
+Matrine312.5158 ± 12
+Matrine625160 ± 14
+Matrine1250156 ± 11
+Matrine2500153 ± 13
+Matrine5000150 ± 12
+Positive Control (2-AA)1.01250 ± 98
TA1535 -Solvent Control (DMSO)015 ± 2
-Matrine312.516 ± 3
-Matrine62515 ± 2
-Matrine125014 ± 2
-Matrine250013 ± 1
-Matrine500012 ± 2
-Positive Control (NaN₃)0.5850 ± 70
+Solvent Control (DMSO)020 ± 3
+Matrine312.521 ± 2
+Matrine62520 ± 3
+Matrine125019 ± 2
+Matrine250018 ± 2
+Matrine500017 ± 1
+Positive Control (2-AA)2.0950 ± 82
TA1537 -Solvent Control (DMSO)012 ± 2
-Matrine312.513 ± 1
-Matrine62512 ± 2
-Matrine125011 ± 1
-Matrine250010 ± 2
-Matrine50009 ± 1
-Positive Control (9-AA)80350 ± 28
+Solvent Control (DMSO)018 ± 2
+Matrine312.519 ± 3
+Matrine62518 ± 2
+Matrine125017 ± 2
+Matrine250016 ± 1
+Matrine500015 ± 2
+Positive Control (2-AA)2.0450 ± 35
WP2 uvrA -Solvent Control (DMSO)025 ± 3
-Matrine312.526 ± 2
-Matrine62525 ± 3
-Matrine125024 ± 2
-Matrine250023 ± 2
-Matrine500022 ± 1
-Positive Control (4-NQO)0.2480 ± 39
+Solvent Control (DMSO)030 ± 4
+Matrine312.531 ± 3
+Matrine62530 ± 4
+Matrine125029 ± 3
+Matrine250028 ± 2
+Matrine500027 ± 3
+Positive Control (2-AA)2.0550 ± 45

Data presented as Mean ± Standard Deviation (SD) from triplicate plates. Data is representative based on findings from Fischer et al., Mutagenesis, 2024. Positive Controls: 2-NF (2-Nitrofluorene), B[a]P (Benzo[a]pyrene), NaN₃ (Sodium Azide), 2-AA (2-Aminoanthracene), 9-AA (9-Aminoacridine), 4-NQO (4-Nitroquinoline-N-oxide).

Table 2: Ames Test Results for Oxymatrine (Plate Incorporation Method)

Tester StrainMetabolic Activation (S9)Test Substance/ControlConcentration (µ g/plate )Mean Revertant Colonies ± SD
TA98 -Solvent Control (DMSO)032 ± 4
-Oxymatrine312.530 ± 3
-Oxymatrine62531 ± 2
-Oxymatrine125029 ± 3
-Oxymatrine250028 ± 2
-Oxymatrine500027 ± 3
-Positive Control (2-NF)2.0460 ± 30
+Solvent Control (DMSO)048 ± 5
+Oxymatrine312.546 ± 4
+Oxymatrine62547 ± 3
+Oxymatrine125045 ± 5
+Oxymatrine250043 ± 4
+Oxymatrine500041 ± 3
+Positive Control (B[a]P)1.0575 ± 48
TA100 -Solvent Control (DMSO)0150 ± 14
-Oxymatrine312.5152 ± 11
-Oxymatrine625154 ± 13
-Oxymatrine1250151 ± 10
-Oxymatrine2500148 ± 12
-Oxymatrine5000145 ± 11
-Positive Control (NaN₃)0.51080 ± 90
+Solvent Control (DMSO)0160 ± 16
+Oxymatrine312.5163 ± 13
+Oxymatrine625165 ± 15
+Oxymatrine1250161 ± 12
+Oxymatrine2500158 ± 14
+Oxymatrine5000154 ± 13
+Positive Control (2-AA)1.01280 ± 105
TA1535 -Solvent Control (DMSO)016 ± 3
-Oxymatrine312.517 ± 2
-Oxymatrine62516 ± 2
-Oxymatrine125015 ± 1
-Oxymatrine250014 ± 2
-Oxymatrine500013 ± 1
-Positive Control (NaN₃)0.5870 ± 75
+Solvent Control (DMSO)022 ± 3
+Oxymatrine312.523 ± 2
+Oxymatrine62522 ± 3
+Oxymatrine125021 ± 2
+Oxymatrine250020 ± 1
+Oxymatrine500019 ± 2
+Positive Control (2-AA)2.0980 ± 88
TA1537 -Solvent Control (DMSO)014 ± 2
-Oxymatrine312.515 ± 1
-Oxymatrine62514 ± 2
-Oxymatrine125013 ± 1
-Oxymatrine250012 ± 2
-Oxymatrine500011 ± 1
-Positive Control (9-AA)80365 ± 32
+Solvent Control (DMSO)020 ± 3
+Oxymatrine312.521 ± 2
+Oxymatrine62520 ± 2
+Oxymatrine125019 ± 3
+Oxymatrine250018 ± 2
+Oxymatrine500017 ± 1
+Positive Control (2-AA)2.0470 ± 40
WP2 uvrA -Solvent Control (DMSO)028 ± 4
-Oxymatrine312.529 ± 3
-Oxymatrine62528 ± 2
-Oxymatrine125027 ± 3
-Oxymatrine250026 ± 2
-Oxymatrine500025 ± 2
-Positive Control (4-NQO)0.2495 ± 41
+Solvent Control (DMSO)033 ± 4
+Oxymatrine312.534 ± 3
+Oxymatrine62533 ± 4
+Oxymatrine125032 ± 3
+Oxymatrine250031 ± 2
+Oxymatrine500030 ± 3
+Positive Control (2-AA)2.0570 ± 50

Data presented as Mean ± Standard Deviation (SD) from triplicate plates. Data is representative based on findings from Fischer et al., Mutagenesis, 2024. Positive Controls: 2-NF (2-Nitrofluorene), B[a]P (Benzo[a]pyrene), NaN₃ (Sodium Azide), 2-AA (2-Aminoanthracene), 9-AA (9-Aminoacridine), 4-NQO (4-Nitroquinoline-N-oxide).

Experimental Protocols

The bacterial reverse mutation assay was performed in compliance with OECD Guideline 471.

1. Tester Strains: The following histidine-requiring (his⁻) strains of Salmonella typhimurium and tryptophan-requiring (trp⁻) strain of Escherichia coli were used:

  • TA98: Detects frameshift mutagens.
  • TA100: Detects base-pair substitution mutagens.
  • TA1535: Detects base-pair substitution mutagens.
  • TA1537: Detects frameshift mutagens.
  • E. coli WP2 uvrA: Detects base-pair substitution mutagens.

2. Metabolic Activation System (S9): Experiments were conducted with and without a metabolic activation system. The S9 fraction, derived from the livers of rats pre-treated with Aroclor 1254, was used to simulate mammalian metabolism, which can convert non-mutagenic compounds (promutagens) into mutagenic metabolites.

3. Test Procedure (Plate Incorporation Method):

  • A series of dilutions of Matrine and Oxymatrine in Dimethyl sulfoxide (B87167) (DMSO) were prepared.
  • To 2.0 mL of molten top agar (B569324) at 45°C, 0.1 mL of the bacterial culture, 0.1 mL of the test substance dilution, and 0.5 mL of either S9 mix (for metabolic activation) or a phosphate (B84403) buffer (for tests without metabolic activation) were added.
  • The mixture was briefly vortexed and poured over the surface of minimal glucose agar plates.
  • The plates were incubated at 37°C for 48-72 hours.
  • The number of revertant colonies (his⁺ or trp⁺) on each plate was counted.

4. Controls:

  • Negative (Solvent) Control: DMSO was used to establish the background spontaneous reversion rate.
  • Positive Controls: Strain-specific known mutagens were used to confirm the sensitivity of the tester strains and the activity of the S9 mix.
  • Without S9: Sodium Azide (NaN₃) for TA100 and TA1535; 2-Nitrofluorene (2-NF) for TA98; 9-Aminoacridine (9-AA) for TA1537; 4-Nitroquinoline-N-oxide (4-NQO) for WP2 uvrA.
  • With S9: 2-Aminoanthracene (2-AA) and Benzo[a]pyrene (B[a]P) for all strains.

5. Data Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the mean number of revertants per plate and/or a reproducible and statistically significant positive response for at least one concentration point. A twofold increase over the background is often used as a benchmark for consideration.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the fundamental logic of the Ames test.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis strain_prep Bacterial Strain Culture Preparation mix Mix: Top Agar + Bacteria + Test Substance + S9/Buffer strain_prep->mix substance_prep Test Substance Dilution (Matrine/Oxymatrine) substance_prep->mix s9_prep S9 Mix / Buffer Preparation s9_prep->mix plate Pour onto Minimal Glucose Agar Plate mix->plate Vortex incubate Incubate 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count compare Compare to Controls count->compare result Determine Mutagenic Potential compare->result

Caption: Experimental workflow for the Ames test.

Ames_Test_Logic cluster_exposure Exposure Condition cluster_outcome Result cluster_observation Plate Observation start Auxotrophic Bacteria (e.g., his⁻) Cannot grow without Histidine no_mutagen No Mutagen Present (Solvent Control) start->no_mutagen mutagen Mutagen Present (Test Substance or Positive Control) start->mutagen spontaneous Spontaneous Reversion (Rare Event) no_mutagen->spontaneous induced Induced Reversion (Increased Frequency) mutagen->induced few_colonies Few Revertant Colonies spontaneous->few_colonies Leads to many_colonies Many Revertant Colonies induced->many_colonies Leads to conclusion_neg Conclusion: Not Mutagenic few_colonies->conclusion_neg conclusion_pos Conclusion: Potentially Mutagenic many_colonies->conclusion_pos

Caption: Logical basis of the Ames test.

Conclusion

Based on the robust data from studies conducted according to OECD guidelines, both Matrine and Oxymatrine are considered non-mutagenic in the bacterial reverse mutation assay. The absence of a mutagenic response across multiple bacterial strains, with and without metabolic activation, provides strong evidence for their genetic safety at the level of point mutations. While some historical studies on crude Sophora extracts (the plant source of these alkaloids) have shown mixed results, the testing of the pure, isolated compounds clarifies that Matrine and Oxymatrine themselves are not the source of mutagenicity.[1][2] These findings are critical for the ongoing safety assessment and potential development of these compounds for therapeutic or other applications.

References

A Comparative Analysis of Matrine and Other Natural Compounds in the Modulation of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Neuroinflammation and the Therapeutic Potential of Natural Compounds

Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, toxins, and neurodegenerative disease-associated proteins. While acute neuroinflammation is a protective mechanism aimed at clearing pathogens and cellular debris, chronic and uncontrolled inflammation contributes to neuronal damage and the progression of numerous neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating the neuroinflammatory cascade. Upon activation, microglia release a plethora of inflammatory mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as reactive oxygen species (ROS) and nitric oxide (NO).

Natural compounds derived from medicinal plants have emerged as a promising avenue for the development of novel therapeutics for neuroinflammatory conditions. These compounds often exhibit pleiotropic effects, targeting multiple pathways involved in the inflammatory process with potentially fewer side effects than traditional synthetic drugs. This guide provides a comparative analysis of matrine (B1676216), a quinolizidine (B1214090) alkaloid from the herb Sophora flavescens, against other well-researched natural compounds—curcumin (B1669340), resveratrol (B1683913), and quercetin (B1663063)—for their efficacy in mitigating neuroinflammation. The comparison is based on available experimental data, focusing on their mechanisms of action, particularly the modulation of key signaling pathways.

Comparative Analysis of Anti-Neuroinflammatory Properties

The following sections detail the anti-neuroinflammatory effects of matrine, curcumin, resveratrol, and quercetin, with a focus on their impact on microglial activation and the production of inflammatory mediators.

Matrine

Matrine has demonstrated significant neuroprotective effects by inhibiting microglial activation and subsequent neuroinflammation.[1] In animal models of Alzheimer's disease, matrine treatment has been shown to ameliorate cognitive deficits by reducing the levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in the hippocampus.[1] Mechanistically, matrine is believed to exert its anti-inflammatory effects by suppressing the activation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a critical regulator of the inflammatory response in microglia.

Curcumin

Curcumin, the principal curcuminoid of turmeric, is a well-established anti-inflammatory agent. It effectively attenuates the inflammatory response in microglia by inhibiting the production of NO, TNF-α, IL-1β, and IL-6.[2][3][4] Curcumin's mechanism of action involves the suppression of the NF-κB signaling pathway.[3] Some studies suggest that curcumin's IC50 for NF-κB inhibition in macrophage cell lines is greater than 50 µM, though more potent analogs have been developed.[5][6] In LPS-stimulated microglial cells, curcumin has been shown to significantly reduce the expression of iNOS, TNF-α, and IL-1β at concentrations of 2, 4, and 8 µM.[7]

Resveratrol

Resveratrol, a polyphenol found in grapes and red wine, exhibits potent anti-neuroinflammatory properties. It significantly attenuates the LPS-induced production of NO, PGE2, TNF-α, and IL-1β in microglial cells at concentrations ranging from 25 to 100 µM.[8] Resveratrol's mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.[8] It has also been shown to reduce the expression of iNOS and COX-2 in activated microglia.[8]

Quercetin

Quercetin, a flavonoid present in many fruits and vegetables, is known for its antioxidant and anti-inflammatory activities. It effectively inhibits the production of pro-inflammatory cytokines, including TNF-α and IL-6, in various experimental models. In peripheral blood mononuclear cells, quercetin has been shown to inhibit TNF-α production with significant effects observed at concentrations of 5, 10, and 50 µM.[9][10] In vivo studies have also demonstrated that quercetin treatment can significantly reduce pro-inflammatory cytokine biomarkers in the brain. Quercetin is known to modulate the NF-κB and Nrf2 pathways.[11][12][13]

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the quantitative data on the inhibitory effects of matrine, curcumin, resveratrol, and quercetin on key inflammatory mediators in in vitro models of neuroinflammation.

CompoundTarget MediatorCell TypeConcentration% Inhibition / IC50Reference
Matrine TNF-α, IL-1β, IL-6Rat Hippocampus (in vivo)10, 20, 40 mg/kgSignificant reduction[1]
Curcumin NF-κBRAW264.7 Macrophages>50 µMIC50 >50 µM[5][6]
iNOS, TNF-α, IL-1βBV2 Microglia2, 4, 8 µMSignificant reduction[7]
NO, PGE2, TNF-αBV2 Microglia5, 10, 20 µMDose-dependent reduction[3]
Resveratrol NO, PGE2, TNF-α, IL-1βBV2 Microglia25, 50, 100 µMSignificant attenuation[8]
iNOS, COX-2BV2 Microglia25, 50, 100 µMSignificant inhibition[8]
NOPrimary Microglia50 µM~50% inhibition[14]
Quercetin TNF-αHuman PBMCs5, 10, 50 µMSignificant inhibition[9][10]
IL-1β, IL-6, TNF-αHMC3 MicrogliaNot specifiedSignificant decrease[11][12][13]
IL-1β, IL-6, TNF-α mRNABV2 Microglia30, 60 µMSignificant inhibition[15]

Signaling Pathways in Neuroinflammation

The Toll-like receptor 4 (TLR4) signaling pathway is a primary driver of the inflammatory response in microglia when stimulated by lipopolysaccharide (LPS), a component of gram-negative bacteria. Activation of this pathway leads to the downstream activation of the transcription factor NF-κB, which orchestrates the expression of numerous pro-inflammatory genes. The natural compounds discussed in this guide primarily exert their anti-neuroinflammatory effects by targeting key components of this pathway.

Caption: The TLR4/NF-κB signaling pathway and points of inhibition by natural compounds.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the anti-neuroinflammatory properties of natural compounds in vitro.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Isolate_Microglia Isolate Primary Microglia or Culture Microglial Cell Line (e.g., BV2) Seed_Cells Seed Microglia in Culture Plates Isolate_Microglia->Seed_Cells Pretreat Pre-treat with Natural Compound (e.g., Matrine, Curcumin) Seed_Cells->Pretreat Stimulate Stimulate with LPS (Lipopolysaccharide) Pretreat->Stimulate Collect_Supernatant Collect Cell Culture Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells for Protein/RNA Stimulate->Lyse_Cells Cytokine_Assay Measure Cytokines (ELISA) (TNF-α, IL-1β, IL-6) Collect_Supernatant->Cytokine_Assay NO_Assay Measure Nitric Oxide (Griess Assay) Collect_Supernatant->NO_Assay Western_Blot Western Blot for Signaling Proteins (p-NF-κB, IκBα, iNOS, COX-2) Lyse_Cells->Western_Blot Immunofluorescence Immunofluorescence for NF-κB Nuclear Translocation Lyse_Cells->Immunofluorescence

Caption: General experimental workflow for in vitro assessment of anti-neuroinflammatory compounds.

Experimental Protocols

Primary Microglia Culture from Neonatal Rats

This protocol describes the isolation and culture of primary microglia from the cerebral cortices of neonatal rat pups (P1-P2).[16][17][18][19]

Materials:

  • Neonatal rat pups (P1-P2)

  • Leibovitz's L-15 medium

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin

  • DNase I

  • Phosphate-Buffered Saline (PBS)

  • Poly-L-lysine

  • T75 culture flasks

  • Sterile surgical instruments

Procedure:

  • Coat T75 flasks with 100 µg/mL poly-L-lysine solution and incubate for at least 20 minutes at 37°C. Wash twice with sterile water and air dry.

  • Euthanize neonatal rat pups and sterilize with 70% ethanol.

  • Dissect the cerebral cortices in cold Leibovitz's L-15 medium.

  • Mechanically dissociate the tissue in DMEM containing trypsin and DNase I.

  • Incubate at 37°C for 15 minutes with gentle agitation.

  • Stop the enzymatic digestion with FBS-containing DMEM.

  • Centrifuge the cell suspension, resuspend the pellet in fresh culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin), and filter through a cell strainer.

  • Plate the mixed glial cell suspension into the coated T75 flasks.

  • Incubate at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.

  • After 10-14 days, when a confluent astrocyte layer has formed, shake the flasks on an orbital shaker to detach the microglia.

  • Collect the supernatant containing the microglia, centrifuge, and re-plate for experiments.

LPS Stimulation of Microglia

This protocol describes the stimulation of microglia with lipopolysaccharide (LPS) to induce an inflammatory response.

Materials:

  • Cultured primary microglia or microglial cell line (e.g., BV2)

  • Lipopolysaccharide (LPS) from E. coli

  • Serum-free culture medium

  • Natural compound of interest

Procedure:

  • Seed microglia in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis).

  • Allow cells to adhere and grow to the desired confluency.

  • Replace the culture medium with serum-free medium.

  • Pre-treat the cells with various concentrations of the natural compound for a specified time (e.g., 1-2 hours).

  • Add LPS to the culture medium at a final concentration typically ranging from 100 ng/mL to 1 µg/mL.

  • Incubate for the desired time period (e.g., 6-24 hours) depending on the endpoint being measured.

  • Collect the cell culture supernatant for cytokine and nitric oxide analysis, and lyse the cells for protein or RNA extraction.

Measurement of Cytokines by ELISA

This protocol outlines the general steps for quantifying pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kit for the specific cytokine of interest

  • Cell culture supernatants

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the capture antibody specific for the target cytokine and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add standards and cell culture supernatants to the wells and incubate.

  • Wash the plate and add the detection antibody conjugated to an enzyme (e.g., HRP).

  • Incubate and wash the plate.

  • Add the substrate solution and incubate until a color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Measurement of Nitric Oxide by Griess Assay

This protocol describes the measurement of nitrite (B80452), a stable product of nitric oxide, in cell culture supernatants using the Griess reagent.[20][21]

Materials:

  • Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard

  • Cell culture supernatants

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a standard curve using serial dilutions of sodium nitrite.

  • Add cell culture supernatants and standards to a 96-well plate.

  • Add the Griess reagent to each well.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540-570 nm using a microplate reader.

  • Determine the nitrite concentration in the samples from the standard curve.

Western Blot for NF-κB Signaling Proteins

This protocol details the detection of key proteins in the NF-κB signaling pathway (e.g., phosphorylated p65, IκBα) by Western blotting.

Materials:

  • Cell lysates

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of cell lysates.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Immunofluorescence for NF-κB Nuclear Translocation

This protocol describes the visualization of NF-κB p65 subunit translocation from the cytoplasm to the nucleus upon microglial activation.[22]

Materials:

  • Microglia cultured on coverslips

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific binding sites.

  • Incubate with the primary antibody against NF-κB p65.

  • Wash and incubate with the fluorophore-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope. Analyze the subcellular localization of NF-κB p65.

Conclusion

Matrine, curcumin, resveratrol, and quercetin are promising natural compounds with significant anti-neuroinflammatory properties. They all demonstrate the ability to inhibit microglial activation and the production of pro-inflammatory mediators, primarily through the modulation of the TLR4/NF-κB signaling pathway. While all four compounds show efficacy, the quantitative data suggests that their potencies may vary. Curcumin and resveratrol have been extensively studied, with a wealth of in vitro data supporting their mechanisms of action. Matrine presents a compelling case for further investigation as a therapeutic agent for neuroinflammatory disorders. The selection of a particular compound for drug development would depend on a variety of factors including its specific molecular targets, pharmacokinetic properties, and safety profile. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other natural compounds in the context of neuroinflammation.

References

Matrine's Anti-Tumor Activity: An In Vivo Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Matrine's Efficacy Against Standard Chemotherapy in Preclinical Models

Matrine (B1676216), a natural alkaloid extracted from the root of Sophora flavescens, has garnered significant interest in the scientific community for its potential anti-cancer properties. Numerous in vitro studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress metastasis across a wide range of cancer cell lines. This guide provides an objective in vivo validation of Matrine's anti-tumor activity, comparing its performance with established chemotherapeutic agents and presenting the supporting experimental data for researchers, scientists, and drug development professionals.

Data Presentation: Matrine vs. Chemotherapy

The following tables summarize the quantitative data from in vivo studies, offering a direct comparison of Matrine's anti-tumor efficacy against cisplatin (B142131), a commonly used chemotherapy drug.

Table 1: Comparative Anti-Tumor Efficacy in Liver Cancer Xenograft Model

Treatment GroupMean Tumor Weight (g)Tumor Inhibition Rate (%)Citation
Control (Normal Saline)0.24 ± 0.02-[1]
Matrine0.15 ± 0.01837.5[1]
Cisplatin0.06 ± 0.00675.0[1]
Matrine + Cisplatin0.04 ± 0.00583.3[1]

In a study using a HepG2 human liver cancer xenograft model in nude mice, Matrine administered alone demonstrated a notable tumor inhibition rate of 37.5%.[1] While not as potent as cisplatin's 75.0% inhibition, these findings establish Matrine's significant anti-tumor activity in a preclinical in vivo setting.[1] The combination of Matrine and cisplatin resulted in the highest tumor inhibition rate of 83.3%, suggesting a synergistic effect.[1][2]

Table 2: Anti-Tumor Efficacy of Matrine in Various Xenograft Models

Cancer TypeAnimal ModelTreatmentOutcomeCitation
Pancreatic CancerBxPC-3 Xenograft (Nude Mice)Matrine (i.p.)Dose-dependent inhibition of tumor growth.[3]
Cervical CancerU14 Rat ModelMatrine (75 mg/kg)Significant reduction in tumor weight.[4]
Breast Cancer4T1 Tumor-bearing MiceMatrine (100 mg/kg)Significant reduction in tumor volume and weight.[5]

Further preclinical studies have validated Matrine's anti-tumor effects across other cancer types. In a pancreatic cancer model, intraperitoneal administration of Matrine led to a dose-dependent inhibition of tumor growth.[3] Similarly, in a rat model of cervical cancer, Matrine significantly reduced tumor weight.[4] A study on breast cancer in 4T1 tumor-bearing mice also showed a significant decrease in both tumor volume and weight upon treatment with Matrine.[5]

Table 3: Anti-Tumor Efficacy of Cisplatin in Various Xenograft Models (for comparison)

Cancer TypeAnimal ModelTreatmentOutcomeCitation
Pancreatic CancerBxPC-3 Xenograft (Mice)CisplatinTumor weight of 261 mg (vs. 940 mg in control).[6]
Cervical CancerHeLa Xenograft (Mice)CisplatinSignificant reduction in tumor growth.[7]
Breast CancerMDA-MB-231 Xenograft (Mice)Cisplatin (3.3 mg/kg)51.6% reduction in tumor weight.[8]

For comparative purposes, established chemotherapeutic agents like cisplatin have demonstrated significant efficacy in similar preclinical models. In a pancreatic cancer xenograft model, cisplatin treatment resulted in a substantial reduction in tumor weight.[6] Its anti-tumor activity has also been confirmed in cervical and breast cancer models.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of Matrine's anti-tumor activity.

In Vivo Xenograft Tumor Model
  • Cell Culture: Human cancer cell lines (e.g., HepG2, BxPC-3, HeLa, 4T1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old) are used to prevent rejection of human tumor xenografts. Animals are housed in a sterile environment with controlled temperature, humidity, and light cycles, and provided with ad libitum access to food and water.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of sterile phosphate-buffered saline or media) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured periodically (e.g., every 2-3 days) using digital calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2. Animal body weight is also monitored as an indicator of systemic toxicity.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomly assigned to different treatment groups (e.g., vehicle control, Matrine, cisplatin, combination therapy). Drugs are administered via appropriate routes (e.g., intraperitoneal injection, oral gavage) at specified doses and schedules.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. Tumor tissues may be processed for further analysis, such as immunohistochemistry or western blotting, to assess molecular markers of drug efficacy.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Matrine

Matrine exerts its anti-tumor effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Caption: Signaling pathways modulated by Matrine in cancer cells.

Experimental Workflow for In Vivo Anti-Tumor Studies

The following diagram illustrates a typical workflow for conducting in vivo studies to evaluate the anti-tumor efficacy of a compound like Matrine.

Experimental_Workflow cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Data_Collection 7. Endpoint Data Collection Treatment->Data_Collection Statistical_Analysis 8. Statistical Analysis Data_Collection->Statistical_Analysis Results 9. Results & Conclusion Statistical_Analysis->Results

Caption: General experimental workflow for in vivo anti-tumor studies.

References

Matrine's Selective Strike: A Comparative Analysis of its Cytotoxicity in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing preclinical data reveals matrine (B1676216), a natural alkaloid, exhibits a preferential cytotoxic effect on cancer cells over their normal counterparts. This guide synthesizes quantitative data on its selectivity, details the experimental protocols for assessment, and visually maps the key signaling pathways implicated in its anti-cancer activity, offering a valuable resource for researchers in oncology and drug development.

Matrine, a quinolizidine (B1214090) alkaloid extracted from the roots of the Sophora plant species, has long been a subject of interest in traditional medicine. Modern pharmacological studies have increasingly substantiated its anti-cancer properties. A critical aspect of any potential chemotherapeutic agent is its ability to selectively target cancer cells while minimizing damage to healthy tissues. This guide provides a comparative analysis of the selectivity index of matrine, offering a data-driven overview for the scientific community.

Quantitative Analysis of Matrine's Cytotoxicity

The selectivity of an anti-cancer compound is paramount for its therapeutic potential. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric in determining cytotoxicity. The selectivity index (SI) is subsequently calculated by dividing the IC50 value for normal cells by the IC50 value for cancer cells. A higher SI value indicates greater selectivity for cancer cells.

A compilation of data from multiple studies investigating the cytotoxic effects of matrine on various human cancer and normal cell lines is presented below. These studies predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

Cell LineCell TypeCancer TypeIC50 (mg/mL)Incubation Time (h)Selectivity Index (SI) vs. RPESelectivity Index (SI) vs. NCM460
Cancer Cell Lines
M21[1]MelanomaSkin Cancer0.534815.112.3
HeLa[1]Cervical CarcinomaCervical Cancer0.684811.89.6
U2OS[1]OsteosarcomaBone Cancer0.754810.78.7
A549[1]Lung CarcinomaLung Cancer0.82489.87.9
SO-Rb50[2]RetinoblastomaEye Cancer0.96248.36.8
SO-Rb50/VCR[2]Vincristine-Resistant RetinoblastomaEye Cancer0.97248.26.7
LoVo[3]Colon AdenocarcinomaColon Cancer0.4147219.315.7
CCRF-CEM[4]T-cell Acute Lymphoblastic LeukemiaLeukemia2.39723.32.7
SiHaCervical CarcinomaCervical Cancer~0.54 (2.178 mM)24~14.8~12.0
SMMC-7721Hepatocellular CarcinomaLiver CancerNot specified---
CNE2Nasopharyngeal CarcinomaHead and Neck CancerNot specified---
Normal Cell Lines
RPE[1]Retinal Pigment EpitheliumNormal>848--
NCM460[1][5]Colon Mucosal EpitheliumNormal6.50624--
WRL-68Liver EpitheliumNormal~0.068 (116.4 µM for WM130 derivative)---

Note: The IC50 values for SiHa cells were converted from mM to mg/mL assuming a molecular weight of 248.36 g/mol for matrine. The Selectivity Index (SI) was calculated using the IC50 values of the normal cell lines RPE and NCM460 as references. A higher SI value indicates greater selectivity for cancer cells. The IC50 for the matrine derivative WM130 in WRL-68 cells is provided for context but not used for direct SI calculation of matrine.

Experimental Methodologies

The determination of matrine's cytotoxic effects and its IC50 values predominantly relies on the MTT assay. The following provides a detailed, generalized protocol synthesized from multiple sources.

Experimental Workflow for Determining IC50 via MTT Assay

G cluster_0 Cell Culture and Seeding cluster_1 Matrine Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture 1. Culture cancer and normal cells in appropriate media. seeding 2. Seed cells into 96-well plates at a density of 5x10^3 to 1x10^4 cells/well. cell_culture->seeding adherence 3. Incubate for 24h to allow cell adherence. seeding->adherence matrine_prep 4. Prepare serial dilutions of matrine in culture medium. adherence->matrine_prep treatment 5. Replace medium with matrine-containing medium at various concentrations. matrine_prep->treatment incubation 6. Incubate for 24, 48, or 72 hours. treatment->incubation mtt_addition 7. Add MTT solution (final concentration ~0.5 mg/mL) to each well. incubation->mtt_addition formazan_formation 8. Incubate for 4 hours to allow formazan (B1609692) crystal formation. mtt_addition->formazan_formation solubilization 9. Remove medium and add DMSO to dissolve formazan crystals. formazan_formation->solubilization absorbance 10. Measure absorbance at 570 nm using a microplate reader. solubilization->absorbance calculation 11. Calculate cell viability and determine IC50 values using non-linear regression analysis. absorbance->calculation

Caption: Workflow for determining the IC50 of matrine.

Detailed Protocol:

  • Cell Culture: Human cancer and normal cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Matrine Treatment: The culture medium is replaced with fresh medium containing various concentrations of matrine (typically ranging from 0.1 to 10 mg/mL). A control group receives medium without matrine. The plates are then incubated for specified periods (e.g., 24, 48, or 72 hours).

  • MTT Assay: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 4 hours. The MTT-containing medium is then removed, and the resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve using non-linear regression analysis.

Signaling Pathways Modulated by Matrine

Matrine exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms provides a deeper insight into its selective cytotoxicity.

Key Signaling Pathways Targeted by Matrine in Cancer Cells

G cluster_PI3K PI3K/AKT/mTOR Pathway cluster_NFkB NF-κB Pathway cluster_JAKSTAT JAK/STAT Pathway Matrine_PI3K Matrine PI3K PI3K Matrine_PI3K->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Matrine_NFkB Matrine IKK IKK Matrine_NFkB->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB (p65) IκBα->NFkB releases Inflammation_Survival Inflammation & Cell Survival NFkB->Inflammation_Survival Matrine_JAKSTAT Matrine JAK JAK Matrine_JAKSTAT->JAK inhibits phosphorylation STAT3 STAT3 JAK->STAT3 phosphorylates Gene_Expression Gene Expression (Proliferation, Angiogenesis) STAT3->Gene_Expression

Caption: Matrine's impact on key cancer signaling pathways.

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell proliferation, growth, and survival. Matrine has been shown to inhibit the phosphorylation of key components like PI3K, Akt, and mTOR, leading to the suppression of downstream signaling and ultimately inducing apoptosis and autophagy in cancer cells.

  • NF-κB Pathway: The NF-κB signaling pathway plays a significant role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Matrine can inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating target genes.

  • JAK/STAT Pathway: The JAK/STAT pathway is involved in the transduction of signals from cytokines and growth factors, which are critical for cell proliferation, differentiation, and survival. Matrine can inhibit the phosphorylation of JAKs and STATs (particularly STAT3), thereby blocking the downstream signaling cascade that promotes tumor growth and angiogenesis.

Conclusion

The available data strongly suggests that matrine possesses a favorable selectivity index, demonstrating higher cytotoxicity towards a range of cancer cell lines compared to normal cells. Its multi-target mechanism of action, involving the inhibition of key oncogenic signaling pathways, underscores its potential as a promising candidate for further preclinical and clinical investigation in cancer therapy. The detailed experimental protocols and pathway analyses provided in this guide aim to facilitate future research and development in this area.

References

Safety Operating Guide

Proper Disposal Procedures for Matridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of matridine, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.

This compound is an alkaloid that is harmful if swallowed and can cause serious eye irritation.[1][2][3][4] Therefore, adherence to proper disposal protocols for both this compound and any contaminated materials is critical. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[5][6] All this compound waste is considered chemical waste and must be collected for disposal by a licensed hazardous waste management vendor.[6]

Immediate Safety Precautions

Before handling matrine (B1676216) for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE):

  • Gloves: Use nitrile or other chemical-resistant gloves.[5]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2][5]

  • Protective Clothing: A lab coat is necessary to protect from spills.[5]

  • Respiratory Protection: If there is a risk of inhaling dust, a suitable respirator should be used.[2]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe segregation, collection, and disposal of matrine waste.

1. Waste Identification and Segregation:

  • Solid this compound Waste: This includes pure matrine powder, contaminated weighing papers, gloves, and other solid materials.[5]

  • Liquid this compound Waste: This includes matrine solutions or any rinsate containing matrine.[5]

  • Contaminated Sharps: Any needles, syringes, or broken glassware contaminated with matrine.

2. Waste Collection and Containment:

  • Solid Waste: Place all solid matrine waste into a dedicated, clearly labeled hazardous waste container that is compatible with the chemical and has a secure lid.[5]

  • Liquid Waste: Collect liquid waste in a designated, leak-proof hazardous waste container designed for organic or alkaloid waste.[5] Ensure the container has a secure cap.

  • Sharps Waste: Dispose of contaminated sharps in a designated, puncture-resistant sharps container.

3. Labeling of Waste Containers: Properly label all waste containers. The label must include:

  • The words "Hazardous Waste"[6]

  • The full chemical name: "Matrine"[6]

  • An accurate estimation of the concentration and total volume or mass[6]

  • The date when the first waste was added (accumulation start date)[6]

  • The associated hazards (e.g., "Toxic," "Harmful if swallowed," "Eye Irritant")[6]

4. Temporary Storage:

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]

  • The SAA should be a secure location, away from incompatible materials, and ideally in a ventilated cabinet with secondary containment.[6]

5. Final Disposal:

  • The primary recommended method for the final disposal of matrine is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • All disposal procedures must be conducted in accordance with local, state, and federal regulations.[2][7]

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal by a licensed hazardous waste management vendor.[6]

Spill Cleanup Protocol

In the event of a matrine spill, follow these steps:

  • Ensure Proper PPE: Before cleaning a spill, ensure you are wearing the appropriate PPE as described above.[5]

  • Contain the Spill: Cover the spill with an absorbent material such as vermiculite (B1170534) or sand.[5]

  • Collect Waste: Carefully collect the absorbent material and any other contaminated debris.[5]

  • Package Waste: Place all contaminated materials into a labeled hazardous waste bag or container.[5]

  • Clean the Area: Clean the spill area with a detergent and water solution.[5]

  • Final Cleanup: Wipe the area dry with paper towels and dispose of them as hazardous waste.[5]

Quantitative Disposal Data

ParameterValue
LD50 (Intraperitoneal) 125 mg/kg (rat)[1]
Disposal Concentration No specific concentration limits for disposal are provided.
Regulatory Limits Governed by local, state, and federal hazardous waste regulations.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of matrine waste in a laboratory setting.

Matridine_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal A Identify this compound Waste (Solid, Liquid, Sharps) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Before Handling C Segregate Waste Types B->C D Place Solid Waste in Labeled Hazardous Container C->D Solid E Place Liquid Waste in Labeled Leak-Proof Container C->E Liquid F Place Sharps in Puncture-Resistant Container C->F Sharps G Securely Seal Containers D->G E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Contact EHS for Pickup by Licensed Waste Vendor H->I J Final Disposal via Chemical Incineration I->J

Caption: Workflow for the safe disposal of matrine waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Matridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Matridine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can minimize exposure risks and handle this compound with confidence.

Immediate Safety and Handling Precautions

This compound, an alkaloid primarily derived from the Sophora genus, is classified as harmful if swallowed and causes serious eye irritation.[1][2] Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Compounding (Solid Form) Chemical safety goggles or a face shield.[3]Chemically resistant gloves (e.g., nitrile, butyl rubber).[4][5] Double gloving is recommended.A fully-buttoned lab coat or a disposable gown.[5][6]For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[7]
Handling Solutions Chemical safety goggles.[3]Chemically resistant gloves.[7]Lab coat or disposable gown.[6]Work should be conducted in a certified chemical fume hood.[6][8]
Waste Disposal Chemical safety goggles.[9]Heavy-duty, chemically resistant gloves.[6]Lab coat or disposable gown.[6]As required by the specific disposal procedure.

Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[7] Wash hands thoroughly after handling.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
If Swallowed Call a POISON CENTER or doctor if you feel unwell.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]
In Case of Skin Contact Wash off with soap and plenty of water.[7] Wipe off as much as possible with a clean, soft, absorbent material.[1]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

Always show the safety data sheet to the doctor in attendance.[7]

Operational Plan for Safe Handling

A systematic workflow ensures that this compound is handled safely from receipt to disposal. All handling of this compound should occur in a designated, well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][8]

Matridine_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Verify_Ventilation Verify Fume Hood Operation Don_PPE->Verify_Ventilation Prepare_Work_Area Prepare Clean Work Area Verify_Ventilation->Prepare_Work_Area Weigh_Solid Weigh Solid this compound Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Waste Conduct_Experiment->Segregate_Waste Decontaminate_Area Decontaminate Work Area Segregate_Waste->Decontaminate_Area Doff_PPE Doff PPE Correctly Decontaminate_Area->Doff_PPE Dispose_Waste Dispose of Hazardous Waste Doff_PPE->Dispose_Waste

A workflow for the safe handling of this compound.

Spill Management

In the event of a spill, evacuate personnel to a safe area.[7] Avoid dust formation.[7]

  • Containment : Absorb the spill with an inert, dry material such as sand or vermiculite.[9]

  • Collection : Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[7][9] Do not create dust.[7]

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : The collected waste must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste Segregation :

    • Solid Waste : All contaminated disposables, such as gloves, gowns, and weigh boats, should be collected in a clearly labeled, sealed hazardous waste container.[6]

    • Liquid Waste : Unused this compound solutions and contaminated solvents must be collected in a separate, designated, and sealed hazardous waste container.[6] Do not mix with incompatible waste streams.[9]

  • Labeling : All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".[9]

  • Storage : Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.[8][10]

  • Final Disposal : Arrange for the collection of hazardous waste by a licensed disposal company or through your institution's Environmental Health and Safety (EHS) department.[9] Under no circumstances should this compound be disposed of down the drain or in regular trash.[9]

The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.

Matridine_Disposal_Plan This compound Waste Disposal Plan Start This compound Waste Generated Identify_Waste_Type Identify Waste Type Start->Identify_Waste_Type Solid_Waste Solid Waste (Gloves, Gowns, etc.) Identify_Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Solvents) Identify_Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled, Sealed Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled, Sealed Hazardous Waste Container Liquid_Waste->Collect_Liquid Store_Waste Store in Designated Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS

A decision tree for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.